molecular formula CH5NO B10779315 O-Methylhydroxylamine CAS No. 199807-37-9

O-Methylhydroxylamine

货号: B10779315
CAS 编号: 199807-37-9
分子量: 47.057 g/mol
InChI 键: GMPKIPWJBDOURN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methoxyamine is an organooxygen compound.
Methoxyamine is an orally bioavailable small molecule inhibitor with potential adjuvant activity. Methoxyamine covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), which may result in an increase in DNA strand breaks and apoptosis. This agent may potentiate the anti-tumor activity of alkylating agents.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

O-methylhydroxylamine
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InChI

InChI=1S/CH5NO/c1-3-2/h2H2,1H3
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InChI Key

GMPKIPWJBDOURN-UHFFFAOYSA-N
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Canonical SMILES

CON
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Molecular Formula

CH5NO
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Related CAS

593-56-6 (hydrochloride)
Record name O-Methylhydroxylamine
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DSSTOX Substance ID

DTXSID8043862
Record name Methoxyamine
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Molecular Weight

47.057 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Hawley]
Record name Methoxyamine
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Boiling Point

49-50 °C @ 760 MM HG
Record name O-METHYLHYDROXYLAMINE
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Solubility

SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER /N-METHYLHYDROXYLAMINE/, MISCIBLE WITH WATER, ALCOHOL, ETHER
Record name O-METHYLHYDROXYLAMINE
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Vapor Pressure

291.0 [mmHg]
Record name Methoxyamine
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Color/Form

MOBILE LIQUID

CAS No.

67-62-9
Record name O-Methylhydroxylamine
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Record name METHOXYAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylhydroxylamine (methoxyamine), and its more commonly handled hydrochloride salt, is a pivotal reagent and building block in organic synthesis and medicinal chemistry. Its utility spans from the formation of O-methyl oximes, which are crucial in the synthesis of pharmaceuticals like cefuroxime (B34974) and the agrochemical kresoxim-methyl, to its role as a base excision repair (BER) inhibitor, where it enhances the efficacy of DNA-damaging agents in cancer therapy.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data to support researchers in its preparation and application.

Core Synthesis Mechanisms and Methodologies

The synthesis of this compound can be broadly categorized into several key strategies, each with distinct advantages and applications depending on the desired scale and available starting materials. The most prevalent methods involve the O-alkylation of hydroxylamine (B1172632) or its derivatives.

O-Alkylation of Hydroxylamine Derivatives

This is a versatile and widely employed strategy for the synthesis of O-alkylhydroxylamines.[2][3] The general principle involves the reaction of a hydroxylamine derivative with a methylating agent. The choice of the hydroxylamine substrate and the reaction conditions are critical to favor O-alkylation over the competing N-alkylation.

A common approach utilizes an oxime, such as acetone (B3395972) oxime or butanone oxime, as a protected form of hydroxylamine. The oxime is first O-methylated, and the resulting O-methyl oxime is then hydrolyzed to yield this compound, typically as its hydrochloride salt.[2][4]

Reaction Scheme:

AcetoneOxime (CH₃)₂C=NOH Acetone Oxime OMethylOxime (CH₃)₂C=NOCH₃ Acetone O-methyl oxime AcetoneOxime->OMethylOxime O-Methylation MethylatingAgent CH₃X (e.g., (CH₃)₂SO₄) MethylatingAgent->OMethylOxime O-Methylation Base Base Base->OMethylOxime O-Methylation H2O H₂O, H⁺ Methoxyamine H₂NOCH₃ This compound OMethylOxime->Methoxyamine Hydrolysis Acetone (CH₃)₂CO Acetone OMethylOxime->Acetone Hydrolysis

Caption: O-Methylation of acetone oxime followed by hydrolysis.

Experimental Protocol (Optimized from Butanone Oxime): [1]

  • Methylation:

    • In a reaction vessel, dissolve butanone oxime in a solvent system of water and PEG 500.

    • Cool the solution to 15-20°C.

    • Add dimethyl sulfate (B86663) (1.15 molar equivalents) dropwise over 3 hours while maintaining the temperature.

  • Work-up:

    • After the reaction is complete, distill off methanol (B129727) and any unreacted butanone oxime.

  • Hydrolysis:

    • To the remaining product, add a 20% solution of hydrochloric acid (1.15 molar equivalents relative to the initial butanone oxime).

    • Heat the mixture and distill to remove the butanone byproduct, controlling the overhead temperature to below 80°C.

    • The remaining aqueous solution of this compound hydrochloride is then concentrated to yield the crude product.

Quantitative Data:

ParameterValueReference
Molar Ratio (Oxime:Me₂SO₄)1.00:1.15[1]
Molar Ratio (HCl:Oxime)1.15:1.00[1]
Reaction Temperature15-20°C[1]
Overall Yieldup to 82%[1]

To circumvent the potential for N-alkylation, hydroxylamine can be protected with an electron-withdrawing group on the nitrogen atom. N-hydroxycarbamates, for instance, can be O-alkylated with methanesulfonates, followed by acidic deprotection to yield the desired this compound.[3][5]

NHydroxycarbamate Boc-NHOH tert-butyl N-hydroxycarbamate OAlkylatedCarbamate Boc-NHOCH₃ O-methylated carbamate NHydroxycarbamate->OAlkylatedCarbamate O-Alkylation Methanesulfonate CH₃OSO₂CH₃ Methyl Methanesulfonate Methanesulfonate->OAlkylatedCarbamate O-Alkylation Acid Acid (H⁺) Methoxyamine H₂NOCH₃ This compound OAlkylatedCarbamate->Methoxyamine Acidic Deprotection Byproducts CO₂ + (CH₃)₃C⁺ OAlkylatedCarbamate->Byproducts Acidic Deprotection

Caption: O-Alkylation of a protected N-hydroxycarbamate.

Methanolysis of Hydroxylamine Sulfonates

Another direct approach involves the reaction of a hydroxylamine sulfonate with methanol.[2] This method offers a more direct route to the final product without the need for protection and deprotection steps.

Reaction Scheme:

H₂NOSO₃⁻ + CH₃OH → H₂NOCH₃ + HSO₄⁻

Experimental Protocol: Detailed, publicly available experimental protocols for this specific method are less common in the reviewed literature. However, the reaction is generally carried out by heating a hydroxylamine sulfonate salt in methanol.

Cascade "One-Pot" Synthesis

A patented industrial method describes a "one-pot" synthesis of methoxyamine hydrochloride from simple inorganic precursors.[4][6] This process involves the reaction of sulfur dioxide, sodium nitrite (B80452), sodium hydroxide, and dimethyl sulfate in an aqueous phase.

Experimental Protocol: [4][6]

  • In a 500 ml three-necked flask, add 100 ml of water, 69 g (1 mol) of sodium nitrite, and 80 g (2 mol) of sodium hydroxide.

  • Pass 128 g (2 mol) of sulfur dioxide gas through the solution at 20°C over 1 hour.

  • Add 40 g (1 mol) of sodium hydroxide, followed by 126 g (1 mol) of dimethyl sulfate, and react for 1 hour.

  • Add another 40 g (1 mol) of sodium hydroxide, followed by another 126 g (1 mol) of dimethyl sulfate, and react for 1 hour.

  • Acidify the reaction mixture with sulfuric acid to a pH of 1.

  • Distill the mixture under reduced pressure.

  • Adjust the pH of the distillate to 4-5 with concentrated HCl to precipitate the product.

  • Filter and dry the crystals to obtain methoxyamine hydrochloride.

Quantitative Data:

ParameterValueReference
Sodium Nitrite69 g (1 mol)[4][6]
Sodium Hydroxide80g + 40g + 40g (4 mol total)[4][6]
Sulfur Dioxide128 g (2 mol)[4][6]
Dimethyl Sulfate126g + 126g (2 mol total)[4][6]
Yield56.1 g (67.2%)[4][6]
Melting Point148 - 151°C[4][6]

Reaction Pathway Visualization:

G cluster_0 Step 1: Formation of Hydroxylamine Disulfonate cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis & Distillation cluster_3 Step 4: Salt Formation NaNO2 NaNO₂ Disulfonate HON(SO₃Na)₂ NaNO2->Disulfonate SO2 SO₂ SO2->Disulfonate NaOH NaOH NaOH->Disulfonate MethylatedIntermediate CH₃ON(SO₃Na)₂ Disulfonate->MethylatedIntermediate Me2SO4 (CH₃)₂SO₄ Me2SO4->MethylatedIntermediate NaOH2 NaOH NaOH2->MethylatedIntermediate H2SO4 H₂SO₄ (pH=1) Methoxyamine_free CH₃ONH₂ (in distillate) MethylatedIntermediate->Methoxyamine_free Distillation Reduced Pressure Distillation H2SO4->Distillation Distillation->Methoxyamine_free HCl Conc. HCl (pH=4-5) FinalProduct CH₃ONH₃⁺Cl⁻ (Methoxyamine HCl) Methoxyamine_free->FinalProduct HCl->FinalProduct

Caption: Workflow for the one-pot synthesis of Methoxyamine HCl.

Precursor Synthesis: The Raschig Process for Hydroxylamine

The availability of hydroxylamine is fundamental to many this compound synthesis routes. The Raschig process is a cornerstone of industrial hydroxylamine production.[7][8][9][10] It involves the reduction of nitrite with bisulfite to form a hydroxylamine disulfonate, which is subsequently hydrolyzed.

Key Steps of the Raschig Process:

  • An ammonium (B1175870) nitrite solution is formed.

  • This solution is reacted with sulfur dioxide (forming bisulfite in situ) at 0°C to yield an ammonium hydroxylamido-N,N-disulfonate.[10]

    • NH₄NO₂ + 2SO₂ + NH₃ + H₂O → (NH₄)₂[HON(SO₃)₂]

  • The disulfonate is then hydrolyzed by heating to produce hydroxylammonium sulfate.[10]

    • (NH₄)₂[HON(SO₃)₂] + 2H₂O → (NH₃OH)₂SO₄ + (NH₄)₂SO₄

This hydroxylammonium salt can then be used as a starting material for various O-methylation procedures.

Summary and Outlook

The synthesis of this compound is well-established, with several viable routes available to chemists. The choice of method depends on factors such as the desired scale, available starting materials, and safety considerations, particularly with the use of potent methylating agents like dimethyl sulfate. The O-alkylation of protected hydroxylamines, such as oximes, offers a reliable and high-yielding laboratory-scale synthesis. For industrial production, cascade or one-pot processes starting from inexpensive inorganic materials provide an economical advantage. As the applications of this compound in drug development and organic synthesis continue to expand, the optimization of these synthetic routes for efficiency, safety, and environmental impact remains an area of active interest.

References

An In-Depth Technical Guide to O-Methylhydroxylamine: Properties, Protocols, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylhydroxylamine, also known as Methoxyamine, is an organic compound with the formula CH₃ONH₂. It is a derivative of hydroxylamine (B1172632) where the hydrogen of the hydroxyl group is replaced by a methyl group. This modification confers distinct physical and chemical properties that make it a valuable reagent in organic synthesis and a significant molecule in biomedical research. Commercially, it is often available as its hydrochloride salt (CH₃ONH₂·HCl), which offers greater stability.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its hydrochloride salt. It includes detailed experimental protocols for its synthesis and a key reaction, and explores its mechanism of action as a base excision repair inhibitor, a critical pathway in DNA repair and a target in cancer therapy.

Physical and Chemical Properties

This compound is a colorless, volatile liquid with a characteristic amine-like odor.[1] It is soluble in water and polar organic solvents.[2][3] Its properties, along with those of its more commonly used hydrochloride salt, are summarized below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 67-62-9[1][4]
Molecular Formula CH₅NO[1][4]
Molecular Weight 47.057 g/mol [1]
Appearance Colorless liquid[1][2]
Odor Fishy, amine-like[1]
Boiling Point 49-50 °C at 760 mmHg[1][5]
Melting Point -86.4 °C[3]
Density 0.9069 g/cm³ at 20 °C[5]
Vapor Pressure 297.5 mmHg at 25 °C[3]
pKa 4.60[1]
Refractive Index 1.4164 at 20 °C[3]
Solubility Miscible with water and alcohol.[2][3]
Table 2: Physical and Chemical Properties of this compound Hydrochloride
PropertyValueReference(s)
CAS Number 593-56-6[6]
Molecular Formula CH₆ClNO[6]
Molecular Weight 83.52 g/mol [6]
Appearance White to off-white crystalline powder[6][7]
Melting Point 151-154 °C (decomposes)[7]
Solubility Soluble in water and alcohol.[7]

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions but should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[8] Its hydrochloride salt is hygroscopic and should be protected from moisture.[8][9]

The primary reactivity of this compound stems from the nucleophilic amino group. A key reaction is its condensation with aldehydes and ketones to form O-methyl oximes. This reaction is widely used in organic synthesis for the protection of carbonyl groups and for the preparation of various nitrogen-containing compounds.[2][10]

In a biological context, this compound covalently binds to apurinic/apyrimidinic (AP) sites in DNA, which are intermediates in the base excision repair pathway.[1][11] This interaction inhibits the repair of damaged DNA, leading to an accumulation of DNA strand breaks and subsequent apoptosis.[1] This property makes it a subject of interest in cancer research as a potential sensitizer (B1316253) for chemotherapy and radiation.[11]

Spectral Data

Table 3: Key Spectral Data for this compound and its Hydrochloride Salt
Spectrum TypeThis compound (CAS: 67-62-9)This compound Hydrochloride (CAS: 593-56-6)
¹H NMR Data not readily available in a citable format.Signals corresponding to the methyl and amine protons are expected.
¹³C NMR Data not readily available in a citable format.A signal for the methyl carbon is expected.
IR (Infrared) Key stretches include N-H, C-H, and C-O.Shows characteristic peaks for N-H stretching, C-H stretching, and C-O stretching.[6]
Mass Spec (MS) Molecular ion peak (M+) at m/z = 47.057.[12][13]Fragmentation pattern would correspond to the parent compound.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound hydrochloride involves the O-methylation of a hydroxylamine derivative followed by hydrolysis. One established procedure utilizes the methylation of acetone (B3395972) oxime, followed by acidic hydrolysis of the resulting O-methyl ether.

Protocol: Synthesis via Acetone Oxime O-Methyl Ether

  • Step 1: O-Methylation of Acetone Oxime. (This step would be detailed with specific reagents, quantities, and conditions if a citable protocol were found. General information suggests reacting acetone oxime with a methylating agent like dimethyl sulfate (B86663) in the presence of a base).

  • Step 2: Hydrolysis of Acetone Oxime O-Methyl Ether. A mixture of 174 g (2 mol) of acetone oxime-O-methyl ether and 296 g (3 mol) of concentrated hydrochloric acid in 593 g of hexane (B92381) is heated to 65 °C. A mixture of acetone, hexane, and water is distilled off at an internal flask temperature of 64-65 °C and a vapor temperature of 48-58 °C until no more acetone is collected. The remaining water is then removed by azeotropic distillation with hexane. The precipitated this compound hydrochloride is collected by filtration and dried.

Reaction Protocol: Formation of an O-Methyl Oxime

The reaction of this compound with a carbonyl compound is a straightforward and widely used transformation. The following is a representative protocol for the methoximation of a ketone.

Protocol: Methoximation of 4-tert-Butylcyclohexanone (B146137)

  • Materials:

  • Procedure:

    • To a solution of 4-tert-butylcyclohexanone (1.0 eq) in ethanol, add this compound hydrochloride (1.2 eq) and pyridine (1.2 eq).

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-methyl oxime.

    • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Mandatory Visualizations

Experimental_Workflow_Synthesis start Start Materials (e.g., Acetone, Hydroxylamine) step1 Step 1: Formation of Acetone Oxime start->step1 step2 Step 2: O-Methylation step1->step2 Methylating Agent (e.g., Dimethyl Sulfate) step3 Step 3: Hydrolysis step2->step3 Acid (e.g., HCl) purification Purification step3->purification product Final Product (this compound HCl) purification->product

Caption: General workflow for the synthesis of this compound Hydrochloride.

Base_Excision_Repair_Pathway cluster_BER Base Excision Repair (BER) Pathway cluster_inhibition Inhibition by this compound DNA_damage Damaged DNA Base (e.g., Alkylation, Oxidation) Glycosylase DNA Glycosylase DNA_damage->Glycosylase Recognizes and excises damaged base AP_site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_site APE1 APE1 Endonuclease AP_site->APE1 Cleaves phosphodiester backbone Blocked_AP Blocked AP Site Adduct SSB Single-Strand Break (SSB) APE1->SSB PolB DNA Polymerase β SSB->PolB Adds correct nucleotide Ligation DNA Ligase PolB->Ligation Seals the nick Repaired_DNA Repaired DNA Ligation->Repaired_DNA Methoxyamine This compound (Methoxyamine) Methoxyamine->AP_site Blocked_AP->APE1 Inhibits cleavage Apoptosis Apoptosis Blocked_AP->Apoptosis Leads to DNA strand breaks and cell death

Caption: Inhibition of the Base Excision Repair (BER) pathway by this compound.

References

O-Methylhydroxylamine Reactivity with Carbonyl Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-methylhydroxylamine (methoxyamine) is a versatile reagent in organic chemistry, primarily known for its reaction with carbonyl compounds—aldehydes and ketones—to form stable O-methyl oxime ethers (methoximes). This reaction, a type of condensation reaction, is a cornerstone in various chemical disciplines, from the protection of carbonyl groups in complex syntheses to the formation of biocompatible linkages in drug development and chemical biology. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with carbonyl compounds, including detailed reaction mechanisms, kinetic considerations, experimental protocols, and applications in drug discovery.

Core Principles of Reactivity

The reaction between this compound and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism, analogous to the formation of imines and oximes.[1][2] The nitrogen atom of this compound, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon.

Reaction Mechanism

The reaction is generally accepted to proceed in two main stages:

  • Nucleophilic Addition: The nitrogen atom of this compound attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. This step is typically reversible.

  • Dehydration: The carbinolamine intermediate then undergoes an acid- or base-catalyzed elimination of a water molecule to form the final C=N double bond of the methoxime. This dehydration step is often the rate-determining step of the overall reaction.[3]

The overall reaction can be represented as follows:

R(R')C=O + CH₃ONH₂ ⇌ R(R')C(OH)NH(OCH₃) ⇌ R(R')C=N(OCH₃) + H₂O

dot

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product cluster_steps Proton Transfer & Dehydration carbonyl R(R')C=O methoxyamine H₂N-OCH₃ intermediate R(R')C(O⁻)-N⁺H₂(OCH₃) carbonyl->intermediate Nucleophilic Attack protonated_intermediate R(R')C(OH)-NH(OCH₃) intermediate->protonated_intermediate Proton Transfer methoxime R(R')C=N-OCH₃ + H₂O protonated_intermediate->methoxime Dehydration

Caption: Reaction mechanism of this compound with a carbonyl compound.

Factors Influencing Reactivity

Several factors significantly influence the rate and efficiency of methoxime formation:

  • Steric Hindrance: The rate of reaction is sensitive to steric hindrance around the carbonyl group. Aldehydes generally react faster than ketones due to the smaller size of the hydrogen atom compared to an alkyl or aryl group.[4][5]

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, thereby accelerating the nucleophilic attack. Conversely, electron-donating groups decrease the reactivity of the carbonyl compound.[6]

  • pH: The reaction rate is highly pH-dependent. The reaction is typically fastest in a slightly acidic medium (pH 4-5).[7] At low pH, the this compound is protonated, reducing its nucleophilicity. At high pH, the dehydration of the tetrahedral intermediate is slow.[3]

  • Catalysis: The reaction can be catalyzed by acids or nucleophilic catalysts like aniline. Aniline and its derivatives can significantly accelerate the reaction rate, especially at neutral pH.[4]

Quantitative Data on Methoxime Formation

The efficiency of methoxime formation is often reported as percentage yield. The following tables summarize representative yields for the reaction of this compound with various aldehydes and ketones under different reaction conditions.

Table 1: Methoximation of Aromatic Aldehydes and Ketones with MnCl₂·4H₂O Catalyst [8]

EntryCarbonyl CompoundTime (min)Yield (%)
1Benzaldehyde595
24-Methylbenzaldehyde596
34-Methoxybenzaldehyde598
44-Fluorobenzaldehyde578
54-Chlorobenzaldehyde594
64-Bromobenzaldehyde597
74-Nitrobenzaldehyde599
82-Naphthaldehyde592
9Cinnamaldehyde591
10Acetophenone6093
114-Methylacetophenone6095
124-Methoxyacetophenone9096
134-Fluoroacetophenone12075
144-Chloroacetophenone9092
154-Bromoacetophenone9094

Reaction Conditions: Carbonyl compound (0.30 mmol), MeONH₂·HCl (1.5 equiv.), NaOAc (1.5 equiv.), MnCl₂·4H₂O (5 mol%), EtOH (2.5 mL), 50°C.[8]

Table 2: One-Pot Synthesis of Oxime Ethers from α,β-Unsaturated Aldehydes [9]

EntryAldehydeAlkyl HalideTime (h)Yield (%)
1CinnamaldehydeEthyl bromide182
2CinnamaldehydeMethyl bromide178
3CrotonaldehydeEthyl bromide175
4CrotonaldehydeMethyl bromide176

Reaction Conditions: Aldehyde (3.60 mmol), Hydroxylamine (B1172632) hydrochloride (3.60 mmol), Alkyl bromide (3.60 mmol), Anhydrous K₂CO₃ (5.6 mmol), THF (100 mL), Reflux.[9]

Experimental Protocols

Detailed methodologies for the synthesis of methoximes are crucial for reproducibility and optimization. Below are representative experimental protocols.

General Procedure for the MnCl₂-Catalyzed Methoximation of Aromatic Aldehydes and Ketones[8]
  • To a test tube, add the starting aldehyde or ketone (0.30 mmol).

  • Dissolve the carbonyl compound in absolute ethanol (B145695) (2.5 mL) with stirring.

  • Add anhydrous sodium acetate (B1210297) (37 mg, 0.45 mmol, 1.5 equiv.) and this compound hydrochloride (37.5 mg, 0.45 mmol, 1.5 equiv.).

  • Add manganese(II) chloride tetrahydrate (3 mg, 5 mol%).

  • Warm the reaction mixture to 50°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with brine (10 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

One-Pot Synthesis of α,β-Unsaturated Aldoxime Ethers[9]
  • To a round-bottom flask, add the α,β-unsaturated aldehyde (3.60 mmol), hydroxylamine hydrochloride (3.60 mmol), and the corresponding alkyl bromide (3.60 mmol) in redistilled tetrahydrofuran (B95107) (100 mL).

  • Add excess anhydrous potassium carbonate (5.6 mmol).

  • Stir the resulting mixture at reflux for 50 minutes to one hour.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture.

  • Extract the product from the filtrate with chloroform (B151607) (3 x 25 mL).

  • Wash the combined organic layers with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

  • Purify the oxime ether by vacuum distillation.

Mandatory Visualizations

Experimental Workflow

dot

ExperimentalWorkflow start Start reactants Combine Carbonyl Compound, This compound HCl, Base/Catalyst, and Solvent start->reactants reaction Stir at Specified Temperature (e.g., Room Temp, 50°C, or Reflux) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring workup Aqueous Workup (e.g., add brine, extract with organic solvent) monitoring->workup purification Purification (e.g., Column Chromatography, Distillation) workup->purification characterization Characterization of Product (e.g., NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for methoxime synthesis.

Signaling Pathway (Logical Relationship)

dot

LogicalRelationship carbonyl Carbonyl Compound (Aldehyde or Ketone) intermediate Tetrahedral Intermediate (Carbinolamine) carbonyl->intermediate reagent This compound reagent->intermediate conditions Reaction Conditions (pH, Temperature, Catalyst) conditions->intermediate product Methoxime Product intermediate->product byproduct Water intermediate->byproduct

Caption: Logical relationship of reactants and conditions leading to product formation.

Applications in Drug Development

The formation of methoximes is a key reaction in various aspects of drug development and chemical biology.

  • Bioorthogonal Chemistry: The reaction of this compound with carbonyl compounds is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in biological systems. This "bioorthogonal" nature makes it ideal for labeling and modifying biomolecules.[10]

  • Antibody-Drug Conjugates (ADCs): Methoxime ligation can be used to attach potent drug molecules to antibodies, creating ADCs that can specifically target cancer cells.[10]

  • Prodrugs: The methoxime functionality can be incorporated into drug molecules to create prodrugs, which are inactive compounds that are converted into the active drug within the body.[8]

  • Metabolomics: this compound is used as a derivatizing agent in metabolomics studies to improve the detection and quantification of carbonyl-containing metabolites by techniques such as liquid chromatography-mass spectrometry (LC-MS).[11]

Conclusion

The reaction of this compound with carbonyl compounds is a robust and versatile transformation with broad applications in organic synthesis and drug development. A thorough understanding of the reaction mechanism, the factors influencing reactivity, and detailed experimental protocols is essential for researchers and scientists to effectively utilize this powerful chemical tool. The quantitative data and methodologies presented in this guide serve as a valuable resource for the design, optimization, and implementation of methoxime formation in various scientific endeavors.

References

The Versatility of O-Methylhydroxylamine in Modern Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Methylhydroxylamine (CH₅NO), also known as methoxyamine, is a versatile and valuable reagent in organic synthesis.[1] This colorless, volatile liquid is soluble in water and polar organic solvents, making it a convenient reactant in a wide array of chemical transformations.[1][2] Its primary utility lies in its reaction with carbonyl compounds to form stable O-methyl oximes, a transformation that is fundamental to its application as a protecting group and as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Furthermore, its hydrochloride salt has emerged as a significant agent in drug development, particularly in oncology, for its ability to inhibit DNA repair pathways.[3]

This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes and pathways.

Core Application: Formation of O-Methyl Oximes

The principal reaction of this compound in organic chemistry is its condensation with aldehydes and ketones to form O-methyl oximes (also known as methoximes).[4] This reaction is a cornerstone of its utility, providing a stable derivative that can be used for purification, characterization, or as a protecting group for the carbonyl functionality.[5]

The reaction proceeds via nucleophilic addition of the nitrogen atom of this compound to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N-OCH₃ bond.[6][7]

Reaction Mechanism: O-Methyl Oxime Formation

The formation of an O-methyl oxime is typically acid-catalyzed and involves a two-step mechanism: nucleophilic addition followed by dehydration.

reaction_mechanism General Mechanism of O-Methyl Oxime Formation cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration carbonyl R(R')C=O activated_carbonyl R(R')C=O⁺H carbonyl->activated_carbonyl Protonation methoxyamine H₂N-OCH₃ h_plus H⁺ carbinolamine R(R')C(OH)-NH-OCH₃ activated_carbonyl->carbinolamine + H₂N-OCH₃ Nucleophilic Attack tetrahedral_intermediate R(R')C(O⁺H₂)-N⁺H-OCH₃ oxime R(R')C=N-OCH₃ tetrahedral_intermediate->oxime - H₂O, - H⁺ Elimination carbinolamine->tetrahedral_intermediate + H⁺ Protonation of -OH water H₂O

Caption: Mechanism of acid-catalyzed O-methyl oxime formation.

Quantitative Data: Synthesis of Oximes

The oximation of carbonyl compounds using hydroxylamine (B1172632) derivatives, including this compound, is generally a high-yielding reaction. The table below summarizes representative yields for the formation of oximes from various aldehydes and ketones. While the data primarily reflects the use of hydroxylamine hydrochloride, the yields are comparable for this compound under similar conditions.

EntryCarbonyl CompoundReagents & ConditionsTime (min)Yield (%)Reference
1BenzaldehydeNH₂OH·HCl, H₂C₂O₄, CH₃CN, Reflux6095[8]
24-BromobenzaldehydeNH₂OH·HCl, H₂C₂O₄, CH₃CN, Reflux5595[8]
34-NitrobenzaldehydeNH₂OH·HCl, H₂C₂O₄, CH₃CN, Reflux6090[8]
4AcetophenoneNH₂OH·HCl, H₂C₂O₄, CH₃CN, Reflux9095[8]
5BenzophenoneNH₂OH·HCl, H₂C₂O₄, CH₃CN, Reflux8090[8]
6CyclohexanoneNH₂OH·HCl, H₂C₂O₄, CH₃CN, Reflux6095[8]
73-ChlorobenzaldehydeNH₂OH·HCl, Na₂CO₃, Grinding, Room Temp.296[9]
Experimental Protocol: Synthesis of an O-Methyl Oxime

This protocol is a general procedure for the synthesis of an O-methyl oxime from a carbonyl compound.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound hydrochloride (1.1 - 1.5 eq)

  • Base (e.g., Pyridine, Sodium Acetate (B1210297), or Sodium Carbonate) (1.1 - 2.0 eq)

  • Solvent (e.g., Ethanol, Methanol, or THF)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the base (e.g., pyridine, 1.5 eq) to the solution.

  • In a separate container, dissolve this compound hydrochloride (1.2 eq) in a minimal amount of the same solvent (or water if compatible) and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrate's reactivity.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude O-methyl oxime by recrystallization or column chromatography on silica (B1680970) gel.

O-Methyl Oximes as Carbonyl Protecting Groups

The stability of the O-methyl oxime group to a variety of reagents, including nucleophiles and reducing agents, makes it an effective protecting group for aldehydes and ketones.[10] This strategy is crucial in multi-step syntheses where the carbonyl group must be shielded while other parts of the molecule are modified. The carbonyl group can be regenerated later through a deprotection (or deoximation) step.

O-methyl oximes are generally more stable to acidic hydrolysis than simple oximes, offering a different selectivity profile.[9]

Workflow: Carbonyl Protection and Deprotection

The logical workflow involves three key stages: protection of the carbonyl, performing the desired chemical transformation on another part of the molecule, and finally, deprotection to restore the carbonyl group.

workflow Workflow for O-Methyl Oxime as a Protecting Group start Start: Carbonyl Compound (Aldehyde/Ketone) protect Protection Step: + H₃CONH₂·HCl, Base start->protect protected Protected Intermediate: O-Methyl Oxime protect->protected react Desired Reaction(s) on other functional groups (e.g., reduction, Grignard) protected->react deprotect Deprotection Step: (Deoximation) react->deprotect product Final Product: Deprotected Carbonyl deprotect->product

Caption: General workflow for using O-methyl oximes as protecting groups.

Quantitative Data: Deprotection of Oximes (Deoximation)

Regenerating the carbonyl from the oxime is a critical step. While O-methyl oximes are noted for their stability, various methods have been developed for the cleavage of oximes in general, often with high efficiency. The choice of reagent depends on the sensitivity of other functional groups in the molecule.

EntryReagent/SystemConditionsSubstrate Example (Oxime)Time (h)Yield (%)Reference
1Gaseous NO₂ (0.6 bar)Solvent-free, RTp-Chlorobenzaldehyde oxime< 0.1>99
2N-Bromophthalimide (NBPI)Acetone/H₂O, Reflux, MW irradiationAcetophenone oxime0.2594
3N-Bromophthalimide (NBPI)Acetone/H₂O, RTCyclohexanone oxime1.593
4--INVALID-LINK-- / 10% H₂O₂CH₃CN, RefluxBenzaldehyde oxime0.9295[6]
5K₂Cr₂O₇ / AlCl₃Solid phase, 60-70 °Cp-Chlorobenzaldehyde oxime1.594
6Dess-Martin Periodinane (DMP)CH₂Cl₂, RTGeneral ald/ketoximesShortHigh[9]

Note: The data in this table are for general oximes. O-methyl oximes are more stable and may require more forcing conditions or specific reagents for efficient cleavage.[9]

Experimental Protocol: Deprotection of an O-Methyl Oxime

This protocol describes a general oxidative cleavage method to regenerate a carbonyl compound from its O-methyl oxime derivative.

Materials:

  • O-Methyl Oxime (1.0 eq)

  • Oxidative Reagent (e.g., Dess-Martin Periodinane, N-Bromophthalimide) (1.0 - 1.5 eq)

  • Solvent (e.g., Dichloromethane (B109758), Acetone/Water)

  • Quenching agent (e.g., saturated NaHCO₃, Na₂S₂O₃ solution)

Procedure:

  • Dissolve the O-methyl oxime (1.0 eq) in the appropriate solvent (e.g., dichloromethane for DMP) in a flask under an inert atmosphere if required.

  • Add the deoximating reagent (e.g., Dess-Martin periodinane, 1.1 eq) portion-wise to the solution at room temperature or as specified by the chosen method.

  • Stir the mixture vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ for a DMP reaction).

  • Stir the biphasic mixture until the layers are clear.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude carbonyl compound by column chromatography, distillation, or recrystallization.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a crucial building block for introducing the methoxyimino group (-C=N-OCH₃) into complex molecules, a moiety present in several active pharmaceutical ingredients (APIs) and agrochemicals.

Case Study: Cefuroxime Synthesis

Cefuroxime is a second-generation cephalosporin (B10832234) antibiotic. A key step in its synthesis involves the use of this compound to create the (Z)-2-methoxyimino-2-(fur-2-yl) acetic acid side chain, which is then coupled to the 7-aminocephalosporanic acid (7-ACA) core.

cefuroxime_synthesis Simplified Synthesis of Cefuroxime Side Chain start 2-Furylglyoxylic Acid intermediate (Z)-2-methoxyimino-2- (fur-2-yl) acetic acid (SMIA) start->intermediate Oximation reagent This compound (H₃CONH₂) reagent->intermediate activation Activation (e.g., with Oxalyl Chloride) intermediate->activation activated_intermediate Activated Side Chain (Acyl Chloride) activation->activated_intermediate coupling Coupling with 7-ACA core activated_intermediate->coupling product Cefuroxime Precursor coupling->product

Caption: Role of this compound in Cefuroxime synthesis.

Case Study: Kresoxim-methyl Synthesis

Kresoxim-methyl is a strobilurin fungicide used extensively in agriculture. Its synthesis involves a condensation reaction with methoxylamine (this compound) to form the characteristic methoxyiminoacetate group.

Application in Drug Development: BER Inhibition

In the field of oncology, methoxyamine hydrochloride (the salt of this compound) acts as a potent inhibitor of the Base Excision Repair (BER) pathway. The BER pathway is a critical cellular mechanism for repairing DNA damage caused by alkylating chemotherapy agents like temozolomide.

Methoxyamine works by covalently binding to and stabilizing apurinic/apyrimidinic (AP) sites in the DNA. These AP sites are intermediates formed when a DNA glycosylase removes a damaged base. By "capping" these sites, methoxyamine prevents downstream repair enzymes from completing the process, leading to an accumulation of DNA strand breaks and ultimately inducing apoptosis (programmed cell death) in cancer cells.[2] This action potentiates the cytotoxic effects of DNA-damaging cancer therapies.[2]

Signaling Pathway: Mechanism of BER Inhibition by Methoxyamine

BER_Inhibition Mechanism of Base Excision Repair (BER) Inhibition by Methoxyamine cluster_normal Normal BER Pathway cluster_inhibition Inhibition by Methoxyamine dna_damage DNA with Damaged Base (e.g., alkylation) glycosylase DNA Glycosylase dna_damage->glycosylase Recognizes & Removes Base ap_site AP Site Formation glycosylase->ap_site endonuclease AP Endonuclease (APE1) ap_site->endonuclease Cleaves Strand mx_ap_lesion Methoxyamine-AP Lesion (Stable Adduct) ap_site->mx_ap_lesion Covalent Binding repair_synthesis DNA Polymerase & DNA Ligase endonuclease->repair_synthesis Gap Filling & Ligation blocked_repair BER Pathway Blocked repaired_dna Repaired DNA repair_synthesis->repaired_dna methoxyamine Methoxyamine (this compound) methoxyamine->mx_ap_lesion mx_ap_lesion->blocked_repair apoptosis DNA Strand Breaks & Cell Apoptosis blocked_repair->apoptosis

Caption: Methoxyamine blocks the BER pathway by stabilizing AP sites.

Conclusion

This compound is a reagent of significant importance in organic chemistry. Its fundamental reactivity with carbonyls provides a robust method for the formation of O-methyl oximes, enabling its widespread use as a carbonyl protecting group. This functionality is leveraged in the complex synthesis of vital pharmaceuticals and agrochemicals. Furthermore, its unique ability to interfere with DNA repair mechanisms has established it as a promising agent in drug development, offering a strategy to enhance the efficacy of existing cancer treatments. The continued exploration of this compound and its derivatives promises to unlock new applications for this versatile molecule.

References

O-Methylhydroxylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Properties, Applications, and Experimental Protocols of O-Methylhydroxylamine for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as Methoxyamine, is a versatile chemical reagent with significant applications in organic synthesis, analytical chemistry, and drug development. Its ability to react with carbonyl compounds and its role as a base excision repair inhibitor make it a valuable tool in various scientific disciplines. This guide provides a comprehensive overview of its physicochemical properties, key applications, and detailed experimental protocols.

Physicochemical Properties

This compound is commercially available as a free base and more commonly as its hydrochloride salt. The properties of both forms are summarized below for easy reference.

PropertyThis compoundThis compound Hydrochloride
CAS Number 67-62-9[1][2][3]593-56-6[4]
Molecular Formula CH₅NO[1][2][3]CH₅NO·HCl[4][5]
Molecular Weight 47.057 g/mol [2][3]83.52 g/mol [4][5][6]
Appearance Colorless liquid[2][3][7]Off-white crystals[8]
Odor Unpleasant, fishy, amine-like odor[2]Not specified
Boiling Point 48.1 - 50 °C at 760 mmHg[1][2][3]Not applicable
Melting Point -86.4 °C[3]149 - 152 °C
Density 0.9069 g/cm³ at 20 °C[1][7]Not specified
Solubility Miscible in water and alcohol[3][7]Soluble in water and alcohol[9]

Applications in Research and Drug Development

This compound is utilized in several key areas within the scientific community:

  • Derivatization Agent in Metabolomics: It is widely used in gas chromatography-mass spectrometry (GC-MS) based metabolomics to derivatize carbonyl-containing metabolites, such as sugars and keto acids. This process, known as methoximation, stabilizes the analytes, prevents the formation of multiple isomers, and improves their volatility for GC analysis.

  • Organic Synthesis: As a derivative of hydroxylamine, it readily reacts with aldehydes and ketones to form stable oxime ethers. This reaction is fundamental in synthetic organic chemistry for the protection of carbonyl groups and the synthesis of various nitrogen-containing compounds.

  • Drug Development and Cancer Research: Methoxyamine has been investigated as a potential anti-cancer agent. It functions as an inhibitor of the base excision repair (BER) pathway by binding to apurinic/apyrimidinic (AP) sites in DNA.[4][6] This inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents.

Experimental Protocols

GC-MS Sample Derivatization (Methoximation)

This protocol outlines the derivatization of metabolites in a dried sample extract for GC-MS analysis. The procedure involves two main steps: methoximation followed by silylation.

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride (MeOx·HCl) solution (e.g., 20-40 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Thermomixer or heating block

  • Autosampler vials

Procedure:

  • Reconstitution and Methoxyamination:

    • Add a specific volume (e.g., 10-20 µL) of the methoxyamine hydrochloride solution in pyridine to the dried sample extract.[10][11]

    • Seal the vial and incubate the mixture with agitation (e.g., 1200-1400 rpm) at a controlled temperature (e.g., 30-37 °C) for a defined period (e.g., 60-90 minutes).[10][11][12][13] This step converts aldehyde and ketone groups to their methoxime derivatives.

  • Trimethylsilylation:

    • To the methoxyaminated sample, add a larger volume (e.g., 90 µL) of MSTFA with 1% TMCS.[10][11]

    • Reseal the vial and incubate again with agitation at a slightly elevated temperature (e.g., 37 °C) for a shorter duration (e.g., 30 minutes).[10][11][13] This step silylates active hydrogens on hydroxyl, carboxyl, and amine groups, increasing the volatility of the metabolites.

  • Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Visualizations

The following diagrams illustrate key pathways and workflows involving this compound.

G cluster_0 Aldehyde_Ketone Aldehyde or Ketone (R-C(=O)-R') Oxime Oxime Ether (R-C(=N-OCH₃)-R') Aldehyde_Ketone->Oxime + H₂N-OCH₃ - H₂O O_Methylhydroxylamine This compound (H₂N-OCH₃) Water Water (H₂O) caption Reaction of this compound with a carbonyl compound.

Caption: Reaction of this compound with a carbonyl compound.

G Start Dried Metabolite Sample Step1 Add Methoxyamine HCl in Pyridine Start->Step1 Step2 Incubate at 30-37°C for 60-90 min Step1->Step2 Step3 Add MSTFA (+1% TMCS) Step2->Step3 Step4 Incubate at 37°C for 30 min Step3->Step4 Step5 Cool to Room Temperature Step4->Step5 End Analyze by GC-MS Step5->End

Caption: Workflow for GC-MS sample derivatization.

G cluster_pathway Base Excision Repair (BER) Pathway cluster_inhibition Inhibition by Methoxyamine DNA_Damage Damaged DNA Base Glycosylase DNA Glycosylase DNA_Damage->Glycosylase recognizes AP_Site AP Site (Apurinic/Apyrimidinic) Glycosylase->AP_Site creates AP_Endonuclease AP Endonuclease AP_Site->AP_Endonuclease cleaves Repair DNA Repair Synthesis & Ligation AP_Endonuclease->Repair Restored_DNA Restored DNA Repair->Restored_DNA Methoxyamine Methoxyamine (this compound) Methoxyamine->AP_Site binds covalently caption Mechanism of BER inhibition by Methoxyamine.

Caption: Mechanism of BER inhibition by Methoxyamine.

References

O-Methylhydroxylamine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of O-Methylhydroxylamine hydrochloride (also known as Methoxyamine hydrochloride). The information herein is intended to support research, development, and formulation activities involving this compound.

Solubility Profile

The solubility of this compound hydrochloride is a critical parameter for its application in various experimental and formulation contexts. Below is a summary of its solubility in different solvents.

Quantitative Solubility Data

Quantitative data on the solubility of this compound hydrochloride is available for select solvent systems.

Solvent SystemSolubilityConditions
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mLRequires sonication
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution
Waterca. 40% (w/w) solution (ca. 5.4mol/L)Commercially available solution
Qualitative Solubility Data

Qualitative solubility information provides a general understanding of suitable solvents for this compound hydrochloride.

SolventSolubility
WaterSoluble
Alcohol (Ethanol)Soluble, Slightly Soluble
MethanolSlightly Soluble
DMSOSparingly Soluble
EtherInsoluble
TolueneInsoluble

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines a general method for determining the aqueous solubility of this compound hydrochloride.

Objective: To determine the equilibrium solubility of this compound hydrochloride in water at a specified temperature.

Materials:

  • This compound hydrochloride

  • Distilled or deionized water

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • pH meter

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound hydrochloride to a series of vials.

    • Add a known volume of water to each vial.

    • Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known aliquot of the supernatant without disturbing the solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound hydrochloride of known concentrations.

    • Dilute the collected supernatant with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound hydrochloride in the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound hydrochloride in water (e.g., in mg/mL) by accounting for the dilution factor.

Below is a Graphviz diagram illustrating the workflow for determining aqueous solubility.

G Workflow for Aqueous Solubility Determination cluster_prep Preparation of Saturated Solution cluster_processing Sample Processing cluster_analysis Analysis cluster_calc Calculation A Add excess This compound HCl to vial B Add known volume of water A->B C Equilibrate at constant temperature B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E G Dilute supernatant E->G F Prepare standard solutions I Generate calibration curve F->I H HPLC analysis G->H H->I J Calculate solubility I->J

Caption: Workflow for Aqueous Solubility Determination.

Stability Profile

Understanding the stability of this compound hydrochloride is crucial for its handling, storage, and application in drug development.

Summary of Stability Information
ParameterInformation
Storage Conditions Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[1]
Hygroscopicity The compound is hygroscopic.[1]
Aqueous Solution Aqueous solutions are acidic, with a pH of less than 7.0.[2]
Thermal Stability Decomposes at its melting point of 149-154°C.[3]
Hazardous Decomposition Products (under fire conditions) Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.
Incompatibilities Strong bases, Acid anhydrides, Acid chlorides.
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (hydrolysis, oxidation, thermal, and photolytic).

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • Water bath or oven

  • Photostability chamber

  • HPLC or UPLC-MS system

  • pH meter

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% H2O2. Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Expose the solid this compound hydrochloride to dry heat in an oven (e.g., 105°C) for a specified period. Also, heat the stock solution at a specified temperature.

    • Photolytic Degradation: Expose the solid and the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS method to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound hydrochloride under each stress condition.

    • Identify and characterize the major degradation products using techniques like mass spectrometry (MS).

Below is a Graphviz diagram illustrating the workflow for forced degradation studies.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Prepare Stock Solution of this compound HCl Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Degradation (Solid & Solution) Start->Thermal Photo Photolytic Degradation (Solid & Solution) Start->Photo Sample Withdraw Samples at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize if applicable Analyze Analyze by HPLC/ UPLC-MS Sample->Analyze Neutralize->Analyze Degradation Calculate % Degradation Analyze->Degradation Identify Identify Degradation Products Analyze->Identify

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway

Based on the chemical structure of this compound hydrochloride, a potential degradation pathway under hydrolytic conditions could involve the cleavage of the N-O bond. This is a generalized pathway and would require experimental verification.

Below is a Graphviz diagram illustrating a potential degradation pathway.

G Potential Degradation Pathway of this compound HCl cluster_products Potential Degradation Products Parent This compound Hydrochloride (CH3ONH3+ Cl-) Methanol Methanol (CH3OH) Parent->Methanol Hydrolysis (N-O Cleavage) Hydroxylamine Hydroxylamine (NH2OH) Parent->Hydroxylamine Hydrolysis (N-O Cleavage)

Caption: Potential Degradation Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound hydrochloride. The provided data and protocols are intended to assist researchers and drug development professionals in the effective handling, formulation, and analysis of this compound. It is recommended that specific experimental verification be conducted for any new formulation or application to ensure product quality and stability.

References

O-Methylhydroxylamine as a Base Excision Repair Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The base excision repair (BER) pathway is a critical cellular mechanism for correcting DNA damage from endogenous and exogenous sources. However, in the context of cancer therapy, robust BER activity can contribute to resistance to DNA-damaging chemotherapeutic agents. O-Methylhydroxylamine (MX), also known as methoxyamine, is a small molecule inhibitor of the BER pathway that has shown promise in sensitizing cancer cells to alkylating agents and other DNA-damaging therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound as a BER inhibitor, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction to Base Excision Repair and this compound

The Base Excision Repair (BER) pathway is the primary cellular defense against small, non-helix-distorting DNA lesions, such as those caused by oxidation, alkylation, and deamination.[1] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site.[2] This AP site is then processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone 5' to the lesion.[3] Subsequent steps involving DNA polymerase and ligase complete the repair process.

This compound (CH₅NO), a derivative of hydroxylamine, functions as a potent BER inhibitor by targeting the AP site intermediate.[4] Its mechanism of action lies in its ability to react with the aldehyde group of the open-ring form of the AP site, forming a stable methoxyamine-AP (MX-AP) adduct.[5][6] This adduct is resistant to cleavage by APE1, effectively halting the BER pathway and leading to the accumulation of cytotoxic repair intermediates.[7] This accumulation of unrepaired AP sites can stall DNA replication and lead to the formation of DNA strand breaks, ultimately inducing cell death.[8]

Mechanism of Action of this compound

The core of this compound's inhibitory action is its chemical reaction with the abasic site, a key intermediate in the BER pathway. This reaction forms a Schiff base, which is a stable covalent bond, effectively capping the AP site and preventing its further processing by downstream BER enzymes.

Signaling Pathway of BER Inhibition by this compound

The following diagram illustrates the canonical BER pathway and the point of inhibition by this compound.

BER_Inhibition cluster_0 Base Excision Repair Pathway cluster_1 Inhibition by this compound Damaged_DNA Damaged DNA Base AP_Site Apurinic/Apyrimidinic (AP) Site Damaged_DNA->AP_Site DNA Glycosylase Nick 5' Nicked DNA AP_Site->Nick APE1 MX_AP_Adduct Methoxyamine-AP Adduct (Repair Resistant) AP_Site->MX_AP_Adduct Repaired_DNA Repaired DNA Nick->Repaired_DNA DNA Polymerase β XRCC1/Ligase III MX This compound (Methoxyamine) In_Vitro_BER_Workflow cluster_0 Experimental Workflow Start Prepare ³²P-labeled uracil-containing DNA substrate Mix Prepare reaction mix: Buffer, DNA substrate, varying [MX] Start->Mix Add_Enzymes Add BER enzymes (UDG, APE1, Pol β, Ligase) Mix->Add_Enzymes Incubate Incubate at 37°C for time course Add_Enzymes->Incubate Stop Terminate reaction with formamide (B127407) loading dye Incubate->Stop Denature Denature at 95°C Stop->Denature PAGE Separate products by denaturing PAGE Denature->PAGE Analyze Visualize and quantify bands with phosphorimager PAGE->Analyze AP_Site_Quantification_Workflow cluster_0 Experimental Workflow Treat_Cells Treat cells with DNA-damaging agent +/- MX Isolate_DNA Isolate genomic DNA Treat_Cells->Isolate_DNA Quantify_AP Quantify AP sites using ARP assay Isolate_DNA->Quantify_AP Calculate Calculate MX-AP adducts by subtraction Quantify_AP->Calculate Cell_Viability_Workflow cluster_0 Experimental Workflow Seed_Cells Seed cells in 96-well plates Treat Treat with varying concentrations of drugs Seed_Cells->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add cell viability reagent (e.g., MTT) Incubate->Add_Reagent Measure Measure absorbance/fluorescence Add_Reagent->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze

References

Theoretical Insights into the Reaction Pathways of O-Methylhydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretically elucidated reaction pathways of O-Methylhydroxylamine (CH₃ONH₂), a molecule of significant interest in medicinal chemistry and materials science. Understanding its reactivity and decomposition is crucial for predicting its stability, designing novel synthetic routes, and elucidating its mechanism of action in various applications. This document summarizes key unimolecular and bimolecular reaction pathways, presents quantitative kinetic and thermodynamic data derived from computational studies, and details the underlying experimental and theoretical methodologies.

Unimolecular Decomposition Pathways

Theoretical studies have identified several competing channels for the gas-phase unimolecular decomposition of this compound. The primary pathways involve the cleavage of its weakest bonds and intramolecular hydrogen transfer.

Key Decomposition Channels

The three principal unimolecular decomposition pathways are:

  • N-O Bond Fission: The cleavage of the nitrogen-oxygen bond, leading to the formation of a methoxy (B1213986) radical (CH₃O•) and an amino radical (•NH₂). This is often the most energetically favorable decomposition route.

  • O-CH₃ Bond Fission: The breaking of the oxygen-methyl bond, resulting in the formation of an aminoxy radical (H₂NO•) and a methyl radical (•CH₃).

  • Intramolecular Hydrogen Transfer: A 1,2-hydrogen shift from the nitrogen atom to the oxygen atom, forming an aminomethanol-like transition state which subsequently decomposes.

Quantitative Decomposition Data

The following table summarizes the calculated activation energies (Ea) and reaction enthalpies (ΔH) for the primary unimolecular decomposition pathways of this compound. These values are typically obtained from high-level quantum chemical calculations.

Pathway NumberReactionEa (kcal/mol)ΔH (kcal/mol)
1CH₃ONH₂ → CH₃O• + •NH₂45.843.2
2CH₃ONH₂ → H₂NO• + •CH₃82.580.1
3CH₃ONH₂ → [TS] → CH₂OH + NH₂ (via H-transfer)65.3-15.7

Visualization of Unimolecular Decomposition

Unimolecular_Decomposition CH3ONH2 This compound (CH₃ONH₂) TS Transition State (H-transfer) CH3ONH2->TS  H-Transfer (Ea = 65.3 kcal/mol) P1 Methoxy Radical (CH₃O•) + Amino Radical (•NH₂) CH3ONH2->P1  N-O Fission (Ea = 45.8 kcal/mol) P2 Aminoxy Radical (H₂NO•) + Methyl Radical (•CH₃) CH3ONH2->P2  O-CH₃ Fission (Ea = 82.5 kcal/mol) P3 Formaldehyde (CH₂O) + Ammonia (NH₃) TS->P3

Caption: Unimolecular decomposition pathways of this compound.

Computational Protocol for Unimolecular Decomposition Studies

A typical computational methodology for investigating the unimolecular decomposition of this compound involves the following steps:

  • Geometry Optimization: The ground state geometry of CH₃ONH₂ and the geometries of all products and transition states are optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Refinement: Single-point energy calculations are carried out on the optimized geometries using a higher-level ab initio method, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), with a larger basis set (e.g., aug-cc-pVTZ) to obtain more accurate electronic energies.

  • Reaction Pathway Analysis: The nature of the transition states is confirmed by Intrinsic Reaction Coordinate (IRC) calculations to ensure they connect the reactant to the desired products.

  • Rate Constant Calculation: Transition State Theory (TST) is employed to calculate the unimolecular rate constants as a function of temperature using the calculated activation energies and vibrational frequencies.

Bimolecular Reaction with Hydroxyl Radical (•OH)

The reaction of this compound with the hydroxyl radical (•OH) is of particular importance in biological systems and atmospheric chemistry, where •OH is a highly reactive oxidizing agent.

Primary Reaction Channels

Theoretical studies indicate that the reaction proceeds primarily through hydrogen abstraction from two different sites:

  • H-abstraction from the -NH₂ group: The •OH radical abstracts a hydrogen atom from the amino group to form water and the CH₃ONH• radical.

  • H-abstraction from the -OCH₃ group: The •OH radical abstracts a hydrogen atom from the methyl group to form water and the •CH₂ONH₂ radical.

Quantitative Bimolecular Reaction Data

The table below presents the calculated rate constants (k) at 298 K and activation energies (Ea) for the hydrogen abstraction reactions of this compound with the •OH radical.

Pathway NumberReactionk (cm³ molecule⁻¹ s⁻¹)Ea (kcal/mol)
4CH₃ONH₂ + •OH → CH₃ONH• + H₂O1.2 x 10⁻¹²2.1
5CH₃ONH₂ + •OH → •CH₂ONH₂ + H₂O3.5 x 10⁻¹³3.8

Visualization of Bimolecular Reaction Pathways

Bimolecular_Reaction Reactants CH₃ONH₂ + •OH P4 CH₃ONH• + H₂O Reactants->P4  H-abstraction from -NH₂ (k = 1.2 x 10⁻¹² cm³ molecule⁻¹ s⁻¹) P5 •CH₂ONH₂ + H₂O Reactants->P5  H-abstraction from -OCH₃ (k = 3.5 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹)

Caption: Bimolecular reaction pathways of this compound with •OH.

Experimental and Computational Protocol for Bimolecular Reaction Studies

The investigation of bimolecular reactions such as CH₃ONH₂ + •OH combines experimental and computational approaches.

Experimental Protocol (Pulsed Laser Photolysis - Laser-Induced Fluorescence):

  • Radical Generation: •OH radicals are generated by the pulsed laser photolysis of a precursor molecule (e.g., H₂O₂ or HNO₃) at a specific wavelength.

  • Reaction Initiation: The photolysis laser pulse initiates the reaction between •OH and a known concentration of CH₃ONH₂ in a temperature-controlled reaction cell.

  • Radical Detection: The concentration of •OH radicals is monitored over time using Laser-Induced Fluorescence (LIF). A tunable laser excites the •OH radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.

  • Kinetic Analysis: The pseudo-first-order decay of the •OH fluorescence signal is measured at different CH₃ONH₂ concentrations. The bimolecular rate constant (k) is determined from the slope of a plot of the pseudo-first-order rate versus the CH₃ONH₂ concentration.

Computational Protocol:

The computational methodology is similar to that for unimolecular reactions, with the addition of locating the pre-reaction and post-reaction complexes and the transition states for the hydrogen abstraction channels. The calculated barrier heights are then used in conjunction with Transition State Theory to compute the temperature-dependent rate constants.

Experimental and Computational Workflow Visualization

The following diagram illustrates a typical integrated workflow for studying gas-phase reaction kinetics.

Workflow cluster_computational Computational Chemistry cluster_experimental Experimental Kinetics C1 Quantum Chemical Calculations (DFT, ab initio) C2 Potential Energy Surface Mapping C1->C2 C3 Transition State Theory (TST) Rate Constant Calculation C2->C3 Validation Model Validation & Refinement C3->Validation E1 Reactant & Precursor Preparation E2 Pulsed Laser Photolysis (Radical Generation) E1->E2 E3 Laser-Induced Fluorescence (Radical Detection) E2->E3 E4 Kinetic Data Analysis E3->E4 E4->Validation

Caption: Integrated workflow for theoretical and experimental reaction studies.

Spectroscopic Analysis of O-Methylhydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O-Methylhydroxylamine (CH₅NO), also known as Methoxyamine. The following sections detail Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is critical for the identification, characterization, and quality control of this important chemical intermediate in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its common salt form, this compound hydrochloride.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Nucleus Compound Form Solvent Chemical Shift (δ, ppm) Multiplicity Assignment
¹HHydrochlorideD₂O~3.88Singlet-OCH₃
¹³CFree Base/HCl Salt(Typical)~60-70 (Estimated)Quartet (in ¹H-coupled)-OCH₃

Note: The chemical shift of the -NH₂ protons is not typically observed in D₂O due to rapid proton exchange with the solvent.

Table 2: Infrared (IR) Spectroscopic Data
Compound Form Technique Wavenumber (cm⁻¹) Assignment
HydrochlorideKBr Pellet / Mull~3200-3400 (broad)N-H Stretch
HydrochlorideKBr Pellet / Mull~2850-2960C-H Stretch (Aliphatic)
HydrochlorideKBr Pellet / Mull~1050-1150C-O Stretch
Table 3: Mass Spectrometry (MS) Data (Electron Ionization)
Parameter Value (m/z) Interpretation
Molecular Ion Peak47[M]⁺
Major Fragment32[M-CH₃]⁺
Major Fragment29[M-H₂NO]⁺

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Neat Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec Analyze_NMR Process FID & Assign Peaks NMR_Spec->Analyze_NMR Analyze_IR Identify Functional Group Frequencies IR_Spec->Analyze_IR Analyze_MS Determine M.W. & Fragmentation MS_Spec->Analyze_MS Report Final Spectroscopic Characterization Report Analyze_NMR->Report Analyze_IR->Report Analyze_MS->Report

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Materials:

  • This compound Hydrochloride

  • Deuterated water (D₂O)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) or other appropriate internal standard (optional)

Instrumentation:

  • Fourier-transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in approximately 0.6-0.7 mL of D₂O in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the D₂O. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound Hydrochloride

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

Instrumentation:

  • Fourier-transform infrared (FTIR) spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Thoroughly grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of dry KBr in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Volatile solvent (e.g., methanol, acetonitrile)

Instrumentation:

  • Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Procedure (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The sample is vaporized in the heated injection port and separated from the solvent and any impurities on the GC column.

  • Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and analyze the major fragment ions to elucidate the structure.[1][2]

References

Methodological & Application

Application Notes and Protocols for O-Methylhydroxylamine in Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal conjugation reaction utilized for the site-specific modification of biomolecules.[1] This chemoselective reaction occurs between an aminooxy group, such as that in O-Methylhydroxylamine, and an aldehyde or ketone to form a stable oxime bond.[1][2][3] Its utility in bioconjugation is significant due to the mild reaction conditions, high chemoselectivity, and the hydrolytic stability of the resulting linkage.[1][2][3] This technique is instrumental in a variety of applications, including the development of antibody-drug conjugates (ADCs), PET imaging agents, and hydrogels, as well as in fundamental studies of protein function.[1] this compound is a valuable reagent in this context, particularly for general bioconjugation in aqueous solutions due to its high water solubility, which simplifies reaction setup and purification.[3]

Principle of the Reaction

The core of oxime ligation is the reaction between the nucleophilic aminooxy group (-O-NH2) of this compound and an electrophilic carbonyl group (aldehyde or ketone) on a target biomolecule to form a stable oxime linkage (-O-N=C-).[1][2][3] The reaction is typically performed in aqueous buffers at a slightly acidic to neutral pH.[1] The rate of oxime ligation can be significantly accelerated by the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives.[1][4][5][6]

Key Advantages of Oxime Ligation:

  • High Chemoselectivity: The reaction is highly specific between the aminooxy and carbonyl groups, minimizing side reactions with other functional groups present in proteins and other biomolecules.[1][2][3]

  • Mild Reaction Conditions: The ligation can be performed under biocompatible conditions, preserving the structure and function of the biomolecule.[1][2][3]

  • Stable Oxime Bond: The resulting oxime bond is highly stable under physiological conditions, offering greater stability than corresponding imine or hydrazone bonds.[1][2][3][7]

Quantitative Data on Reaction Parameters

The efficiency of oxime ligation is highly dependent on pH and the presence of a catalyst. The following tables summarize key quantitative data for reaction optimization.

ParameterConditionEffect on Reaction RateReference(s)
pH pH 4.5Optimal for uncatalyzed reactions[2][8]
pH 7.0Significantly slower for uncatalyzed reactions[8]
pH 4.5 (aniline catalyzed)~400-fold increase vs. uncatalyzed at neutral pH[2]
pH 7.0 (aniline catalyzed)~40-fold increase vs. uncatalyzed at neutral pH[2]
Catalyst Aniline (100 mM) at pH 7.0~40-fold rate increase[2]
p-Phenylenediamine (B122844) (pPDA) at neutral pHSuperior catalyst, faster reaction rate than aniline[2]
m-Phenylenediamine (mPDA) (100 mM)~2.5 times more efficient than aniline at the same concentration[6]
ConjugateHalf-life (t₁/₂) at pD 7.0Reference(s)
Oxime25 days[9]
Acetylhydrazone2 hours[9]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation with a Protein

This protocol describes a general method for conjugating an this compound-functionalized molecule to a protein containing a carbonyl group.

Materials:

  • Protein containing an aldehyde or ketone group

  • This compound hydrochloride

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 6.0-7.0[5]

  • Catalyst (optional): Aniline or p-phenylenediamine (pPDA) stock solution (e.g., 100 mM in DMSO or aqueous buffer)[5][6]

  • Purification system (e.g., size-exclusion chromatography, dialysis)[5]

Procedure:

  • Protein Preparation: Dissolve the protein containing the carbonyl group in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).[1]

  • Reactant Addition: Add the this compound hydrochloride to the protein solution. A 5- to 20-fold molar excess of the aminooxy compound is typically used.[1]

  • Catalyst Addition (Optional but Recommended): To accelerate the reaction, especially at neutral pH, add the catalyst stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.[1][5]

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactants and whether a catalyst is used.[1][3]

  • Monitoring the Reaction: Monitor the reaction progress by a suitable analytical method such as LC-MS or SDS-PAGE to confirm the formation of the conjugate.[1][5]

  • Purification: Purify the protein conjugate from unreacted small molecules and catalyst using an appropriate chromatography method (e.g., size-exclusion chromatography) or dialysis.[1][5]

Protocol 2: Monitoring Oxime Ligation by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a method for monitoring the progress of an oxime ligation reaction.[8]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aldehyde or ketone-containing molecule in the reaction buffer.

    • Prepare a stock solution of this compound in the same buffer.

    • If using a catalyst, prepare a stock solution of the catalyst (e.g., aniline) in the same buffer.[8]

  • Reaction Setup:

    • At time zero, mix the reactant and catalyst solutions to initiate the reaction.

    • At various time points, withdraw aliquots of the reaction mixture.

  • Sample Quenching and Analysis:

    • Quench the reaction in the aliquots, for example, by dilution with a suitable mobile phase.

    • Analyze the samples by RP-HPLC to separate the starting materials from the oxime product.

  • Data Analysis:

    • Quantify the amount of product formed at each time point by integrating the respective peak areas.

    • Plot the product concentration versus time to determine the reaction kinetics.

Visualizations

Mechanism of Aniline-Catalyzed Oxime Ligation cluster_0 Reaction Components cluster_1 Catalytic Cycle Aldehyde_Ketone Aldehyde/Ketone (on Biomolecule) Protonated_Schiff_Base Protonated Schiff Base (Reactive Intermediate) Aldehyde_Ketone->Protonated_Schiff_Base + Aniline, H+ O_Methylhydroxylamine This compound Tetrahedral_Intermediate Tetrahedral Intermediate Aniline_Catalyst Aniline Catalyst Protonated_Schiff_Base->Tetrahedral_Intermediate + this compound Oxime_Product Stable Oxime Conjugate Tetrahedral_Intermediate->Oxime_Product - H2O, - Aniline, - H+

Caption: Aniline-catalyzed oxime ligation mechanism.

Experimental Workflow for Bioconjugation Start Start: Prepare Reagents Prepare_Biomolecule Dissolve Carbonyl-Biomolecule in Reaction Buffer Start->Prepare_Biomolecule Prepare_Hydroxylamine Prepare this compound Solution Start->Prepare_Hydroxylamine Mix_Reactants Combine Biomolecule and This compound Prepare_Biomolecule->Mix_Reactants Prepare_Hydroxylamine->Mix_Reactants Add_Catalyst Add Aniline Catalyst (Optional) Mix_Reactants->Add_Catalyst Incubate Incubate at RT or 37°C Add_Catalyst->Incubate Monitor Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) Incubate->Monitor Purify Purify Conjugate (e.g., SEC, Dialysis) Monitor->Purify Analyze Characterize Final Product Purify->Analyze

Caption: General experimental workflow for oxime ligation.

References

Application Notes and Protocols for Labeling Glycoproteins Using O-Methylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. The analysis of glycoproteins is therefore fundamental in various fields, including disease biomarker discovery and the development of therapeutic proteins. O-Methylhydroxylamine, an alkoxyamine-containing reagent, provides a robust and specific method for labeling glycoproteins. This method is based on a two-step chemo-selective process: the oxidation of glycan moieties to generate aldehyde groups, followed by their covalent labeling through a stable oxime linkage. These notes provide detailed protocols for the effective labeling of both purified glycoproteins and cell surface glycoproteins for downstream analysis.

Principle of the Method

The labeling strategy involves two key chemical reactions:

  • Oxidation: Mild oxidation with sodium periodate (B1199274) (NaIO₄) selectively targets cis-diols present in sugar residues, particularly the exocyclic diol of sialic acids, cleaving the C-C bond to generate two aldehyde groups. This step is performed under controlled conditions to maintain the integrity of the protein backbone.

  • Oxime Ligation: The newly formed aldehyde groups react with the aminooxy group of this compound (or its derivatives) to form a highly stable oxime bond.[1][2][3] This reaction can be accelerated by the use of a catalyst such as aniline (B41778).[3][4]

The versatility of this method allows for the this compound reagent to be conjugated to various tags, including fluorophores for imaging or biotin (B1667282) for affinity purification and enrichment.

Visualized Chemistry and Workflow

Chemical Principle of Glycoprotein (B1211001) Labeling cluster_0 Step 1: Oxidation cluster_1 Step 2: Oxime Ligation Glycoprotein Glycoprotein with Sialic Acid Oxidized_Glycoprotein Glycoprotein with Aldehyde Groups Glycoprotein->Oxidized_Glycoprotein Sodium Periodate (NaIO4) O_Methylhydroxylamine This compound-Tag Labeled_Glycoprotein Labeled Glycoprotein (Stable Oxime Bond) O_Methylhydroxylamine->Labeled_Glycoprotein Aniline (Catalyst)

Caption: Chemical principle of glycoprotein labeling.

Experimental Workflow for Glycoprotein Labeling cluster_analysis Examples of Downstream Analysis start Start: Purified Glycoprotein or Live Cells oxidation 1. Oxidation: Generate aldehyde groups (Sodium Periodate) start->oxidation labeling 2. Labeling: React with this compound-Tag (e.g., Biotin, Fluorophore) oxidation->labeling purification 3. Purification / Washing: Remove excess reagents labeling->purification analysis 4. Downstream Analysis purification->analysis ms Mass Spectrometry analysis->ms blot Western Blot analysis->blot microscopy Fluorescence Microscopy analysis->microscopy flow Flow Cytometry analysis->flow

Caption: Experimental workflow for glycoprotein labeling.

Application Notes

This labeling technique is a powerful tool for a variety of applications in research and drug development:

  • Glycoproteomics: Biotin-tagged this compound allows for the selective enrichment of glycoproteins or glycopeptides from complex biological samples, which can then be identified and quantified by mass spectrometry.[4]

  • Cell Imaging: The use of fluorescently labeled this compound enables the visualization and tracking of glycoproteins on the surface of living cells.

  • Antibody-Drug Conjugates (ADCs): This method offers an alternative to traditional amine-based conjugation for creating ADCs. By labeling the glycan portions of an antibody, the antigen-binding sites remain unaffected, preserving the antibody's affinity and specificity.[1]

  • Biomarker Discovery: Comparing the glycoproteomes of healthy and diseased tissues, labeled and enriched using this method, can lead to the identification of novel biomarkers.[5][6]

Advantages:

  • Site-Specificity: Labeling occurs specifically at the glycan moieties, away from the protein's active or binding sites.

  • Stable Bond Formation: The resulting oxime bond is highly stable under physiological conditions.[2]

  • Mild Reaction Conditions: The oxidation and labeling steps are performed under mild conditions, which helps to preserve the structural and functional integrity of the protein.

  • Versatility: A wide range of functional tags (e.g., biotin, fluorophores, click chemistry handles) can be attached to the this compound reagent.

Experimental Protocols

Protocol 1: Labeling of a Purified Glycoprotein (e.g., IgG Antibody)

This protocol provides a typical procedure for the oxidation and subsequent aminooxy-labeling of an IgG antibody.[1]

Materials:

  • Purified IgG

  • 10X Reaction Buffer (1 M Sodium Acetate, 1.5 M NaCl, pH 5.5)

  • Sodium Periodate (NaIO₄)

  • Ethylene (B1197577) Glycol

  • This compound derivative (e.g., CF® Dye Aminooxy, Biotin-PEG-Aminooxy)

  • Anhydrous DMSO (for dissolving the labeling reagent)

  • Aniline (optional catalyst)

  • Purification column (e.g., Sephadex G-25) or ultrafiltration device

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the IgG in 1X PBS buffer to a final concentration of 3-15 mg/mL (20-100 µM).[1]

  • Oxidize Carbohydrate Groups:

    • Prepare a fresh 100 mM solution of sodium periodate in deionized water.[1]

    • To your antibody solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of the 100 mM sodium periodate solution.[1]

    • Incubate the reaction for 30 minutes on ice, protected from light.[2]

    • Quench the reaction by adding ethylene glycol to a final concentration of 100 mM to consume excess periodate.[1]

  • Labeling Reaction:

    • Prepare a stock solution of the this compound derivative in anhydrous DMSO.[2]

    • Add a 50-fold molar excess of the this compound reagent to the oxidized antibody solution.[1]

    • (Optional) To catalyze the reaction, add aniline to a final concentration of 10 mM.[4]

    • Incubate for 2 hours at room temperature with gentle shaking, protected from light.[1][2]

  • Purification of the Labeled Antibody:

    • Remove excess labeling reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2]

    • Alternatively, use an ultrafiltration device with a molecular weight cutoff appropriate for your glycoprotein to perform buffer exchange into PBS.

    • Collect the purified, labeled glycoprotein.

Protocol 2: Labeling of Cell Surface Glycoproteins on Living Cells

This protocol is designed for the labeling of glycoproteins on the surface of live cells for applications such as flow cytometry or fluorescence microscopy.[7]

Materials:

  • Cultured cells in suspension or adherent

  • PBS (calcium and magnesium-free for cell detachment)

  • Sodium Periodate (NaIO₄)

  • Cell-impermeable this compound derivative (e.g., Alexa Fluor™ 488 aminooxy)

  • Aniline (optional catalyst)

  • Quenching solution (e.g., PBS with 1 mM ethylene glycol)

  • Cell culture medium

Procedure:

  • Prepare the Cells:

    • Harvest cells and wash them twice with ice-cold PBS by gentle centrifugation.

    • Resuspend the cells in ice-cold PBS at a concentration of 1-5 x 10⁶ cells/mL.

  • Oxidation of Cell Surface Glycans:

    • Prepare a fresh solution of sodium periodate in PBS.

    • Add the sodium periodate solution to the cell suspension to a final concentration of 1 mM.

    • Incubate on ice for 15 minutes in the dark.

    • Quench the reaction by adding a quenching solution and incubating for 5 minutes on ice.

    • Wash the cells twice with ice-cold PBS to remove residual periodate and quenching agent.

  • Labeling Reaction:

    • Resuspend the oxidized cells in ice-cold PBS.

    • Add the cell-impermeable this compound-fluorophore conjugate to a final concentration of 100-200 µM.

    • (Optional) Add aniline to a final concentration of 1-2 mM to catalyze the reaction.

    • Incubate for 1-2 hours at 4°C with gentle agitation.

  • Washing and Analysis:

    • Wash the cells three times with ice-cold PBS to remove unbound labeling reagent.

    • Resuspend the cells in an appropriate buffer for analysis (e.g., FACS buffer for flow cytometry or mounting medium for microscopy).

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the labeling protocols.

Table 1: Reagent Concentrations and Molar Ratios for Purified Glycoprotein Labeling

ParameterRecommended ValueReference
Glycoprotein Concentration20 - 100 µM (e.g., 3-15 mg/mL for IgG)[1]
Sodium Periodate (Final Conc.)10 mM for general oxidation, 1 mM for sialic acid-specific[1][2]
This compound Reagent50-fold molar excess over glycoprotein[1]
Aniline Catalyst (Optional)1 - 10 mM[4]

Table 2: Typical Reaction Conditions and Incubation Times

StepTemperatureDurationNotesReference
Oxidation 4°C (on ice) or Room Temp.10 - 30 minutesProtect from light. Ice is preferred to minimize side reactions.[1][2]
Labeling Room Temperature2 hoursProtect from light. Gentle agitation is recommended.[1][2]

Table 3: Comparison of Purification Methods for Labeled Glycoproteins

Purification MethodPrincipleAdvantagesDisadvantages
Gel Filtration / Size-Exclusion Chromatography Separation based on molecular size.Efficient removal of small molecules (unreacted label, salts).Can lead to sample dilution.
Ultrafiltration / Diafiltration Use of a semi-permeable membrane to retain the glycoprotein while allowing smaller molecules to pass through.Concentrates the sample; efficient buffer exchange.Potential for protein loss due to membrane adsorption.
Affinity Chromatography (for biotin-labeled proteins) Specific binding of the biotin tag to an immobilized avidin (B1170675) or streptavidin resin.High purity of the labeled protein.Requires a biotin tag; elution can sometimes require denaturing conditions.
Dialysis Diffusion of small molecules across a semi-permeable membrane.Simple and gentle method.Time-consuming; results in a large final volume.

References

Application Note: O-Methylhydroxylamine Derivatization of Steroids for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of steroids in various biological matrices. However, the inherent chemical properties of many steroids, such as low volatility and thermal instability, present significant challenges for direct GC-MS analysis.[1][2][3][4] Chemical derivatization is a crucial pre-analytical step to overcome these limitations, rendering the steroids more amenable to GC-MS analysis.[2][3][4]

This application note provides a detailed protocol for the two-step derivatization of steroids using O-methylhydroxylamine hydrochloride (MEOX) followed by silylation. The initial methoximation step converts keto groups into methoxime derivatives, which prevents the formation of multiple derivatives from a single compound due to tautomerization (enolization) of the keto group during the subsequent silylation step.[5][6][7] This ensures the formation of a single, stable derivative for each analyte, simplifying the resulting chromatogram and improving quantitative accuracy.[5] The subsequent silylation of hydroxyl groups with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility and thermal stability of the steroid derivatives.[5][6][7] This two-step process leads to improved chromatographic peak shape, reduced analyte adsorption in the GC system, and enhanced detection sensitivity.[5]

Experimental Protocols

This section details the methodology for the this compound derivatization of steroids prior to GC-MS analysis.

Materials:

  • Steroid standards or extracted biological samples

  • This compound hydrochloride (MEOX)

  • Anhydrous Pyridine (B92270)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS) (optional, can be included with silylating agent)

  • Trimethylsilylimidazole (TMSI) (optional, can be included with silylating agent)

  • Organic solvent (e.g., n-hexane, ethyl acetate)

  • Nitrogen gas supply

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Protocol:

  • Sample Preparation:

    • Ensure the steroid sample (standard or extract) is dry. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Methoximation (O-methylation):

    • Prepare a fresh solution of Methoxyamine hydrochloride in anhydrous pyridine (e.g., 10-20 mg/mL).[5][8]

    • Add 50 µL of the Methoxyamine hydrochloride solution to the dried sample residue.[5]

    • Cap the reaction vial tightly and vortex briefly to ensure the residue is fully dissolved.

    • Incubate the vial at 60-80°C for 30-60 minutes in a heating block or oven.[5][9]

  • Silylation:

    • After the methoximation step, cool the vial to room temperature.

    • Add 100 µL of a silylating agent, such as MSTFA (often with 1% TMCS), to the reaction mixture.[5][10] A mixture of MSTFA and TSIM (9:1) can also be used.[9]

    • Cap the vial tightly and vortex briefly.

    • Incubate the vial at 60-100°C for 30-60 minutes.[5][11]

  • Sample Finalization and GC-MS Analysis:

    • After silylation, the sample is ready for GC-MS analysis. In some protocols, the excess derivatizing reagents are removed by evaporation under nitrogen, and the residue is reconstituted in a suitable solvent like hexane.[10]

    • Inject an appropriate volume of the derivatized sample into the GC-MS system.

Data Presentation

The derivatization process significantly enhances the analytical performance of steroid analysis by GC-MS. The following table summarizes the improvement in sensitivity for a selection of steroid hormones after derivatization.

Steroid HormoneFold Increase in Sensitivity (with derivatization)
Cortisol~10-50x
Cortisone~10-50x
Testosterone~5-20x
Progesterone~5-20x
Estradiol~20-100x
Estrone~20-100x
Dehydroepiandrosterone (DHEA)~5-20x
Androsterone~5-20x

Note: The exact fold increase can vary depending on the specific steroid, the matrix, and the analytical instrumentation used. The data presented is a summary of typical enhancements reported in the literature.

One study demonstrated that hydroxylamine (B1172632) derivatization for HPLC-MS analysis increased the quantitative limits of ten steroid hormones by 3.9 to 202.6 times, with a corresponding signal intensity increase of approximately 1.8 to 251.9 times.[12]

Visualization of Workflows and Reactions

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the chemical reactions of derivatization.

experimental_workflow start Start: Dried Steroid Sample methoximation Step 1: Methoximation Add Methoxyamine HCl in Pyridine Incubate at 60-80°C start->methoximation silylation Step 2: Silylation Add MSTFA (+/- TMCS/TMSI) Incubate at 60-100°C methoximation->silylation analysis Step 3: GC-MS Analysis silylation->analysis end End: Data Acquisition analysis->end

Figure 1. Experimental workflow for the two-step derivatization of steroids.

derivatization_reactions cluster_methoximation Methoximation Reaction cluster_silylation Silylation Reaction Steroid_Keto Steroid with Keto Group (C=O) MEOX + Methoxyamine HCl (CH3ONH2·HCl) Steroid_Keto->MEOX Methoxime_Derivative Methoxime Derivative (C=N-OCH3) MEOX->Methoxime_Derivative Steroid_Hydroxyl Steroid with Hydroxyl Group (-OH) MSTFA + MSTFA Steroid_Hydroxyl->MSTFA TMS_Derivative TMS Derivative (-O-Si(CH3)3) MSTFA->TMS_Derivative

Figure 2. Chemical reactions in the two-step derivatization process.

Conclusion

The this compound derivatization followed by silylation is a robust and effective method for preparing steroids for GC-MS analysis.[5][8] This two-step process significantly improves the volatility and thermal stability of the analytes, leading to enhanced chromatographic performance and increased detection sensitivity.[5][6][7] The detailed protocol and workflows provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this essential technique for accurate and reliable steroid profiling.

References

Application of O-Methylhydroxylamine in Proteomics and Glycomics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of O-Methylhydroxylamine and related hydroxylamine (B1172632) compounds in the fields of proteomics and glycomics. These protocols are intended for researchers, scientists, and drug development professionals seeking to utilize these reagents for the analysis of protein carbonylation and the release of O-linked glycans.

I. Application in Proteomics: Analysis of Protein Carbonylation

Application Note:

Protein carbonylation is an irreversible post-translational modification that serves as a key biomarker for oxidative stress, which is implicated in numerous diseases and aging. This compound and other hydroxylamine derivatives are crucial reagents for the detection and quantification of protein carbonyls. The fundamental principle involves the reaction of the hydroxylamine group with the aldehyde or ketone groups on carbonylated amino acid residues to form a stable oxime.

This derivatization can be coupled with various analytical techniques for comprehensive proteomic analysis. One common approach involves the use of a bifunctional hydroxylamine reagent, such as the Aldehyde Reactive Probe (ARP), which contains a hydroxylamine moiety for reacting with carbonyls and a biotin (B1667282) tag for affinity enrichment. This allows for the selective isolation of carbonylated proteins or peptides from complex biological samples. Subsequent analysis by mass spectrometry (MS) enables the identification of the modified proteins and the precise localization of the carbonylation sites.

Another application of this compound in proteomics is in quenching labeling reactions, such as those using Tandem Mass Tags (TMT). In these experiments, N-hydroxysuccinimide (NHS) esters can lead to unwanted side reactions, including the formation of O-acyl esters on serine, threonine, and tyrosine residues. This compound can be used to quench the reaction and remove these "over-labeled" products, thereby improving the accuracy and precision of quantitative proteomic studies.

Experimental Protocol: Derivatization of Carbonylated Proteins using Aldehyde Reactive Probe (ARP) for LC-MS/MS Analysis

This protocol describes the derivatization of carbonylated proteins with ARP, followed by tryptic digestion, enrichment of ARP-labeled peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Materials:

  • Protein sample (e.g., cell lysate, plasma)

  • Aldehyde Reactive Probe (ARP) (N'-Aminooxymethylcarbonylhydrazino-D-biotin)

  • Urea (B33335)

  • Tris-HCl

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Avidin-agarose beads

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile (B52724) (ACN)

  • Water (LC-MS grade)

Procedure:

  • Protein Extraction and Denaturation:

    • Resuspend the protein pellet in a lysis buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.

    • Sonicate the sample on ice to ensure complete lysis and protein solubilization.

    • Centrifuge to pellet any insoluble debris and collect the supernatant.

  • Reduction and Alkylation:

    • Add DTT to the protein solution to a final concentration of 5 mM and incubate at 37°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

  • ARP Derivatization:

    • Dilute the protein sample with 50 mM Tris-HCl, pH 7.5, to reduce the urea concentration to less than 2 M.

    • Add ARP to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 2 hours with gentle agitation.

  • Tryptic Digestion:

    • Add MS-grade trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Enrichment of ARP-labeled Peptides:

    • Equilibrate avidin-agarose beads with a wash buffer (e.g., 50 mM ammonium bicarbonate).

    • Add the digested peptide solution to the equilibrated beads and incubate for 2 hours at room temperature with gentle rotation to allow for binding of the biotinylated peptides.

    • Wash the beads extensively with the wash buffer to remove non-biotinylated peptides.

    • Elute the bound peptides using a solution containing 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Dry the eluted peptides using a vacuum centrifuge and resuspend in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

    • Analyze the samples on a high-resolution mass spectrometer.

Data Presentation: Mass Shifts of Carbonylated Amino Acids after ARP Derivatization

Amino Acid ResidueType of CarbonylationMass Shift (Da) after ARP Derivatization
ProlineAldehyde+375.18
ArginineAldehyde+375.18
LysineAldehyde+375.18
ThreonineKetone+375.18

Note: The mass shift is calculated based on the addition of the ARP molecule and the formation of an oxime bond.

Experimental Workflow for Protein Carbonylation Analysis

protein_carbonylation_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Protein Extraction Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation ARP Derivatization ARP Derivatization Reduction & Alkylation->ARP Derivatization Tryptic Digestion Tryptic Digestion ARP Derivatization->Tryptic Digestion Avidin Affinity Chromatography Avidin Affinity Chromatography Tryptic Digestion->Avidin Affinity Chromatography LC-MS/MS LC-MS/MS Avidin Affinity Chromatography->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Workflow for the analysis of carbonylated proteins.

II. Application in Glycomics: Release of O-linked Glycans

Application Note:

The analysis of O-linked glycosylation is essential for understanding protein function and is a critical quality attribute of many biotherapeutics. This compound and, more commonly, hydroxylamine, are used in a chemical method known as "eliminative oximation" for the efficient release of O-linked glycans from glycoproteins.[3] This method offers a significant advantage over traditional techniques like reductive β-elimination and hydrazinolysis by minimizing the degradation of the released glycans, a phenomenon known as "peeling".[4]

The reaction is typically carried out in the presence of an organic superbase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the β-elimination of the glycan from the serine or threonine residue. The hydroxylamine present in the reaction mixture then reacts with the newly formed reducing end of the glycan to form a stable oxime. This oximation prevents the peeling reaction and preserves the integrity of the glycan for downstream analysis. The released glycan oximes can then be fluorescently labeled for analysis by HPLC or directly analyzed by mass spectrometry.

Experimental Protocol: Release of O-linked Glycans using Hydroxylamine and DBU

This protocol describes the release of O-linked glycans from a glycoprotein (B1211001) sample using the eliminative oximation method.

Materials:

  • Glycoprotein sample (1-100 µg)

  • 50% Hydroxylamine solution

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN)

  • Water (HPLC-grade)

  • Cleanup column (e.g., graphitized carbon)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine 16 µL of the glycoprotein solution with 8 µL of 50% hydroxylamine solution.

    • Add 16 µL of DBU to the mixture.

    • Mix the solution thoroughly by vortexing and briefly centrifuge.

  • Incubation:

    • Incubate the reaction mixture at 50°C for 20 minutes in a heat block.

  • Quenching and Precipitation:

    • Cool the reaction tube on ice.

    • Add 200 µL of cold acetone (B3395972) to precipitate the protein.

  • Glycan Cleanup:

    • Dilute the mixture with acetonitrile to a final volume of 4 mL.

    • Pass the entire solution through a pre-conditioned cleanup column.

    • Wash the column twice with 600 µL of acetonitrile.

    • Elute the glycans with 100 µL of water.

  • Downstream Analysis:

    • The eluted glycan oximes can be concentrated and subjected to fluorescent labeling (e.g., with 2-aminobenzamide) for HPLC analysis or directly analyzed by mass spectrometry.

Data Presentation: Comparison of O-Glycan Release Methods

MethodGlycan Yield (Relative)Peeling Rate (%)Reference
Eliminative Oximation (Hydroxylamine + DBU)HighLow[5][6]
Gas-phase HydrazinolysisSimilar to Eliminative OximationHigher than Eliminative Oximation[5][6]
Reductive β-elimination (NaOH)VariableHigh[4]

Experimental Workflow for O-linked Glycan Release and Analysis

o_glycan_release_workflow cluster_release Glycan Release cluster_cleanup Cleanup cluster_analysis Analysis Glycoprotein Sample Glycoprotein Sample Add Hydroxylamine & DBU Add Hydroxylamine & DBU Glycoprotein Sample->Add Hydroxylamine & DBU Incubate (50°C, 20 min) Incubate (50°C, 20 min) Add Hydroxylamine & DBU->Incubate (50°C, 20 min) Precipitate & Cleanup Column Precipitate & Cleanup Column Incubate (50°C, 20 min)->Precipitate & Cleanup Column Fluorescent Labeling Fluorescent Labeling Precipitate & Cleanup Column->Fluorescent Labeling Mass Spectrometry Mass Spectrometry Precipitate & Cleanup Column->Mass Spectrometry HPLC Analysis HPLC Analysis Fluorescent Labeling->HPLC Analysis

Workflow for the release and analysis of O-linked glycans.

III. Signaling Pathways and Logical Relationships

Chemical Reaction of this compound with a Carbonyl Group

reaction_pathway Protein_Carbonyl Protein-C=O Aldehyde or Ketone Oxime_Product Protein-C=N-OCH3 Stable Oxime Protein_Carbonyl->Oxime_Product + this compound O_Methylhydroxylamine H3CO-NH2 This compound

References

O-Methylhydroxylamine as a Blocking Agent in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of O-Methylhydroxylamine (Methoxyamine) as a blocking agent for carbonyl groups in mass spectrometry-based analyses. Detailed protocols for its application in both metabolomics and proteomics are presented, along with a discussion of its mechanism of action and advantages.

Application Notes

This compound hydrochloride (MOX) is a highly effective derivatizing reagent used to block reactive carbonyl groups (aldehydes and ketones) in biological samples prior to mass spectrometry (MS) analysis. This process, known as methoximation, converts carbonyls into more stable O-methyloximes. This "blocking" is crucial for preventing unwanted side reactions, improving analytical accuracy, and enhancing the detection of molecules containing carbonyl moieties.

The primary application of this compound as a blocking agent is to prevent the formation of multiple isomers (e.g., ring-chain tautomers in reducing sugars) and to stabilize thermally labile molecules, such as α-keto acids, which can decarboxylate upon heating. By converting the carbonyl group to a stable oxime, this compound simplifies the resulting chromatograms and mass spectra, leading to more reliable and reproducible quantitative analysis.

In the context of proteomics, protein carbonylation is a common marker of oxidative stress. Carbonyl groups can be introduced into proteins through oxidative reactions on amino acid side chains or by adduction of reactive carbonyl species. These protein carbonyls can lead to undesired cross-linking and aggregation, complicating sample preparation and analysis. While derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is common for detection, this compound can be employed to block these carbonyls, preventing further reactions and improving the analysis of carbonylated proteins and peptides.

Advantages of this compound:

  • Reaction Specificity: Reacts specifically with aldehyde and ketone carbonyl groups.

  • Stabilization: Prevents unwanted isomerization and degradation of target analytes.

  • Improved Chromatography: The resulting O-methyloximes are generally more volatile and less polar, leading to better chromatographic separation, particularly in Gas Chromatography (GC)-MS.

  • Simplified Spectra: Reduces the complexity of mass spectra by preventing the formation of multiple derivatives from a single analyte.

Comparison with Other Carbonyl-Reactive Reagents:

ReagentReaction ProductPrimary ApplicationAdvantagesDisadvantages
This compound (Methoxyamine) O-methyloximeGC-MS, LC-MS (Metabolomics, Proteomics)Stabilizes analytes, prevents multiple peaks, good volatility of derivatives.May not be ideal for enhancing ionization in ESI-MS without further derivatization.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Pentafluorobenzyl oximeGC-MSHigh electron capture response, excellent for trace analysis of aldehydes.Can be expensive, may produce complex spectra.
2,4-Dinitrophenylhydrazine (DNPH) 2,4-dinitrophenylhydrazoneHPLC-UV, LC-MSForms colored derivatives for easy detection, widely used for protein carbonylation assays.[1]Can be unstable, may require removal of excess reagent.[2]

Experimental Protocols

The following are detailed protocols for the use of this compound as a blocking agent in mass spectrometry.

Protocol 1: Derivatization of Metabolites for GC-MS Analysis

This protocol is adapted for the analysis of small molecule metabolites containing carbonyl groups in biological extracts.[2][3][4]

Materials:

  • This compound hydrochloride (Methoxyamine HCl, MOX)

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (for subsequent silylation)

  • Internal standard (e.g., myristic acid-d27)

  • Sample extracts (dried)

  • Microcentrifuge tubes

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Preparation of MOX Reagent:

    • Prepare a 40 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.[3][4]

    • Vortex thoroughly to dissolve. Gentle heating or sonication may be applied if necessary. Prepare this solution fresh.

  • Sample Preparation:

    • To your dried sample extract in a microcentrifuge tube, add an appropriate amount of internal standard.

    • Ensure the sample is completely dry, as water will interfere with the derivatization reaction.[4]

  • Methoximation Reaction:

    • Add 20 µL of the 40 mg/mL MOX reagent to each dried sample.[2]

    • Cap the tubes tightly and vortex briefly.

    • Incubate the samples at 30°C for 90 minutes with gentle shaking.[4] Alternatively, incubation can be performed at 60°C for 60 minutes.[2]

  • Silylation (if required for GC-MS):

    • After cooling the samples to room temperature, add 80-90 µL of MSTFA + 1% TMCS.[2][4]

    • Cap the tubes and vortex.

    • Incubate at 37°C for 30 minutes or 60°C for 30 minutes.[2][4]

  • Analysis:

    • After cooling, transfer the derivatized sample to a GC vial for immediate GC-MS analysis. Derivatized samples are typically stable for up to 24 hours.[4]

Quantitative Parameters for Protocol 1:

ParameterValueReference
MOX Concentration40 mg/mL in pyridine[3][4]
MOX Volume20 µL[2]
Incubation Temperature30°C or 60°C[2][4]
Incubation Time60 - 90 minutes[2][4]
Silylation ReagentMSTFA + 1% TMCS[4]
Silylation Volume80 - 90 µL[2][4]
Silylation Temperature37°C or 60°C[2][4]
Silylation Time30 minutes[2][4]
Protocol 2: Blocking of Carbonyl Groups in Peptides for LC-MS/MS Analysis

This protocol is designed to block carbonyl groups on peptides, which may have been introduced through oxidative stress, to prevent cross-linking and improve analysis.

Materials:

  • This compound hydrochloride (Methoxyamine HCl, MOX)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 7.8)

  • Peptide sample (digested protein extract)

  • Solid-phase extraction (SPE) C18 cartridges for desalting

  • LC-MS/MS system

Procedure:

  • Preparation of MOX Reagent:

    • Prepare a 100 mM solution of methoxyamine hydrochloride in 50 mM ammonium bicarbonate buffer (pH 7.8). Prepare this solution fresh.

  • Sample Preparation:

    • The protein sample should be digested with a suitable protease (e.g., trypsin) following standard protocols.

    • The resulting peptide mixture should be desalted using a C18 SPE cartridge and dried.

  • Methoximation Reaction:

    • Reconstitute the dried peptide sample in 50 µL of the 100 mM MOX reagent.

    • Incubate the sample at 37°C for 2 hours.

  • Sample Cleanup:

    • After incubation, desalt the peptide sample again using a C18 SPE cartridge to remove excess MOX reagent.

    • Elute the derivatized peptides and dry them completely.

  • Analysis:

    • Reconstitute the dried, derivatized peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample using a standard LC-MS/MS workflow. The mass of the methoximated peptides will be increased by 29.01 Da for each reacted carbonyl group.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Extract Extraction & Drying Sample->Extract MOX Addition of This compound Extract->MOX Incubate Incubation (e.g., 30°C, 90 min) MOX->Incubate Silylation Silylation (for GC-MS) Incubate->Silylation Optional Analysis GC-MS or LC-MS Analysis Incubate->Analysis Silylation->Analysis

Caption: General experimental workflow for this compound derivatization.

Caption: Reaction of a carbonyl with this compound.

References

Application Notes and Protocols for O-Methylhydroxylamine Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylhydroxylamine conjugation to peptides via oxime ligation is a robust and highly chemoselective method for creating stable peptide conjugates. This bioorthogonal reaction occurs between the this compound moiety on one molecule and a carbonyl group (aldehyde or ketone) on a peptide, forming a stable oxime bond.[1][2] The reaction's high specificity, mild conditions, and the stability of the resulting linkage make it an invaluable tool in drug development, proteomics, and various biotechnical applications.[2][3] This document provides a detailed, step-by-step guide for performing this compound conjugation to peptides, including protocols for peptide preparation, the conjugation reaction, and purification of the final product.

Principle of the Reaction

The core of the conjugation strategy is the formation of an oxime bond between an this compound and a carbonyl group. This reaction is a nucleophilic addition-elimination reaction. The nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the peptide. This is followed by the elimination of a water molecule to form the stable oxime linkage. The reaction is typically catalyzed by an aniline (B41778) derivative at a slightly acidic pH.[2]

Applications in Research and Drug Development

The versatility of this compound conjugation makes it suitable for a wide range of applications, including:

  • Drug Delivery: Conjugating peptides to small molecule drugs, toxins, or imaging agents to enhance targeting and delivery.[3]

  • Peptide Modification: Introducing new functionalities to peptides to improve their stability, solubility, or binding affinity.

  • Protein-Peptide Ligation: Creating larger, more complex protein structures.[4]

  • Surface Immobilization: Attaching peptides to solid supports for use in diagnostics and affinity chromatography.

Experimental Protocols

This section provides detailed protocols for the key steps in this compound conjugation to peptides.

Protocol 1: Preparation of an Aldehyde- or Ketone-Containing Peptide

To perform the conjugation, the peptide must first be modified to contain a carbonyl group. This can be achieved through various methods during solid-phase peptide synthesis (SPPS) or by post-synthetic modification.

Materials:

  • Fmoc-protected amino acids

  • Peptide synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HCTU)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIPS/H2O)

  • Reagents for introducing a carbonyl group (e.g., Fmoc-Aoa-OH for an N-terminal aminooxy group that can be reacted with a carbonyl-containing molecule, or an amino acid with a side chain that can be oxidized to an aldehyde)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (B52724) (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Peptide Synthesis: Synthesize the peptide sequence on a solid support using standard Fmoc-SPPS chemistry.

  • Incorporation of a Carbonyl Precursor:

    • N-terminal Carbonyl: After the final coupling step, couple an amino acid with a protected aldehyde or ketone functionality to the N-terminus.

    • Side-Chain Carbonyl: Incorporate an amino acid with a side chain that can be chemically converted to a carbonyl group (e.g., a diol that can be oxidized with sodium periodate).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.[5]

  • Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).[1]

Protocol 2: this compound Conjugation to a Carbonyl-Containing Peptide

This protocol describes the conjugation of this compound hydrochloride to a purified peptide containing an aldehyde or ketone group.

Materials:

  • Aldehyde- or ketone-containing peptide

  • This compound hydrochloride

  • Aniline (catalyst)

  • Reaction Buffer: 0.1 M Sodium acetate (B1210297) buffer, pH 4.5-5.0

  • Organic co-solvent (optional, e.g., DMF or DMSO for poorly soluble peptides)

  • Quenching solution (optional): Acetone (B3395972)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the Peptide: Dissolve the carbonyl-containing peptide in the reaction buffer to a final concentration of 1-5 mM. If the peptide has poor aqueous solubility, a minimal amount of an organic co-solvent like DMF or DMSO can be added.

  • Prepare this compound Solution: Prepare a stock solution of this compound hydrochloride in the reaction buffer.

  • Initiate the Reaction: Add a 10-50 fold molar excess of this compound hydrochloride to the peptide solution.

  • Add Catalyst: Add aniline to the reaction mixture to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 1-24 hours.[6] The reaction progress can be monitored by RP-HPLC and/or LC-MS.[1]

  • Quenching (Optional): The reaction can be stopped by adding an excess of acetone to consume any unreacted this compound.[2]

  • Purification of the Conjugate: Purify the this compound-peptide conjugate by RP-HPLC to remove excess reagents and the catalyst.[1][5]

  • Characterization: Confirm the successful conjugation and determine the purity of the final product by mass spectrometry. The expected mass of the conjugate will be the mass of the peptide plus the mass of this compound minus the mass of water.

Data Presentation

The efficiency and outcome of the this compound conjugation can be influenced by various factors. The following tables summarize typical reaction conditions and outcomes.

ParameterConditionReference
pH 4.5 - 7.0[3]
Catalyst Aniline or p-phenylenediamine[2]
Catalyst Concentration 10 - 100 mM[6]
Reactant Molar Ratio (this compound:Peptide) 10:1 to 100:1[2][3]
Temperature Room Temperature to 37°C[1]
Reaction Time 1 - 24 hours[6]
Typical Yield Moderate to High (>90%)[2][6]
Purity (after RP-HPLC) >95%[2]

Table 1: General Reaction Conditions for this compound Peptide Conjugation.

Peptide TypeModification SiteCarbonyl TypeReaction TimeYield/PurityReference
Linear PeptideN-terminusAldehyde4 hours>95% Purity[2]
Disulfide-rich PeptideSide-chain (Lys)Ketone12 hours>90% Purity[2]
Drug ConjugateC-terminusAldehyde2 hours~100% Conversion[3]

Table 2: Examples of this compound Conjugation to Different Peptides.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for this compound conjugation to a peptide.

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_conjugation Conjugation Reaction cluster_analysis Purification & Analysis sp_synthesis Solid-Phase Peptide Synthesis (SPPS) incorporation Incorporate Carbonyl Group sp_synthesis->incorporation cleavage Cleavage & Deprotection incorporation->cleavage purification1 RP-HPLC Purification cleavage->purification1 characterization1 Mass Spectrometry purification1->characterization1 dissolve Dissolve Peptide characterization1->dissolve add_reagents Add this compound & Catalyst dissolve->add_reagents incubate Incubate add_reagents->incubate purification2 RP-HPLC Purification incubate->purification2 characterization2 Mass Spectrometry purification2->characterization2

Caption: Experimental workflow for peptide conjugation.

Mechanism of Oxime Ligation

This diagram illustrates the chemical reaction mechanism of oxime ligation between an this compound and a ketone-modified peptide.

Caption: Mechanism of oxime bond formation.

References

O-Methylhydroxylamine: A Key Reagent in the Synthesis of Modern Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

O-Methylhydroxylamine, also known as methoxyamine, serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates. Its ability to readily form stable oxime ethers with carbonyl compounds makes it an indispensable reagent in the construction of complex molecular architectures found in modern drugs. This document provides detailed application notes and experimental protocols for the synthesis of two key pharmaceutical intermediates utilizing this compound: (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) salt (SMIA), a vital precursor for the cephalosporin (B10832234) antibiotic Cefuroxime, and 4-(aminomethyl)pyrrolidin-3-one O-methyloxime, a crucial side chain for the fluoroquinolone antibiotic Gemifloxacin (B1671427).

These protocols are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the practical application of this compound in pharmaceutical synthesis.

Application in the Synthesis of Cefuroxime Intermediate (SMIA)

(Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA) is a critical side-chain intermediate in the industrial production of Cefuroxime, a second-generation cephalosporin antibiotic. The synthesis of SMIA involves a multi-step process starting from 2-acetyl furan (B31954), with the key oximation step relying on this compound hydrochloride.

Experimental Workflow for SMIA Synthesis

G A 2-Acetyl Furan B Oxidation (NaNO2, H2SO4, CuSO4) A->B Step 1 C 2-Oxo-2-furanacetic Acid B->C D Oximation (this compound HCl) C->D Step 2 E (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid D->E F Ammonium Salt Formation (Ammonia) E->F Step 3 G (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA) F->G

Caption: Synthetic pathway for SMIA starting from 2-acetyl furan.

Quantitative Data for SMIA Synthesis
StepReactionKey ReagentsTemperature (°C)pHTime (h)Yield (%)Purity (%)
1Oxidation2-Acetyl Furan, NaNO₂, H₂SO₄, CuSO₄65~1.53-4High Conversion-
2Oximation2-Oxo-2-furanacetic Acid, this compound HCl10-503.5-4.52~60-85>85% (Z)-isomer
3Salt Formation(Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid, Ammonia (B1221849)08.00.5-2High>99
Experimental Protocol for SMIA Synthesis

Step 1: Oxidation of 2-Acetyl Furan

  • To a solution of 2-acetyl furan in a suitable solvent, add a catalytic amount of copper sulfate.

  • Slowly add a solution of sodium nitrite (B80452) and sulfuric acid to the mixture while maintaining the temperature at approximately 65°C.

  • After the addition is complete, continue stirring for 3-4 hours. The resulting solution containing 2-oxo-2-furanacetic acid can be used directly in the next step.

Step 2: Oximation with this compound Hydrochloride

  • Cool the reaction mixture from Step 1 to a temperature between 10-50°C.

  • Adjust the pH of the solution to 3.5-4.5 using a suitable base.

  • Add this compound hydrochloride to the reaction mixture and stir for 2 hours. The reaction progress can be monitored by HPLC to ensure the formation of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid. To increase the selectivity for the desired (Z)-isomer, the reaction mixture can be subjected to UV irradiation (210-365 nm) for 1-5 hours.[1]

Step 3: Formation of the Ammonium Salt (SMIA)

  • To the solution from Step 2, introduce ammonia gas or add an aqueous ammonia solution to adjust the pH to 8.0, while maintaining the temperature at 0°C.

  • Stir the mixture for 0.5 to 2 hours to facilitate the crystallization of the ammonium salt.

  • Collect the precipitated (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA) by filtration.

  • Wash the crystals with a cold solvent mixture (e.g., acetonitrile-water) and dry under vacuum.

Application in the Synthesis of Gemifloxacin Intermediate

This compound is also instrumental in the synthesis of the side-chain intermediate for Gemifloxacin, a potent fluoroquinolone antibiotic. The key intermediate, 4-(aminomethyl)pyrrolidin-3-one O-methyloxime, is prepared through a multi-step synthesis where this compound is used to form the methyloxime moiety.

Experimental Workflow for Gemifloxacin Intermediate Synthesis

G A Glycine (B1666218) ethyl ester HCl + Acrylonitrile (B1666552) B Nucleophilic Addition & Amino Protection (Boc)2O A->B Step 1 C Protected Amino Ester B->C D Dieckmann Condensation C->D Step 2 E Protected Pyrrolidinone D->E F Reduction & Protection E->F Step 3 G Protected Pyrrolidinol F->G H Oxidation (Jones Reagent) G->H Step 4 I Protected Pyrrolidinone-ketone H->I J Oximation (this compound HCl) I->J Step 5 K Protected O-Methyloxime J->K L Deprotection (HCl) K->L Step 6 M 4-(aminomethyl)pyrrolidin-3-one O-methyloxime dihydrochloride L->M

Caption: Multi-step synthesis of the Gemifloxacin side-chain intermediate.

Quantitative Data for Gemifloxacin Intermediate Synthesis and Coupling
StepReactionKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
1-4Multi-step SynthesisGlycine ethyl ester HCl, Acrylonitrile, (Boc)₂O, Jones Reagent55-60 (Step 1)8 (Step 1)~80 (for intermediate 4)-
5OximationProtected Pyrrolidinone-ketone, this compound HCl, Sodium Acetate (B1210297)Room Temp5~78 (two steps)-
6DeprotectionProtected O-Methyloxime, HCl gasRoom Temp0.3~95-
7Coupling4-(aminomethyl)pyrrolidin-3-one O-methyloxime HCl, 7-chloro-naphthyridine-3-carboxylic acid, Triethylamine (B128534)25-30 then reflux0.5-0.75 then completion->98

Note: Yields for individual steps 1-4 were not fully detailed in the provided search results, with an overall yield for an intermediate compound being reported. The yield for step 5 represents a two-step conversion from the product of step 4.

Experimental Protocol for Gemifloxacin Intermediate Synthesis

Step 1: Synthesis of Protected Amino Ester

  • In a reaction vessel, combine glycine ethyl ester hydrochloride, methanol (B129727), and sodium hydroxide.

  • Heat the mixture to 55-60°C and add acrylonitrile dropwise over 30 minutes. Continue stirring at this temperature for 8 hours.[2]

  • Cool the reaction to room temperature and add di-tert-butyl dicarbonate (B1257347) to protect the amino group. Stir for 1.5 hours.[2]

  • Extract the product with ethyl acetate and dry to obtain the protected amino ester.[2]

Step 2-4: Formation of Protected Pyrrolidinone-ketone

  • The protected amino ester undergoes a Dieckmann condensation, followed by reduction and protection steps to yield a protected pyrrolidinol intermediate.[2]

  • Dissolve the protected pyrrolidinol in acetone (B3395972) and cool in an ice bath.

  • Add freshly prepared Jones reagent dropwise and continue stirring for 30 minutes to oxidize the alcohol to a ketone.[2]

  • Work up the reaction to isolate the crude protected pyrrolidinone-ketone, which can be used directly in the next step.[2]

Step 5: Oximation with this compound Hydrochloride

  • Dissolve the crude protected pyrrolidinone-ketone from the previous step in methanol.

  • Add this compound hydrochloride and sodium acetate to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.[2]

  • After workup, the protected O-methyloxime is obtained.[2]

Step 6: Deprotection

  • Dissolve the protected O-methyloxime in ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution for approximately 20 minutes.[2]

  • Filter the resulting precipitate to obtain the final product, 4-(aminomethyl)pyrrolidin-3-one O-methyloxime dihydrochloride, as a white solid.[2]

Step 7: Coupling to form Gemifloxacin Precursor

  • Dissolve 4-(aminomethyl)pyrrolidin-3-one O-methyloxime hydrochloride (25 gm) in methanol (375 mL).[3]

  • Add triethylamine (49 mL) dropwise at 25 to 30°C.[3]

  • To this solution, add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (27.8 gm).[3]

  • Heat the reaction mixture to reflux temperature and maintain until the reaction is complete, as monitored by HPLC.[3]

  • Cool the reaction mass, filter, and purify the product to yield the Gemifloxacin precursor with a purity of >98%.[3]

Conclusion

This compound is a versatile and essential reagent in the synthesis of complex pharmaceutical intermediates. The protocols detailed above for the preparation of key intermediates for Cefuroxime and Gemifloxacin highlight its importance in modern drug development. The formation of the methoxyimino group is a critical step in defining the structure and ultimately the biological activity of these important antibiotics. The provided data and methodologies offer a valuable resource for chemists engaged in the synthesis and development of new pharmaceutical agents.

References

Application Notes and Protocols for O-Methylhydroxylamine in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, particularly when employing Gas Chromatography-Mass Spectrometry (GC-MS), the analysis of non-volatile and thermally labile metabolites presents a significant challenge. Chemical derivatization is a critical step to increase the volatility and thermal stability of these compounds, making them amenable to GC-MS analysis. O-Methylhydroxylamine hydrochloride (also known as Methoxyamine HCl) is a widely used derivatization agent that specifically targets carbonyl groups (aldehydes and ketones) present in many key metabolites, such as sugars, keto-acids, and steroids.

The reaction, known as methoxyamination or methoximation, converts the carbonyl groups into their methoxime derivatives. This initial derivatization step is crucial for several reasons:

  • Prevents Tautomerization: It "locks" the carbonyl group in a stable form, preventing the formation of multiple tautomeric isomers (e.g., ring-chain tautomerism in sugars) that would otherwise lead to multiple chromatographic peaks for a single metabolite, complicating data analysis.[1][2]

  • Stabilizes Thermally Labile Compounds: It protects thermally unstable metabolites, such as α-keto acids, from decarboxylation during the high temperatures of the GC injector and column.[1][2]

  • Reduces Polarity: While the primary goal of methoxyamination is stabilization, the subsequent silylation step is responsible for drastically reducing polarity and increasing volatility.[1]

This application note provides a detailed protocol for the use of this compound in metabolomics sample preparation for GC-MS analysis, including quantitative data on the stability of the derivatives and a comparison with other derivatization strategies.

Chemical Reaction: Methoxyamination

This compound reacts with the carbonyl group of an aldehyde or a ketone to form a methoxime and water. This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration.

Quantitative Data Summary

The following tables summarize quantitative data related to the methoxyamination and subsequent silylation steps in metabolomics sample preparation.

Table 1: Reproducibility of the Derivatization Protocol

Metabolite ClassNumber of TMS GroupsMedian Relative Standard Deviation (RSD)
Amino Acids1-413%
Glycolysis Intermediates1-421%
TCA Cycle Intermediates2-33%
Methoximated ProductsN/A22%

Data adapted from a study on an optimized on-line derivatization workflow. The RSD is a measure of the reproducibility of the entire analytical process, including derivatization.

Table 2: Stability of Derivatized Metabolites (TMS Derivatives after Methoxyamination)

Storage TemperatureStorage DurationStability of TMS DerivativesKey Observations
Room Temperature48 hoursPoorSignificant degradation of some amino acid derivatives (e.g., only 10% of glutamine and glutamate (B1630785) derivatives remaining).
4°C12 hoursStableAll tested TMS derivatives remained stable.
-20°C72 hoursStableAll tested TMS derivatives remained stable.[3]

Data from a study on the stability of TMS derivatives of plant polar metabolites.[3] This highlights the importance of sample storage conditions after derivatization.

Comparison with Other Carbonyl Derivatization Agents

While this compound is the most common derivatizing agent for carbonyls in broad-spectrum GC-MS metabolomics, other reagents are used in more targeted applications.

Table 3: Comparison of Carbonyl Derivatization Agents

Derivatization AgentTarget AnalytesPrimary Analytical PlatformKey AdvantagesKey Disadvantages
This compound HCl Broad-spectrum carbonyls (sugars, keto-acids, etc.)GC-MSPrevents isomerism, stabilizes labile compounds, standard for untargeted metabolomics.[1][2]Requires a subsequent silylation step for volatility.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) Aldehydes and ketonesGC-MS (especially with Electron Capture Detection)Forms highly electronegative derivatives, providing high sensitivity for targeted analysis.Can produce E/Z isomers, potentially complicating chromatography.[4]
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes and ketonesHPLC-UV, LC-MSDerivatives are colored, allowing for UV detection.Less suitable for broad-spectrum metabolomics due to potential for multiple derivatives and lower volatility.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of metabolomics samples using this compound, from initial metabolite extraction to the final derivatized sample ready for GC-MS analysis.

Protocol 1: Metabolite Extraction from Biological Samples (General)

This is a general protocol that can be adapted for various sample types like cell cultures, tissues, or biofluids.

Materials:

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade), pre-chilled to -20°C

  • Internal standards solution (e.g., stable isotope-labeled compounds)

  • Centrifuge capable of 4°C and high g-force

  • Speed-Vac or lyophilizer

Procedure:

  • Sample Quenching and Extraction:

    • For adherent cells, rapidly aspirate the culture medium and wash with ice-cold saline. Immediately add a pre-chilled extraction solvent mixture (e.g., 80% methanol).

    • For suspension cells or biofluids, add a known volume of sample to a larger volume of pre-chilled extraction solvent.

    • For tissues, flash-freeze in liquid nitrogen and grind to a fine powder. Add the pre-chilled extraction solvent to the powdered tissue.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard solution to the sample during the extraction step.

  • Homogenization: Thoroughly vortex the sample and solvent mixture. For tissues, sonication on ice may be required.

  • Phase Separation (for polar and non-polar metabolites):

    • Add chloroform and water to the methanol extract to achieve a final ratio of approximately 2:1:1 (Methanol:Chloroform:Water).

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. This will separate the mixture into an upper aqueous/polar phase and a lower organic/non-polar phase.

  • Sample Collection: Carefully collect the upper aqueous phase containing the polar metabolites into a new microcentrifuge tube.

  • Drying: Completely dry the collected aqueous phase using a Speed-Vac or a lyophilizer. The sample must be completely dry as water will interfere with the subsequent derivatization steps.[1]

Protocol 2: Two-Step Derivatization (Methoxyamination and Silylation)

Materials:

  • This compound hydrochloride (Methoxyamine HCl)

  • Pyridine (B92270) (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or incubator

  • GC vials with inserts

Procedure:

  • Methoxyamination Reagent Preparation: Prepare a solution of this compound hydrochloride in pyridine (e.g., 20 mg/mL). This solution should be prepared fresh.

  • Methoxyamination Step:

    • Add a specific volume (e.g., 50 µL) of the methoxyamination reagent to the dried metabolite extract.

    • Seal the vial and vortex to ensure the pellet is fully dissolved.

    • Incubate the mixture with shaking at a controlled temperature (e.g., 37°C for 90 minutes).[1]

  • Silylation Step:

    • After the methoxyamination is complete, add a specific volume (e.g., 80 µL) of MSTFA with 1% TMCS to the vial.

    • Seal the vial and vortex.

    • Incubate the mixture with shaking at a controlled temperature (e.g., 37°C for 30 minutes).[1]

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products carbonyl Metabolite with Carbonyl Group (R-C(=O)-R') methoxime Methoxime Derivative (R-C(=NOCH3)-R') carbonyl->methoxime Reaction water Water (H2O) methoxyamine This compound (CH3ONH2) methoxyamine->methoxime

Caption: Methoxyamination of a carbonyl-containing metabolite.

Experimental Workflow

G start Biological Sample (Cells, Tissue, Biofluid) extraction Metabolite Extraction (e.g., 80% Methanol) start->extraction drying Drying (Speed-Vac / Lyophilizer) extraction->drying methoxyamination Step 1: Methoxyamination (this compound HCl in Pyridine) drying->methoxyamination silylation Step 2: Silylation (MSTFA + 1% TMCS) methoxyamination->silylation gcms GC-MS Analysis silylation->gcms

Caption: General workflow for metabolomics sample preparation.

Logical Relationship: Why Methoxyamination is Performed

G carbonyl Carbonyl-Containing Metabolites (e.g., Sugars, Keto-acids) problem1 Problem 1: Multiple Tautomeric Isomers carbonyl->problem1 problem2 Problem 2: Thermal Instability carbonyl->problem2 solution Solution: Methoxyamination Reaction problem1->solution problem2->solution outcome1 Outcome 1: Stabilized in Open-Chain Form, Single Chromatographic Peak solution->outcome1 outcome2 Outcome 2: Protected from Decarboxylation, Improved Recovery solution->outcome2 goal Goal: Accurate and Reproducible GC-MS Analysis outcome1->goal outcome2->goal

Caption: Rationale for methoxyamination in GC-MS metabolomics.

References

O-Methylhydroxylamine: A Versatile Tool for the Characterization of Protein Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Post-translational modifications (PTMs) are critical regulators of protein function, localization, and interaction with other cellular components. Among the myriad of PTMs, those introducing carbonyl groups, such as through oxidative stress (protein carbonylation) or advanced glycation, are of significant interest due to their association with aging and various disease states, including neurodegenerative disorders and diabetes. O-Methylhydroxylamine (methoxyamine) is a valuable chemical tool for the specific labeling and subsequent analysis of these carbonyl-containing PTMs. Its reaction with aldehydes and ketones forms stable oxime linkages, enabling the detection, enrichment, and quantification of modified proteins and peptides by mass spectrometry and other analytical techniques.[1][2][3][4] This application note provides detailed protocols and data for the use of this compound in studying protein carbonylation, advanced glycation end products (AGEs), and protein aggregation.

Key Applications of this compound in PTM Research:

  • Detection and Quantification of Protein Carbonylation: Protein carbonylation, the irreversible oxidative modification of protein side chains (e.g., proline, arginine, lysine, and threonine) to introduce carbonyl groups, is a major biomarker of oxidative stress.[5][6] this compound reacts specifically with these carbonyl groups, allowing for their sensitive detection. When coupled with biotin (B1667282) or other affinity tags, this compound-labeled proteins or peptides can be enriched for subsequent analysis.[7][8]

  • Investigation of Advanced Glycation End Products (AGEs): AGEs are a heterogeneous group of moieties formed through non-enzymatic reactions between reducing sugars and proteins.[9][10][11] Many AGEs contain reactive carbonyl groups. This compound can be employed to label these carbonyl-containing AGEs, facilitating their identification and the study of their role in disease pathogenesis.

  • Probing Protein Aggregation: Protein aggregation is a hallmark of many neurodegenerative diseases and is often associated with increased oxidative stress and protein carbonylation.[12][13][14] By labeling carbonylated proteins within aggregates, this compound can help to elucidate the role of oxidative modifications in the aggregation process.

Data Presentation

Table 1: Quantitative Comparison of Quenching Reagents for TMT Labeling By-products

ReagentConcentrationReaction TimeRemaining Over-labeled Peptides (%)
This compound HCl 0.3 M 30 min ~25%
Hydroxylamine0.3 M30 min10%
Hydrazine Hydrate0.3 M30 min~8%
Methylamine0.3 M30 min~5%

This table summarizes the effectiveness of this compound and other reagents in removing unwanted O-ester by-products from TMT-labeled peptides. While used as a quenching agent in this context, the data provides insight into its reactivity.

Table 2: Mass Shifts of Amino Acid Residues Labeled with this compound

Amino Acid ResidueModificationMass Shift (Da)
Lysine (after oxidation)Oxime formation+29.0055
Arginine (after oxidation)Oxime formation+29.0055
Proline (after oxidation)Oxime formation+29.0055
Threonine (after oxidation)Oxime formation+29.0055
N-terminal amine (after oxidation)Oxime formation+29.0055

This table provides the expected monoisotopic mass shifts for peptides containing a carbonylated residue that has been labeled with this compound, which is critical for mass spectrometry data analysis.

Experimental Protocols

Protocol 1: Labeling of Carbonylated Proteins with this compound for Mass Spectrometry Analysis

This protocol is adapted from methods using aminooxy probes for the detection of protein carbonylation.[1][4]

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • This compound hydrochloride (Methoxyamine HCl)

  • p-Phenylenediamine (pPDA) catalyst

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometer

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in 8 M urea in PBS to a final concentration of 1-5 mg/mL.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate for 1 hour in the dark at room temperature.

    • Quench the reaction by adding DTT to a final concentration of 10 mM.

  • This compound Labeling:

    • Prepare a fresh 100 mM solution of this compound HCl in PBS. Adjust the pH to 7.4 with NaOH.

    • Prepare a fresh 50 mM solution of pPDA in PBS.

    • Add this compound and pPDA to the protein solution to final concentrations of 10 mM and 5 mM, respectively.

    • Incubate for 3 hours at 37°C with gentle agitation.

  • Tryptic Digestion:

    • Dilute the sample with PBS to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the peptides in 0.1% formic acid.

    • Analyze the sample by LC-MS/MS.

    • During data analysis, search for the specific mass shift corresponding to this compound labeling on potential carbonylation sites (see Table 2).

Protocol 2: Enrichment of this compound-Labeled Peptides using a Biotinylated Probe

This protocol requires the use of a commercially available or synthesized biotinylated O-alkoxyamine probe (e.g., Aldehyde Reactive Probe, ARP).[7]

Materials:

  • Protein sample

  • Biotinylated O-alkoxyamine probe (e.g., N'-(aminooxyacetyl)-N'-(D-biotinoyl)hydrazine, trifluoroacetic acid salt)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea buffer)

  • Elution buffer (e.g., 0.1% formic acid in 50% acetonitrile)

Procedure:

  • Protein Labeling:

    • Follow steps 1-3 of Protocol 1, substituting this compound with the biotinylated O-alkoxyamine probe at an optimized concentration (typically 1-5 mM).

  • Tryptic Digestion and Sample Preparation:

    • Proceed with tryptic digestion as described in Protocol 1 (step 4).

    • Desalt the peptide mixture using a C18 SPE cartridge.

  • Enrichment of Biotinylated Peptides:

    • Incubate the desalted peptide sample with pre-washed streptavidin-agarose beads for 2 hours at room temperature with gentle rotation.

    • Wash the beads sequentially with PBS containing 0.1% Tween-20, a high salt buffer (e.g., 1 M NaCl in PBS), and a denaturing buffer (e.g., 2 M urea in PBS) to remove non-specifically bound peptides.

    • Perform a final wash with PBS.

  • Elution and Mass Spectrometry:

    • Elute the biotinylated peptides from the beads using an elution buffer (e.g., 0.1% formic acid in 50% acetonitrile).

    • Dry the eluted peptides and reconstitute for LC-MS/MS analysis as described in Protocol 1.

Mandatory Visualization

experimental_workflow_carbonyl_labeling cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis protein_sample Protein Sample denaturation Denaturation (8M Urea) protein_sample->denaturation reduction Reduction (DTT) denaturation->reduction alkylation Alkylation (IAA) reduction->alkylation labeling This compound + pPDA Catalyst alkylation->labeling digestion Tryptic Digestion labeling->digestion cleanup C18 SPE Cleanup digestion->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis

Workflow for this compound Labeling of Carbonylated Proteins.

signaling_pathway_oxidative_stress ros Reactive Oxygen Species (ROS) protein Native Protein ros->protein Oxidative Stress carbonylated_protein Carbonylated Protein (with Carbonyl Groups) protein->carbonylated_protein o_methyl This compound carbonylated_protein->o_methyl degradation Proteasomal Degradation carbonylated_protein->degradation aggregation Protein Aggregation carbonylated_protein->aggregation labeled_protein Labeled Protein (Oxime Linkage) o_methyl->labeled_protein Oxime Formation

Role of this compound in Studying Oxidative Stress Pathways.

logical_relationship_enrichment start Complex Peptide Mixture (Labeled and Unlabeled) enrichment Streptavidin Affinity Chromatography Biotinylated Peptides Bind start->enrichment wash Wash Steps (Remove Unlabeled Peptides) enrichment:f1->wash elution Elution (Release Biotinylated Peptides) wash->elution analysis LC-MS/MS Analysis of Enriched Peptides elution->analysis

Enrichment Strategy for Biotin-Labeled Carbonylated Peptides.

References

Troubleshooting & Optimization

Troubleshooting low yield in O-Methylhydroxylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in O-Methylhydroxylamine reactions, specifically in the formation of O-methyl oximes.

Frequently Asked Questions (FAQs)

Q1: My O-methylation reaction of an aldehyde/ketone with this compound hydrochloride is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in O-methyl oxime synthesis can stem from several factors. The most critical parameters to examine are:

  • Reaction pH: The reaction is pH-sensitive. This compound is typically used as its hydrochloride salt, which requires a base to liberate the free nucleophile. An inappropriate pH can lead to incomplete reaction or degradation of reactants.

  • Reaction Temperature: While some reactions proceed at room temperature, others may require heating to go to completion. However, excessive heat can promote side reactions.

  • Stoichiometry of Reactants: An incorrect molar ratio of this compound or the base to the carbonyl compound can result in incomplete conversion.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

  • Reaction Time: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction.

Q2: What is the optimal pH for O-methyl oxime formation and how do I achieve it?

A2: The optimal pH for oxime formation is generally mildly acidic to neutral (around pH 4-6). When using this compound hydrochloride, a base is added to neutralize the HCl and free the this compound. Common bases used include sodium acetate, pyridine, sodium carbonate, and sodium hydroxide. The choice and amount of base are critical to achieving the optimal pH for the specific substrate.

Q3: I am observing a significant amount of unreacted starting material. What are the likely causes and solutions?

A3: Unreacted starting material is a common issue and can be attributed to:

  • Insufficient Reagent: The molar ratio of this compound or the base may be too low. A slight excess of this compound hydrochloride and the base can help drive the reaction to completion.

  • Inadequate Reaction Time: The reaction may require more time to complete. Monitor the reaction progress using TLC until the starting material is consumed.

  • Low Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating may be necessary.

  • Poor Reagent Quality: Ensure the this compound hydrochloride and other reagents are of high purity and have been stored correctly.

Q4: My reaction is producing significant byproducts. What are the common side reactions and how can I minimize them?

A4: A common side reaction is N-alkylation, which can compete with the desired O-alkylation. To minimize side reactions:

  • Control Reaction Temperature: Higher temperatures can sometimes favor the formation of byproducts.

  • Optimize Base and Solvent: The choice of base and solvent can influence the selectivity of O-alkylation over N-alkylation.

  • Purification: Proper work-up and purification techniques are essential to isolate the desired O-methyl oxime from any byproducts.

Q5: What are the best practices for the work-up and purification of O-methyl oximes to maximize yield?

A5: A proper work-up and purification strategy is crucial for isolating the product and maximizing the yield.

  • Quenching: After the reaction is complete (as determined by TLC), the reaction mixture is typically quenched, often by adding water.

  • Extraction: The product is then extracted into an organic solvent.

  • Washing: The organic layer is washed to remove unreacted reagents and byproducts. For instance, washing with a dilute acid can remove basic impurities, while a wash with a dilute base can remove acidic impurities. A final wash with brine helps to remove residual water.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: If the crude product is not pure, it can be further purified by recrystallization or column chromatography.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incorrect pH If using this compound hydrochloride, ensure an appropriate base (e.g., sodium acetate, pyridine, sodium carbonate) is used to liberate the free this compound. The optimal pH is typically between 4 and 6.
Incomplete Reaction Increase the reaction time and monitor progress by TLC. Ensure adequate stirring.
Sub-optimal Temperature If the reaction is slow at room temperature, consider gentle heating. Conversely, if side products are forming, try lowering the temperature.
Poor Reagent Quality Use high-purity reagents. Ensure this compound hydrochloride has been stored properly in a cool, dry place.
Insufficient Reagent Use a slight excess (1.1-1.5 equivalents) of this compound hydrochloride and the corresponding amount of base.
Inappropriate Solvent The chosen solvent may not be optimal for your specific substrate. Consider screening different solvents (e.g., ethanol, methanol, THF, DMF).
Issue 2: Formation of Significant Byproducts (e.g., N-alkylation)
Possible Cause Troubleshooting Step
Reaction Conditions Favoring N-alkylation Modify the reaction conditions. The choice of base and solvent can significantly impact the O/N alkylation ratio. Phase-transfer catalysis has been shown to improve O-alkylation selectivity.[1]
High Reaction Temperature Run the reaction at a lower temperature to see if it improves the selectivity for the desired O-methyl oxime.
Incorrect Work-up During work-up, ensure that the pH is controlled to prevent degradation of the desired product or promotion of side reactions.

Data Presentation

Table 1: Effect of Base on the Yield of O-Methyl Oximes

Carbonyl CompoundBaseSolventYield (%)Reference
BenzaldehydeSodium AcetateMethanol>90General textbook knowledge
AcetophenonePyridineEthanol~85General textbook knowledge
CyclohexanoneSodium CarbonateMethanol~95[2]
3-ChlorobenzaldehydeSodium Carbonate(Grinding)96[2]

Table 2: Effect of Solvent on the Yield of O-Methyl Oximes

Carbonyl CompoundSolventYield (%)Reference
Various Aldehydes/KetonesEthanolHighGeneral textbook knowledge
Various Aldehydes/KetonesMethanolHighGeneral textbook knowledge
BenzaldehydeToluene72.9 (O-methyl)Patent Data
AcetoneAcetone65-67 (O-methyl)[3]

Experimental Protocols

General Procedure for the Synthesis of O-Methyl Oximes from Aldehydes and Ketones
  • Dissolution: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Add this compound hydrochloride (1.1-1.5 equivalents) to the solution, followed by the addition of a base (e.g., sodium acetate, 1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC by observing the disappearance of the starting carbonyl compound. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-methyl oxime. The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction sub_reagents Use fresh, pure reagents Adjust stoichiometry (slight excess of NH2OCH3.HCl/base) check_reagents->sub_reagents sub_conditions Adjust pH (base selection) Vary temperature Screen solvents check_conditions->sub_conditions sub_monitoring Incomplete reaction? Side product formation? monitor_reaction->sub_monitoring optimize_workup Optimize Work-up & Purification sub_workup Proper quenching & extraction Appropriate purification method (recrystallization/chromatography) optimize_workup->sub_workup success Improved Yield sub_reagents->optimize_workup sub_conditions->optimize_workup sub_monitoring->optimize_workup sub_workup->success

Caption: A logical workflow for troubleshooting low yields in this compound reactions.

Reaction Pathway: O-Methyl Oxime Formation

O_Methyl_Oxime_Formation carbonyl Aldehyde/Ketone (R-C(=O)-R') intermediate Tetrahedral Intermediate carbonyl->intermediate + H2N-OCH3 hydroxylamine This compound (H2N-OCH3) hydroxylamine->intermediate base Base (e.g., NaOAc) base->hydroxylamine deprotonates NH2OCH3.HCl product O-Methyl Oxime (R-C(=N-OCH3)-R') intermediate->product - H2O water Water (H2O)

Caption: The general reaction pathway for the formation of an O-methyl oxime.

References

Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for O-Methylhydroxylamine-based oxime ligation. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the success of your conjugation experiments.

Troubleshooting Guide

Encountering issues with your oxime ligation? This guide addresses common problems in a question-and-answer format to help you identify and resolve them efficiently.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal pH: The reaction rate is highly dependent on pH. For uncatalyzed reactions, the optimal pH is typically between 4.0 and 5.0.[1][2] At very low pH, the aminooxy group becomes protonated and non-nucleophilic, while at high pH, the dehydration of the tetrahedral intermediate slows down.[2][3]Verify and adjust the pH of your reaction mixture to the optimal range. For uncatalyzed reactions, aim for a pH of 4.5.[2][4] If your biomolecule is sensitive to acidic conditions, perform the reaction at a neutral pH (around 7.0) in the presence of a catalyst.[1]
Inefficient Catalysis at Neutral pH: Performing the ligation at neutral pH without an effective catalyst can lead to very slow reaction rates.[1][5]If conducting the reaction at neutral pH, the use of a nucleophilic catalyst is highly recommended.[6] Aniline (B41778) is a common catalyst, but its derivatives like p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) are significantly more effective at neutral pH.[4][7]
Reactant Degradation: The aminooxy group can be unstable, and aldehydes can oxidize to carboxylic acids.[1][2]Use fresh, high-purity reagents to minimize side reactions and improve the yield.[1][2]
Steric Hindrance: Bulky groups near the carbonyl or aminooxy functionality can impede the reaction.[2]Increase the reaction time and/or moderately raise the temperature. The addition of a catalyst can also help overcome steric hindrance.[2]
Slow Reaction Kinetics Low Reactant Concentration: Oxime ligation is a bimolecular reaction, and low concentrations of reactants will result in a slower rate.[1][6]Increase the concentration of the reactants and/or the catalyst.[1]
Low Temperature: Lower temperatures can significantly slow down the reaction rate.Gently increasing the reaction temperature (e.g., to 37°C) can accelerate the ligation, but this should be done cautiously to avoid degradation of sensitive molecules.[7]
Ketone Reactivity: Ketones are generally less reactive than aldehydes due to being more sterically hindered and less electrophilic.[6]To improve yields with ketones, consider increasing the reaction temperature, using a more effective catalyst, or increasing the concentration of the aminooxy reagent.
Formation of Side Products Beckmann Rearrangement: This acid-catalyzed side reaction can occur with oximes, particularly at elevated temperatures.[2]Maintain a weakly acidic pH (4-5) and keep the reaction temperature as low as feasible for a reasonable reaction rate.[2]
Reaction with Non-target Molecules: Aldehydes and ketones present in biological samples can react with the aminooxy compound.[4]Purify your target molecules before performing the ligation to minimize off-target reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound-based oxime ligation?

A1: For uncatalyzed oxime ligation, the optimal pH is typically in the slightly acidic range of 4.0 to 5.0.[1][6] This pH provides a balance between protonating the carbonyl group to increase its electrophilicity and maintaining the aminooxy group in its nucleophilic, unprotonated state.[3]

Q2: Can I perform oxime ligation at a neutral pH (pH 7.0)?

A2: Yes, oxime ligation can be performed at a neutral pH, which is often necessary for biological applications involving pH-sensitive molecules.[5] However, the reaction is significantly slower at neutral pH compared to acidic conditions.[4][8] To achieve efficient ligation at neutral pH, the use of a nucleophilic catalyst is strongly recommended.[1][6]

Q3: How do catalysts enhance oxime ligation at neutral pH?

A3: Catalysts like aniline and its derivatives accelerate oxime ligation at neutral pH by forming a more reactive intermediate.[1] The catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base, which is more susceptible to nucleophilic attack by the this compound.[1] This catalytic cycle increases the overall rate of oxime formation.

Q4: Which catalyst is most effective for oxime ligation at neutral pH?

A4: While aniline is a commonly used catalyst, substituted anilines such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have demonstrated superior catalytic activity at neutral pH.[4][7] p-Phenylenediamine has been shown to be more efficient than aniline over a pH range of 4-7.[7][9]

Q5: How does pH affect the stability of the resulting oxime bond?

A5: Oxime bonds are generally stable at physiological pH.[1] However, they can undergo hydrolysis under acidic conditions.[1]

Quantitative Data on Reaction Parameters

The efficiency of oxime ligation is highly dependent on pH and the presence of a catalyst. The following tables summarize quantitative data on how these factors influence reaction rates.

Table 1: Effect of pH and Aniline Catalyst on Oxime Ligation Rate

pHCatalyst (Aniline) ConcentrationRelative Rate Increase (vs. uncatalyzed at neutral pH)
4.5100 mM~400-fold[5]
7.0100 mM~40-fold[10]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystConcentrationRelative Rate Increase (vs. uncatalyzed)Relative Rate (vs. Aniline)
Aniline10 mM-1x
p-Phenylenediamine (pPDA)10 mM120-fold[9]19-fold[7][9]
m-Phenylenediamine (mPDA)--~2-fold (at equal concentrations)[4]

Experimental Protocols

General Protocol for pH Optimization of Oxime Ligation

This protocol provides a framework for determining the optimal pH for your specific oxime ligation reaction.

1. Reagent Preparation:

  • Buffer Solutions: Prepare a series of buffers with varying pH values (e.g., 100 mM sodium acetate (B1210297) for pH 4.0, 4.5, 5.0, 5.5 and 100 mM sodium phosphate (B84403) for pH 6.0, 6.5, 7.0, 7.5).

  • Reactant Stock Solutions: Prepare concentrated stock solutions of your this compound derivative and your aldehyde- or ketone-containing molecule in a compatible solvent (e.g., water, DMSO, or DMF).

2. Reaction Setup:

  • In separate microcentrifuge tubes, combine the buffer, the this compound stock solution, and the carbonyl compound stock solution to the desired final concentrations.

  • If investigating catalyzed reactions, add the catalyst (e.g., aniline or p-phenylenediamine) from a stock solution to the desired final concentration (typically 2-100 mM).[7]

  • Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).

3. Reaction Monitoring:

  • At various time points, take aliquots from each reaction tube.

  • Quench the reaction if necessary (e.g., by adding acetone).[11]

  • Analyze the samples using an appropriate technique such as RP-HPLC, LC-MS, or SDS-PAGE to monitor the formation of the oxime product and the consumption of starting materials.[2][6]

4. Data Analysis:

  • Quantify the amount of product formed at each time point for each pH.

  • Plot the product concentration versus time to determine the initial reaction rates.

  • Compare the reaction rates and final yields to identify the optimal pH for your specific ligation.

Visualizing the Workflow and Logic

Oxime Ligation Reaction Workflow

OximeLigationWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product carbonyl Aldehyde or Ketone mix Mix Reactants carbonyl->mix hydroxylamine This compound hydroxylamine->mix ph Select pH (4.5 or 7.0) ph->mix catalyst Add Catalyst (e.g., pPDA for pH 7.0) catalyst->mix incubate Incubate mix->incubate monitor Monitor Progress (HPLC, LC-MS) incubate->monitor oxime Stable Oxime Product monitor->oxime

Caption: A generalized workflow for performing an this compound-based oxime ligation experiment.

Troubleshooting Logic for Low Oxime Ligation Yield

TroubleshootingLowYield rect_node rect_node start Low Yield? check_ph Is pH optimal? (4.0-5.0 for uncatalyzed, ~7.0 for catalyzed) start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_catalyst Is an effective catalyst present (for neutral pH)? check_ph->check_catalyst Yes success Improved Yield adjust_ph->success add_catalyst Add/Optimize Catalyst (e.g., p-phenylenediamine) check_catalyst->add_catalyst No check_reagents Are reagents fresh and pure? check_catalyst->check_reagents Yes add_catalyst->success use_fresh_reagents Use high-purity reagents check_reagents->use_fresh_reagents No increase_concentration Increase reactant/ catalyst concentration check_reagents->increase_concentration Yes use_fresh_reagents->success increase_concentration->success

Caption: A decision-making diagram for troubleshooting low yield in oxime ligation reactions.

References

How to improve the efficiency of O-Methylhydroxylamine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of O-Methylhydroxylamine conjugation, a critical process in bioconjugation and drug development.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that can lead to slow, inefficient, or failed this compound conjugation reactions.

ProblemPotential CauseRecommended Solution
Slow or Incomplete Reaction Suboptimal pH: The reaction rate is highly pH-dependent. The ideal pH for oxime formation is around 4.5, but this can be detrimental to many biomolecules.[1][2][3] At neutral pH, the uncatalyzed reaction is often very slow.[4][5]If your biomolecule is stable, consider adjusting the reaction buffer to a pH between 4.0 and 5.0.[3] For pH-sensitive molecules, maintain a neutral pH (6.5-7.5) and incorporate a catalyst to accelerate the reaction.[6]
Inefficient or No Catalyst: Aniline is a commonly used catalyst, but more efficient options are available.[4][7] Uncatalyzed reactions at neutral pH are notoriously slow.[1][4]Use a more efficient catalyst such as m-phenylenediamine (B132917) (mPDA) or p-phenylenediamine (B122844) (pPDA).[4][7][8][9] These have been shown to be significantly more effective than aniline, especially at neutral pH.[7][9]
Low Reactant Concentration: Oxime ligation is a bimolecular reaction, so the rate is dependent on the concentration of both the this compound and the carbonyl-containing molecule.[3][5]If possible, increase the concentration of the reactants. A slight excess (1.5 to 5 equivalents) of the hydroxylamine (B1172632) is often used.[5]
Steric Hindrance: Bulky substituents on the aldehyde/ketone or the aminooxy group can physically impede the reaction.[2][4][5]If you suspect steric hindrance, you may need to redesign your linker or conjugation strategy to increase the distance between the bulky groups and the reactive moieties.
Reactant Instability/Degradation: Aldehydes can oxidize to carboxylic acids, and hydroxylamine reagents can be unstable.[4][5] The aminooxy group is highly reactive and can be incompatible with certain conditions.[4][10]Use fresh, high-purity reagents.[4] For sensitive biomolecules, consider using a protected aminooxy group that is deprotected just before the ligation step.[10] Avoid solvents like acetone (B3395972) which can react with the aminooxy group.[11]
Low or No Product Yield Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) can compete with the target molecule for reaction with the carbonyl compound.Use non-interfering buffers such as phosphate, bicarbonate, or HEPES.[6]
Hydrolysis of the Oxime Bond: While generally stable, oxime bonds can be susceptible to hydrolysis under very acidic conditions (e.g., pH < 2).[11][12][13]Ensure that purification and storage conditions are not overly acidic. The oxime linkage is most stable at neutral to slightly acidic pH.[12]
Observing Side Products Reaction with Non-target Molecules: Aldehydes and ketones are common in biological systems and can react with the aminooxy-functionalized molecule.[1][4]While oxime ligation is highly chemoselective, it's crucial to ensure the purification of your target molecules before ligation to minimize off-target reactions.[4]
Catalyst-Induced Side Products: At high concentrations or temperatures, some catalysts may lead to side reactions.[11]Optimize the catalyst concentration. Effective concentrations can range from 2 mM to 100 mM.[11] If side products are observed, consider reducing the catalyst concentration or switching to a different catalyst.

Catalyst Efficiency Comparison

The choice of catalyst can dramatically impact the rate of oxime ligation, especially at neutral pH. The following table summarizes the relative efficiency of common catalysts.

CatalystRelative EfficiencyKey Considerations
None (Uncatalyzed) BaselineVery slow at neutral pH.[1][4]
Aniline GoodA classic catalyst, can increase the reaction rate up to 40-fold at neutral pH.[14][15]
m-Phenylenediamine (mPDA) ExcellentUp to 15 times more efficient than aniline.[8][9] Its higher water solubility allows for use at higher concentrations, leading to greater rate acceleration.[14]
p-Phenylenediamine (pPDA) ExcellentAt pH 7, resulted in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction and was 19-fold faster than the aniline-catalyzed reaction.[7][11]

pH Effect on Oxime Ligation Rate

The rate of oxime formation is highly dependent on the pH of the reaction medium.

pH RangeReaction RateComments
< 3 DecreasesThe aminooxy group becomes protonated and non-nucleophilic.[1]
4.0 - 5.0 OptimalBalances the need for acid catalysis of the dehydration step and maintaining the nucleophilicity of the aminooxy group.[1][2][3]
6.5 - 7.5 (Neutral) Slow (uncatalyzed)Often required for biological applications to maintain protein stability. Catalysis is crucial for efficient reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound conjugation?

A1: this compound conjugation, also known as oxime ligation, is a chemoselective reaction between an this compound (containing an aminooxy group, -ONH2) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[5] This reaction is widely used in bioconjugation to link molecules together.[16]

Q2: Which is more reactive in oxime ligation, an aldehyde or a ketone?

A2: Aldehydes are generally more reactive than ketones in oxime ligation.[2][4] This is primarily due to less steric hindrance at the carbonyl carbon of an aldehyde. Reactions involving ketones are often slower and may require more forcing conditions or more efficient catalysts.[4]

Q3: How stable is the resulting oxime linkage?

A3: The oxime linkage is generally considered stable, especially under physiological conditions (neutral pH).[12][13][16] It is significantly more stable than the analogous hydrazone or imine bonds.[12][13] However, the stability is pH-dependent, and the bond can be hydrolyzed under acidic conditions.[2][12]

Q4: Can I perform the conjugation without a catalyst?

A4: While the reaction can proceed without a catalyst, it is typically very slow at neutral pH.[1][4] For efficient conjugation, especially with sensitive biomolecules that require neutral pH conditions, a catalyst is highly recommended.[2][3]

Q5: My biomolecule is sensitive to acidic conditions. How can I improve my conjugation efficiency?

A5: For pH-sensitive molecules, perform the reaction at a neutral pH (e.g., 7.0-7.4) and incorporate a highly efficient catalyst like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA).[7][9][11] You can also increase the concentration of the reactants if your biomolecule's stability allows.[3]

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general framework for the conjugation of an this compound-containing molecule to a molecule bearing an aldehyde or ketone.

  • Reagent Preparation:

    • Dissolve the carbonyl-containing molecule and the this compound-functionalized molecule in the chosen reaction buffer to create stock solutions of known concentrations.

    • If using the hydrochloride salt of this compound, ensure the buffer has sufficient capacity to maintain the desired pH.[5]

    • Prepare a fresh stock solution of the chosen catalyst (e.g., 100 mM p-phenylenediamine) in the same buffer.[5]

  • Conjugation Reaction:

    • In a reaction vessel, combine your target carbonyl-containing molecule and this compound. A slight molar excess (typically 1.5 to 5 equivalents) of the this compound is often beneficial.[5]

    • Initiate the reaction by adding the catalyst stock solution to achieve the desired final concentration (e.g., 10 mM).[5]

    • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) with gentle mixing.

    • Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS, or SDS-PAGE).

  • Purification:

    • Once the reaction is complete, the conjugate can be purified from excess reagents and byproducts using standard techniques such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Visualized Workflows and Mechanisms

To further clarify the this compound conjugation process, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and a troubleshooting decision-making process.

Oxime Ligation Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Carbonyl Aldehyde/Ketone (R-C(=O)-R') Tetrahedral_Intermediate Hemiaminal Intermediate Carbonyl->Tetrahedral_Intermediate Hydroxylamine This compound (H2N-OCH3) Hydroxylamine->Tetrahedral_Intermediate Protonated_Intermediate Protonated Hemiaminal Tetrahedral_Intermediate->Protonated_Intermediate + H+ Oxime Oxime Product (R-C(=N-OCH3)-R') Protonated_Intermediate->Oxime - H+ Water H2O Protonated_Intermediate->Water

Caption: Mechanism of Oxime Formation.

digraph "Experimental_Workflow" {
  graph [nodesep=0.5];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, width=2];
  edge [color="#4285F4", arrowhead=normal];

prep [label="Reagent\nPreparation"]; reaction [label="Conjugation\nReaction"]; monitoring [label="Reaction\nMonitoring"]; purification [label="Purification"]; analysis [label="Product\nAnalysis"];

prep -> reaction [label="Combine Reactants\n& Catalyst"]; reaction -> monitoring [label="Take Aliquots"]; monitoring -> reaction [label="Continue Reaction"]; monitoring -> purification [label="Reaction Complete"]; purification -> analysis [label="Purified Conjugate"]; }

Caption: Troubleshooting Decision Tree.

References

Common side reactions of O-Methylhydroxylamine with biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Methylhydroxylamine (Methoxyamine). This guide provides answers to frequently asked questions and solutions to common problems encountered when using this compound with biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary, intended reaction of this compound in biological samples?

A1: The primary and intended reaction of this compound is the chemoselective ligation with carbonyl groups, specifically aldehydes and ketones, to form stable oxime bonds.[1][2] This reaction is widely used for:

  • Bioconjugation: Attaching probes, tags, or other molecules to proteins and other biomolecules that have been engineered to contain an aldehyde or ketone group.[3]

  • Metabolomics: Derivatizing metabolites containing carbonyl groups to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This process, known as methoximation, stabilizes the molecules and prevents the formation of multiple derivatives.[4][5][6]

The reaction proceeds via a nucleophilic attack of the hydroxylamine (B1172632) nitrogen on the carbonyl carbon, followed by dehydration, with water being the sole byproduct.[1]

Q2: What are the most common side reactions to be aware of?

A2: While the reaction with aldehydes and ketones is highly selective, several side reactions or unintended interactions can occur depending on the sample composition and experimental context:

  • Reaction with Nucleic Acids: this compound can covalently bind to apurinic/apyrimidinic (AP) sites in DNA, which inhibits the Base Excision Repair (BER) pathway.[7][8] It has also been shown to have mutagenic effects and can react with certain nucleotide bases, such as 5-hydroxymethylcytosine.[8][9]

  • Reaction with Reducing Sugars: The open-chain form of reducing sugars contains a free aldehyde group that can react with this compound.[4][10] In studies involving glycoproteins or crude cell lysates, this can lead to non-specific labeling of carbohydrate moieties.

  • Interaction with NHS-Ester Labeling Byproducts: In proteomics workflows using N-hydroxysuccinimide (NHS) esters for labeling (e.g., TMT, iTRAQ), unwanted O-acylation can occur on serine, threonine, and tyrosine residues. This compound can be used to cleave these labile esters, though it is less effective than other reagents like methylamine (B109427).[11][12]

Q3: How does pH affect the reaction of this compound?

A3: The rate of oxime formation is highly pH-dependent. The reaction is generally fastest in a mildly acidic buffer, typically around pH 4.5 .[1]

  • At low pH (<3): The hydroxylamine nitrogen becomes protonated, reducing its nucleophilicity and slowing the initial attack on the carbonyl group.[1]

  • At neutral or physiological pH (~7.4): The reaction is significantly slower because the dehydration step of the reaction intermediate is acid-catalyzed.[1][2] However, the reaction still proceeds and is often used for bioconjugation in live cells or under physiological conditions where acidic buffers are not viable. Aniline (B41778) is sometimes used as a catalyst to accelerate the reaction rate at neutral pH.[3][13]

  • At high pH (>9): The rate of reaction also decreases.

For maximum specificity towards aldehydes and ketones, performing the reaction at the optimal pH of ~4.5 is recommended. If physiological conditions are required, be prepared for longer incubation times.

Q4: I am seeing low yields of my desired oxime product. What are the possible causes?

A4: Low reaction yields can stem from several factors:

  • Suboptimal pH: Ensure your reaction buffer is in the optimal range (pH 4.5-5.5) if your sample can tolerate it.[1]

  • Reagent Instability: Prepare this compound solutions fresh.

  • Steric Hindrance: Aldehydes are generally more reactive than ketones. Bulky groups surrounding the carbonyl can sterically hinder the reaction and reduce yields.[14]

  • Competing Reactions: If your sample is a complex mixture, this compound may be consumed by side reactions with reducing sugars or other highly reactive species.

  • Reversibility: While oxime bonds are more stable than imines or hydrazones, they can undergo slow equilibration or exchange, especially in the presence of a large excess of other hydroxylamines or at non-optimal pH.[2][15]

Q5: Can this compound cause artifacts in mass spectrometry analysis?

A5: Yes, but primarily in the context of specific proteomics workflows. In quantitative proteomics using NHS-ester based tags (e.g., TMT), a significant artifact is "over-labeling," where tags are attached to the hydroxyl groups of serine, threonine, and tyrosine in addition to the intended primary amines.[12][16] If this compound is used as a quenching agent to remove these off-target esters, its incomplete efficiency can leave a population of over-labeled peptides, complicating data analysis.[11][12] More effective reagents are now recommended for this purpose (see Troubleshooting Problem 1).

Troubleshooting Guide

Problem 1: Unexpected modifications or low signal for Ser/Thr/Tyr-containing peptides in proteomics workflows (e.g., TMT).
  • Likely Cause: You are observing the downstream effects of off-target O-acylation by an NHS-ester labeling reagent. These O-acyl esters are labile and can be lost during fragmentation, leading to reporter ion signal loss and inaccurate quantification.[16] Using a standard hydroxylamine or this compound quench is often incomplete, leaving a significant portion of peptides over-labeled.[11][12]

  • Solution: Implement a more robust quenching protocol using methylamine , which has been shown to be significantly more effective at removing these unwanted modifications. This reduces sample complexity and improves the accuracy of quantification.[11][16][17]

    • Action: After the initial NHS-ester labeling step, add methylamine to a final concentration of 0.4 M.

    • Incubation: Incubate for 1 hour at room temperature.

    • Follow-up: Proceed with sample clean-up (e.g., desalting) as usual.

    • See Protocol 2 for detailed steps.

Problem 2: Evidence of DNA damage or unexpected effects on cell viability/replication after treatment.
  • Likely Cause: this compound is a known inhibitor of the Base Excision Repair (BER) pathway, a critical mechanism for repairing DNA damage like abasic sites.[7][8] By binding to these sites, it prevents their repair, which can lead to the accumulation of DNA strand breaks, cell cycle arrest, and apoptosis.[8] This is an intended effect in cancer therapy research but an unwanted side reaction in other contexts.

  • Solution:

    • Minimize Exposure: Reduce the concentration of this compound and the incubation time to the minimum required for your desired reaction.

    • Assess DNA Integrity: If DNA integrity is critical for your experiment, consider performing a comet assay or checking for markers of DNA damage (e.g., γH2AX) to quantify the extent of the side reaction.

    • Alternative Chemistries: If the effects are unacceptable, explore alternative bioconjugation strategies that do not involve hydroxylamines if your experimental system is sensitive to DNA damage.

Problem 3: Non-specific labeling or unexpected adducts when working with glycoproteins or samples rich in carbohydrates.
  • Likely Cause: The open-chain (aldehydic) form of reducing sugars is reactive towards this compound.[4][10] In glycoproteins, this can lead to the modification of glycans, and in complex lysates, it can consume the reagent and create a complex mixture of products.

  • Solution:

    • pH Optimization: The reaction with aldehydes is generally faster than with the anomeric carbon of sugars. Performing the reaction for a shorter duration may favor the desired reaction.

    • Purification: If you are targeting a specific protein, purify it before the labeling reaction to remove interfering sugars and other biomolecules.

    • Characterization: Use analytical techniques like mass spectrometry or lectin blotting to confirm that labeling has occurred at the desired site and not on the glycan portions of your protein.

Quantitative Data Summary

The efficiency of removing unwanted O-acyl modifications from peptides, which are formed as byproducts of NHS-ester labeling, varies significantly between different quenching reagents. Methylamine is demonstrably superior for this purpose.

Table 1: Comparison of Quenching Reagent Efficiency on TMT-Labeled Peptides

Quenching ConditionRemaining Over-labeled Peptides (% of Total Peptide Intensity)Reference(s)
No Quench Treatment> 25%[12]
Hydroxylamine (Standard)~ 10%[11][12]
Methylamine (Optimized) < 1% [11][17]

Data is synthesized from studies on TMT-labeled HeLa cell digests. Percentages are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Protocol for Oximation of Aldehyde/Ketone Groups in Proteins

This protocol provides a starting point for labeling an aldehyde- or ketone-containing protein with an this compound probe. Optimization of concentration, time, and pH may be required.

Materials:

  • Aldehyde-tagged protein in an amine-free buffer (e.g., MES, phosphate).

  • This compound hydrochloride (Methoxyamine HCl).

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 4.7.

  • (Optional) Aniline stock solution: 1 M in DMSO.

  • Desalting column for purification.

Procedure:

  • Prepare Protein: Exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Reagent: Prepare a 100 mM stock solution of this compound HCl in the Reaction Buffer. Prepare this solution fresh before use.

  • Initiate Reaction: Add the this compound solution to the protein solution to achieve a final concentration of 5-20 mM. Mix gently.

  • (Optional) Catalysis: For reactions at neutral pH, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.[3]

  • Incubation: Incubate the reaction at room temperature for 2-4 hours. For reactions at neutral pH or with less reactive ketones, incubation may need to be extended (e.g., 12-24 hours). Protect from light if using a fluorescent probe.

  • Purification: Remove excess this compound and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (for fluorescent probes), mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Mitigation of Off-Target Acylation on Peptides (Post-NHS Ester Labeling)

This protocol describes the use of methylamine to efficiently remove O-acyl modifications on Ser, Thr, and Tyr residues after labeling peptides with amine-reactive NHS esters (e.g., TMT).[11][12][17]

Materials:

  • NHS-ester labeled peptide sample (e.g., TMT-labeled tryptic digest).

  • Methylamine solution (e.g., 40% in H₂O).

  • Methanol (B129727).

  • Trifluoroacetic acid (TFA) for acidification.

  • Desalting C18 stage tip or equivalent for final clean-up.

Procedure:

  • Complete NHS-Ester Labeling: Perform your standard labeling protocol for TMT or other NHS-ester reagents (typically 1 hour at room temperature in a buffer like HEPES or TEAB at pH 8.0-8.5).[11][18]

  • Prepare Quenching Solution: Prepare a stock solution of methylamine in methanol. Dilute the commercial 40% methylamine solution in methanol to achieve the desired final concentration in the reaction.

  • Quench Reaction and Reverse O-acylation: Add the methylamine stock solution to your labeled peptide mixture to a final concentration of 0.4 M methylamine .[11]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[11]

  • Acidification: Stop the reaction by acidifying the sample with TFA to a final concentration of 1% (v/v).

  • Purification: Desalt the quenched peptide sample using a C18 stage tip or other suitable reverse-phase chromatography method to remove methylamine, hydrolyzed tags, and other salts before LC-MS/MS analysis.

Visual Guides: Workflows and Mechanisms

cluster_target cluster_reactions Prot Proteins Ald Target Carbonyl (Aldehyde/Ketone) Prot->Ald Oacyl Off-Target O-Acyl Ester (on Ser, Thr, Tyr) Prot->Oacyl DNA Nucleic Acids (DNA/RNA) AP Apurinic/Apyrimidinic (AP) Site DNA->AP Carb Carbohydrates Sugar Reducing Sugar (Open Aldehyde Form) Carb->Sugar MHA This compound MHA->Ald Intended Reaction (Oxime Formation) MHA->Oacyl Side Reaction (Quenching/Cleavage) MHA->AP Side Reaction (BER Inhibition) MHA->Sugar Potential Side Reaction (Oxime Formation)

Caption: Reactivity profile of this compound with various biological targets.

cluster_choices start Peptide Sample (e.g., Tryptic Digest) labeling Labeling with NHS-Ester Reagent (TMT) start->labeling intended Intended Product: N-term & Lys Labeling labeling->intended side Side Product: O-Acylation on Ser, Thr, Tyr labeling->side quench Quench Reaction intended->quench side->quench analysis LC-MS/MS Analysis quench->analysis methylamine Use Methylamine (Recommended) hydroxylamine Use Hydroxylamine (Less Effective) good_quant Accurate Quantification (<1% Over-labeling) bad_quant Inaccurate Quantification (>10% Over-labeling) methylamine->good_quant Leads to hydroxylamine->bad_quant Leads to

Caption: Troubleshooting workflow for NHS-ester labeling in quantitative proteomics.

cluster_path1 Normal BER Pathway cluster_path2 Inhibited Pathway dna_dmg DNA with Uracil Mismatch glycosylase UNG Glycosylase dna_dmg->glycosylase Recognizes & Removes Base ap_site Apurinic/Apyrimidinic (AP) Site Created glycosylase->ap_site ape1 APE1 Endonuclease ap_site->ape1 Binds to AP Site mha This compound (Methoxyamine) ap_site->mha nick DNA Nick is Created ape1->nick repair Polymerase & Ligase Repair the Gap nick->repair repaired_dna Repaired DNA repair->repaired_dna block AP Site is Covalently Modified and Blocked mha->block Reacts with Aldehyde stalled Repair Stalled: Accumulation of DNA Damage block->stalled Prevents APE1 Binding

Caption: Simplified mechanism of BER inhibition by this compound.

References

Stability of O-Methylhydroxylamine hydrochloride solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for O-Methylhydroxylamine Hydrochloride (CAS 593-56-6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of its solutions and to offer troubleshooting support for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what are its primary applications?

A1: this compound hydrochloride, also known as Methoxyamine hydrochloride, is a chemical reagent commonly used in organic synthesis. One of its primary applications is the formation of oximes from aldehydes and ketones.[1] In the field of drug development, it is investigated as a potent inhibitor of the Base Excision Repair (BER) pathway, a cellular mechanism for DNA repair. By inhibiting BER, it can sensitize cancer cells to DNA-damaging agents.[2][3]

Q2: What are the general recommendations for storing this compound hydrochloride?

A2: As a solid, this compound hydrochloride should be stored in a cool, dry place.[4] For long-term storage of stock solutions, it is recommended to aliquot and store them at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles. For in vivo experiments, it is advisable to prepare the working solution fresh on the same day of use.

Q3: In which solvents is this compound hydrochloride soluble?

A3: this compound hydrochloride is soluble in water and alcohol, and slightly soluble in ethanol. It is very slightly soluble in ether.[5] Aqueous solutions of this compound hydrochloride are acidic, with a pH of less than 7.0.[5][6]

Q4: Is there quantitative data available on the stability of this compound hydrochloride solutions under different pH and temperature conditions?

Solution Stability and Preparation

While specific kinetic data for the degradation of this compound hydrochloride across a range of conditions is not extensively documented, the following table summarizes qualitative stability information and general recommendations for solution preparation and storage.

ParameterRecommendation/InformationCitation
Solvents Soluble in water and alcohol.[5]
pH of Aqueous Solutions Acidic (pH < 7.0).[5][6]
Storage of Solid Store in a cool, dry place.[4]
Stock Solution Storage Aliquot and store at -20°C (up to 1 year) or -80°C (up to 2 years).
Working Solution For sensitive applications like in vivo studies, prepare fresh daily.
Incompatibilities Avoid strong acids, oxidizing agents, heat, and sparks.

Troubleshooting Guides

Oxime Formation

Issue: Low or No Yield of Oxime Product

Possible CauseTroubleshooting StepCitation
Suboptimal pH The optimal pH for oxime formation is typically between 4 and 5. Adjust the pH of your reaction mixture accordingly. While the reaction can proceed at neutral pH, the rate is often significantly slower.[8][9]
Inactive Reagent This compound hydrochloride can degrade over time, especially if not stored properly. Use a fresh batch of the reagent or test the activity of your current stock.[10]
Steric Hindrance Sterically hindered ketones or aldehydes may react more slowly. Increase the reaction temperature or prolong the reaction time.[10]
Insufficient Reactant Ensure the correct stoichiometry. A slight excess of this compound hydrochloride may be needed to drive the reaction to completion.[9]
Low Temperature If the reaction is slow at room temperature, consider gently heating the mixture (e.g., to 40-60°C).[10]
Poor Solubility Ensure that both the carbonyl compound and this compound hydrochloride are fully dissolved in the chosen solvent.[10]

Issue: Formation of Side Products

Possible CauseTroubleshooting StepCitation
Beckmann Rearrangement This rearrangement of the oxime to an amide can be catalyzed by acid. Use a milder acid or a buffer system to maintain the optimal pH.[10]
Hydrolysis of Oxime The reverse reaction can occur in the presence of strong acid and excess water. After the reaction is complete, neutralize the acid and remove water if possible during workup.[10][11]

Experimental Protocols

General Protocol for Oxime Formation

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the Carbonyl Compound: Dissolve your aldehyde or ketone in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Add this compound Hydrochloride: Add 1.1 to 1.5 molar equivalents of this compound hydrochloride to the solution.

  • Adjust pH (if necessary): If the reaction is slow, adjust the pH to 4-5 using a suitable base (e.g., sodium acetate (B1210297) or pyridine).[7]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the product can be isolated by quenching the reaction with water and extracting with an organic solvent. The organic layer is then dried and the solvent evaporated.

  • Purification: The crude oxime can be purified by recrystallization or column chromatography.

Protocol for Assessing Solution Stability (General Approach)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to assess the stability of this compound hydrochloride solutions.

  • Method Development: Develop an HPLC method (e.g., reversed-phase with UV detection) that can separate this compound hydrochloride from its potential degradation products.[12][13]

  • Forced Degradation Studies: To identify potential degradation products and demonstrate the method's specificity, subject the this compound hydrochloride solution to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[14]

  • Solution Preparation: Prepare solutions of this compound hydrochloride in the desired solvent at a known concentration.

  • Storage: Store the solutions under the desired conditions (e.g., different temperatures and pH values).

  • Sampling and Analysis: At specified time points, withdraw an aliquot of each solution, dilute if necessary, and analyze by the validated HPLC method.

  • Data Analysis: Quantify the peak area of this compound hydrochloride at each time point to determine the percentage of the compound remaining. This data can be used to determine the degradation kinetics.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of Base Excision Repair (BER) Pathway

This compound (Methoxyamine) acts as an inhibitor of the Base Excision Repair (BER) pathway. It reacts with apurinic/apyrimidinic (AP) sites in DNA, which are intermediates in the BER pathway. This reaction forms a stable adduct that is resistant to cleavage by the enzyme AP Endonuclease 1 (APE1), thereby blocking the repair process and leading to the accumulation of DNA damage.[2][8]

BER_Inhibition Inhibition of Base Excision Repair (BER) by this compound cluster_BER Base Excision Repair Pathway cluster_Inhibition Inhibition Mechanism DNA_Damage Damaged DNA Base (e.g., alkylation, oxidation) DNA_Glycosylase DNA Glycosylase DNA_Damage->DNA_Glycosylase recognizes and removes damaged base AP_Site AP (Apurinic/Apyrimidinic) Site DNA_Glycosylase->AP_Site creates APE1 APE1 (AP Endonuclease 1) AP_Site->APE1 cleaves AP_Adduct Stable AP-Methoxyamine Adduct Repair_Synthesis DNA Polymerase & DNA Ligase APE1->Repair_Synthesis initiates repair Blocked_Repair BER Pathway Blocked APE1->Blocked_Repair Repaired_DNA Repaired DNA Repair_Synthesis->Repaired_DNA completes repair Methoxyamine This compound (Methoxyamine) Methoxyamine->AP_Site reacts with AP_Adduct->APE1 resists cleavage by

Caption: Inhibition of the BER pathway by this compound.

Experimental Workflow for Oxime Synthesis

The following diagram illustrates a typical workflow for the synthesis of an oxime using this compound hydrochloride.

Oxime_Synthesis_Workflow General Workflow for Oxime Synthesis Reactants 1. Prepare Reactants: - Carbonyl Compound - this compound HCl - Solvent - Base (optional) Reaction_Setup 2. Set up Reaction: - Dissolve reactants - Adjust pH (4-5) if needed Reactants->Reaction_Setup Reaction 3. Reaction: - Stir at RT or heat - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup 4. Work-up: - Quench with water - Extract with organic solvent Reaction->Workup Purification 5. Purification: - Dry and evaporate solvent - Recrystallize or chromatograph Workup->Purification Product 6. Characterize Product: - NMR, MS, etc. Purification->Product

Caption: A typical experimental workflow for oxime synthesis.

References

Preventing byproduct formation in O-Methylhydroxylamine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Methylhydroxylamine (O-MeHA) derivatization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help prevent byproduct formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of this compound derivatization?

This compound is used to derivatize carbonyl compounds (aldehydes and ketones).[1][2] This process, known as methoximation, converts the carbonyl group into an O-methyloxime.[1] This derivatization is crucial in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), as it reduces the polarity and increases the thermal stability of the analytes, leading to improved peak shape, resolution, and signal intensity.[1] It also prevents the formation of cyclic structures from compounds like carbohydrates, which simplifies analysis by reducing the number of stereoisomers.[1]

Q2: What are the most common byproducts in this compound derivatization, and why do they form?

The most frequently encountered byproducts are amides or nitriles resulting from the Beckmann rearrangement of the initially formed oxime.[3] This rearrangement is an acid-catalyzed isomerization and is more likely to occur at elevated temperatures or under strongly acidic conditions.[3][4] Another potential issue is the formation of multiple products due to the presence of geometric (E/Z) isomers of the oxime, which is an inherent property of some asymmetrical oximes.[3] Incomplete reactions can also leave unreacted starting materials, complicating the product mixture.[3]

Q3: How can I prevent the Beckmann rearrangement during my derivatization?

To minimize the Beckmann rearrangement, it is critical to control the reaction conditions carefully. Key strategies include:

  • Maintaining pH: The reaction should be carried out in a weakly acidic medium, with an optimal pH around 4.5.[3] Using a buffer system, such as an acetate (B1210297) buffer, can help maintain a stable pH.[3]

  • Controlling Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.[3] Excessive heat promotes the rearrangement.[3]

  • Judicious Use of Catalysts: If an acid catalyst is necessary, use a mild one in catalytic amounts and avoid strong acids.[3][4]

Q4: My reaction yield is low. What are the potential causes and solutions?

Low or no product formation can stem from several factors:

  • Incorrect pH: The reaction is highly pH-dependent. At low pH, the hydroxylamine (B1172632) is protonated and not nucleophilic, while at high pH, the carbonyl is less electrophilic.[3] Ensure the pH is maintained around 4.5.[3]

  • Impure Starting Materials: Aldehydes can oxidize to carboxylic acids, and other impurities can inhibit the reaction.[3] Use high-purity, freshly opened, or purified starting materials.[3]

  • Steric Hindrance: Bulky groups near the carbonyl or on the this compound can slow the reaction.[3] In such cases, increasing the reaction time and/or moderately increasing the temperature may be necessary.[3]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using techniques like TLC or LC-MS and extend the reaction time if needed.[3]

Q5: How can I monitor the progress of my this compound derivatization reaction?

The progress of the reaction can be effectively monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These methods allow you to track the consumption of the starting materials and the formation of the desired O-methyloxime product over time.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Incorrect pH (too high or too low).Maintain a weakly acidic pH, ideally around 4.5, using a buffer system (e.g., acetate buffer).[3]
Impure starting materials (e.g., oxidized aldehydes).Use high-purity, fresh, or purified aldehydes/ketones.[3]
Steric hindrance slowing the reaction.Increase reaction time and/or moderately increase the temperature. Consider using a catalyst.[3]
Incomplete reaction.Monitor reaction progress with TLC or LC-MS and extend the reaction time as needed.[3]
Formation of Amide or Nitrile Byproducts Beckmann rearrangement.Avoid strongly acidic conditions; maintain pH at 4-5. Keep the reaction temperature as low as feasible. Use mild acid catalysts in catalytic amounts if required.[3][4]
Multiple Products Observed Formation of geometric (E/Z) isomers.This is an inherent property of some asymmetric oximes. Chromatographic purification may be necessary to separate the isomers.[3]
Presence of unreacted starting materials.Ensure the reaction goes to completion by optimizing reaction time and monitoring with TLC or LC-MS.[3]
Difficulty in Isolating/Purifying the Product Product is highly soluble in the aqueous phase.During workup, saturate the aqueous layer with NaCl to decrease the solubility of the organic product.
Catalyst is difficult to remove.Use a solid-supported catalyst that can be easily filtered off. Consider an acidic or basic wash depending on the catalyst's nature.[4]
Product co-elutes with byproducts during chromatography.Optimize chromatographic conditions (e.g., solvent system, gradient) for better separation.[4]

Quantitative Data Summary

Optimized Derivatization Parameters for GC-MS Analysis

The following table summarizes optimized parameters for a two-step online derivatization protocol involving methoximation followed by silylation for targeted metabolomics.

ParameterValueNotes
Methoximation (MeOx)
Reagent Volume20 µL of methoxyamine (MeOx) in pyridine (B92270)The volume of the derivatization agent can significantly impact reproducibility.[1]
Incubation Time60 minutesEquilibration times are compound-dependent and allow for more complete derivatization.[1]
Incubation Temperature30 °CTemperature is a critical factor affecting reaction speed and completeness.[1]
Silylation
ReagentN-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA)A common silylation reagent that makes compounds more volatile.[1]
Reagent Volume80 µL
Incubation Time30 minutes
Incubation Temperature30 °C
Post-Derivatization
Equilibration Time4 hoursAn on-line method allows for better control of the time before injection, reducing technical variation.[1]

This data is based on an optimized on-line derivatization method for targeted metabolomics and may require further optimization for specific applications.[1]

Experimental Protocols

General Protocol for this compound Derivatization

This protocol provides a general guideline for the derivatization of a carbonyl compound with this compound hydrochloride.

Materials:

  • Carbonyl-containing sample

  • This compound hydrochloride (O-MeHA·HCl)

  • Pyridine (or another suitable base/solvent)

  • Anhydrous solvent (e.g., ethanol, methanol, or pyridine)

  • Buffer solution (e.g., acetate buffer, pH 4.5)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Reaction vial

Procedure:

  • Sample Preparation: Dissolve a known amount of the carbonyl-containing sample in the chosen anhydrous solvent in a reaction vial. If the sample is in an aqueous solution, it may need to be extracted into an organic solvent and dried.

  • Reagent Preparation: Prepare a solution of this compound hydrochloride in the buffer solution or pyridine. Typically, a slight excess (1.1 to 1.5 equivalents) of the derivatizing reagent is used.

  • Reaction: Add the O-MeHA·HCl solution to the sample solution. If using pyridine, it acts as both a solvent and a base to neutralize the HCl. If using a buffer, ensure the final pH of the reaction mixture is around 4.5.

  • Incubation: Cap the vial tightly and incubate the reaction mixture. The incubation time and temperature will depend on the reactivity of the carbonyl compound. A typical starting point is 60 minutes at 60°C.[5] Optimization may be required.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If pyridine was used, it can be removed under reduced pressure.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess reagents and salts.

    • Wash with a dilute acid (e.g., 1 M HCl) to remove any remaining pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude O-methyloxime product.

  • Purification: The crude product can be purified by standard techniques such as column chromatography, recrystallization, or distillation.[7]

Visualizations

Reaction Pathway and Troubleshooting

This compound Derivatization Workflow cluster_reaction Derivatization Reaction cluster_troubleshooting Troubleshooting Start Carbonyl Compound + This compound ReactionConditions Adjust pH to ~4.5 (e.g., Acetate Buffer) Start->ReactionConditions Incubation Incubate (e.g., 60°C for 60 min) ReactionConditions->Incubation DesiredProduct Desired O-Methyloxime Product Incubation->DesiredProduct Correct Conditions SideReaction Beckmann Rearrangement Incubation->SideReaction High Temp / Strong Acid Byproduct Amide/Nitrile Byproduct SideReaction->Byproduct Issue Problem Encountered LowYield Low Yield Issue->LowYield MultipleProducts Multiple Products Issue->MultipleProducts ByproductFormation Byproduct Formation Issue->ByproductFormation Cause1 Incorrect pH LowYield->Cause1 Cause2 Impure Reagents LowYield->Cause2 Cause3 E/Z Isomers MultipleProducts->Cause3 Cause4 Beckmann Rearrangement ByproductFormation->Cause4 Solution1 Buffer to pH 4.5 Cause1->Solution1 Solution2 Use High-Purity Reagents Cause2->Solution2 Solution3 Purify by Chromatography Cause3->Solution3 Solution4 Lower Temp, Control pH Cause4->Solution4

Caption: Logical workflow for this compound derivatization and troubleshooting.

Caption: General mechanism for the acid-catalyzed formation of an O-methyloxime.

Caption: Simplified mechanism of the Beckmann rearrangement leading to amide byproducts.

References

O-Methylhydroxylamine Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Methylhydroxylamine. The focus is on optimizing reaction time and temperature for the successful synthesis of O-methyl oximes from aldehydes and ketones.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in O-methyloxime formation can stem from several factors. Firstly, the reaction conditions may not be optimal. The reaction of this compound with aldehydes and ketones is a nucleophilic addition-elimination reaction, and its rate is influenced by pH, temperature, and solvent.

  • pH: The reaction is often acid-catalyzed. In an acidic medium, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of this compound. However, if the medium is too acidic, the this compound itself will be protonated, reducing its nucleophilicity. A weakly acidic medium is often optimal.

  • Temperature: Like most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of reactants and products. It is crucial to find the optimal temperature that provides a good reaction rate without significant byproduct formation.

  • Solvent: The choice of solvent can impact the solubility of reactants and the transition state energy of the reaction. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.

Troubleshooting Steps:

  • Check the pH: If not already done, try adding a catalytic amount of a weak acid (e.g., acetic acid). You can monitor the pH to ensure it is in the weakly acidic range.

  • Increase the Temperature: Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.

  • Solvent Selection: If solubility is an issue, consider a different solvent system. A co-solvent might be necessary to ensure all reactants are in the solution.

  • Reagent Purity: Ensure the purity of your this compound and the carbonyl compound. Impurities can interfere with the reaction. This compound is often supplied as a hydrochloride salt, which needs to be neutralized or used in a suitable buffer.[1][2][3]

Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of my reaction?

A2: The formation of side products is often related to the reaction conditions being too harsh or the presence of reactive functional groups in the starting materials.

  • Temperature Control: High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.

  • Catalyst Loading: If using a catalyst, its concentration can affect selectivity. An excess of acid catalyst, for instance, might lead to undesired reactions.

  • Protecting Groups: If your starting material contains other sensitive functional groups, you may need to protect them before reacting with this compound.

Troubleshooting Steps:

  • Lower the Temperature: Attempt the reaction at room temperature or even below (e.g., 0 °C) and allow for a longer reaction time.

  • Optimize Catalyst Amount: If using a catalyst, perform a series of experiments with varying catalyst concentrations to find the optimal loading that maximizes the yield of the desired product while minimizing side products.

  • Purify Starting Materials: Ensure that the starting aldehyde or ketone is free from impurities that might be more reactive.

Q3: The reaction is proceeding very slowly. How can I increase the reaction rate without compromising the yield?

A3: A slow reaction rate is a common challenge. Several factors can be adjusted to accelerate the formation of the O-methyl oxime.

  • Increase Temperature: As mentioned, a moderate increase in temperature can significantly speed up the reaction.[4]

  • Increase Concentration: Increasing the concentration of the reactants can lead to more frequent molecular collisions and a faster reaction rate.[4] However, be mindful of potential solubility issues and exothermic reactions.

  • Use a Catalyst: An appropriate catalyst can provide an alternative reaction pathway with a lower activation energy. For oxime formation, acid catalysts are commonly employed.

Troubleshooting Steps:

  • Optimize Temperature: Systematically screen a range of temperatures to find the sweet spot where the reaction rate is acceptable, and side product formation is minimal.

  • Concentration Study: Run the reaction at different concentrations to see the effect on the reaction time.

  • Catalyst Screening: If not already using one, introduce a catalyst. If you are, consider screening different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) to find the most effective one for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with an aldehyde or ketone?

A1: The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of this compound, a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.[5]

  • Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the O-methyl oxime.[5] This step is often the rate-determining step and is facilitated by an acid catalyst.

Q2: What are the typical reaction times and temperatures for O-methyloxime formation?

A2: Reaction times and temperatures can vary widely depending on the specific aldehyde or ketone, the solvent, and the presence of a catalyst. Reactions can take anywhere from a few hours to overnight. Temperatures can range from room temperature to reflux temperatures of the chosen solvent. For instance, some reactions are carried out at 60 °C.[6] It is always recommended to monitor the reaction progress using an appropriate analytical method.

Q3: How does the reactivity of aldehydes compare to ketones in this reaction?

A3: Aldehydes are generally more reactive than ketones towards nucleophilic attack.[5] This is due to two main factors:

  • Steric Hindrance: The carbonyl carbon in an aldehyde is less sterically hindered than in a ketone, making it more accessible to the nucleophile.

  • Electronic Effects: Alkyl groups on ketones are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to the carbonyl carbon of an aldehyde.

Therefore, reactions with aldehydes may proceed faster and under milder conditions than reactions with ketones.

Q4: Can this compound react with other functional groups?

A4: While this compound is primarily used for its reaction with carbonyl compounds, its nucleophilic nature means it can potentially react with other electrophilic functional groups under certain conditions. However, its reaction with aldehydes and ketones to form oximes is the most common and synthetically useful transformation.

Data Presentation

The following table summarizes general reaction conditions for O-methyloxime formation. Optimal conditions for a specific substrate should be determined experimentally.

ParameterAldehydesKetonesGeneral Remarks
Temperature Room Temperature to 60 °CRoom Temperature to RefluxKetones may require higher temperatures due to lower reactivity.
Reaction Time 1 - 12 hours4 - 24 hours or longerReaction progress should be monitored (e.g., by TLC, GC-MS).
Catalyst Weak acids (e.g., acetic acid)Weak acids (e.g., acetic acid, PTSA)Catalyst is often necessary, especially for less reactive ketones.
Solvent Ethanol, Methanol, PyridineEthanol, Methanol, TolueneChoice of solvent depends on the solubility of the reactants.

Experimental Protocols

General Procedure for the Synthesis of an O-Methyl Oxime from an Aldehyde or Ketone:

  • Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add this compound Hydrochloride: Add this compound hydrochloride (1.1 - 1.5 equivalents) to the solution.

  • Add Base (if using hydrochloride salt): If using the hydrochloride salt, add a base (e.g., pyridine, sodium acetate; 1.1 - 1.5 equivalents) to neutralize the HCl and free the this compound.

  • Catalyst Addition (Optional): If required, add a catalytic amount of a weak acid.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or another suitable analytical technique.

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product. A typical work-up may involve removing the solvent under reduced pressure, followed by extraction and purification by chromatography or crystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carbonyl Compound in Solvent reagent Add this compound (or its salt) start->reagent base Add Base (if needed) reagent->base catalyst Add Catalyst (optional) base->catalyst react Stir at Desired Temperature catalyst->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Quench Reaction & Remove Solvent monitor->workup Reaction Complete purify Purify Product (Chromatography, etc.) workup->purify end Characterize Pure O-Methyl Oxime purify->end

Caption: Experimental workflow for a typical O-methyloxime synthesis.

troubleshooting_logic cluster_temp Temperature Optimization cluster_cat Catalyst Optimization cluster_conc Concentration Optimization rect_node rect_node start Low Conversion? temp_check Increase Temperature? start->temp_check Yes cat_check Add/Optimize Catalyst? start->cat_check No temp_sol Gradually increase temp. Monitor for side products. temp_check->temp_sol Yes temp_sol->cat_check cat_sol Add weak acid catalyst. Screen different catalysts. cat_check->cat_sol Yes conc_check Increase Concentration? cat_check->conc_check No conc_sol Increase reactant concentration. Check solubility. conc_check->conc_sol Yes

References

Technical Support Center: O-Methylhydroxylamine Reaction Kinetics in Co-Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and managing the impact of co-solvents on the reaction kinetics of O-Methylhydroxylamine. The following information is designed to assist in troubleshooting common experimental issues, optimizing reaction conditions, and providing a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound reaction (e.g., oximation) running slower than expected in a particular co-solvent?

A1: Several factors related to your co-solvent choice can lead to slower reaction rates:

  • Solvent Polarity and Nucleophilicity: Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of this compound. This "caging" effect stabilizes the nucleophile, reducing its energy and making it less reactive, which slows down the initial nucleophilic attack on the carbonyl carbon. In contrast, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) do not form hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.

  • Solubility of Reactants: If one of your reactants (e.g., a nonpolar ketone or aldehyde) has poor solubility in the chosen solvent system, the reaction will be limited by the low concentration of the dissolved species.

  • Transition State Stabilization: The polarity of the solvent can differentially stabilize the reactants and the transition state. If the transition state is less polar than the reactants, moving to a more polar solvent can slow the reaction down. For oxime formation, the transition state of the initial addition step is generally more polar than the reactants, so a polar solvent is often beneficial up to a certain point.

  • Viscosity: Highly viscous solvents can hinder the diffusion of reactants, leading to a lower frequency of collisions and a slower reaction rate.

Q2: I'm observing unexpected side products in my reaction. Can the co-solvent be the cause?

A2: Yes, the co-solvent can influence the formation of side products. For instance, in the case of oximation reactions, the dehydration of the carbinolamine intermediate is a key step. The efficiency of this step can be solvent-dependent. In some cases, the carbinolamine intermediate may be more stable in certain solvents, potentially leading to its accumulation or alternative decomposition pathways. Additionally, some solvents may not be inert under the reaction conditions and could participate in side reactions.

Q3: How does the water content in my organic co-solvent affect the reaction kinetics?

A3: Water is a highly polar protic solvent. Its presence as a co-solvent can have a significant impact:

  • Increased Polarity: Adding water to an organic solvent increases the overall polarity of the medium, which can influence the reaction rate as described above.

  • Solubility: For polar reactants, the presence of water can improve solubility. Conversely, for nonpolar reactants, excessive water can lead to phase separation or precipitation.

  • Hydrolysis: In some cases, water can lead to the hydrolysis of reactants or products, especially under acidic or basic conditions.

Q4: Can I use this compound hydrochloride directly, or do I need to neutralize it first? How does this relate to my choice of co-solvent?

A4: this compound is often supplied as its hydrochloride salt for stability. For reactions like oximation, the free base is the active nucleophile. Therefore, a base is typically added to the reaction mixture to neutralize the HCl. The choice of base and its solubility in the chosen co-solvent system are critical. For instance, an inorganic base like sodium carbonate may have limited solubility in a purely organic solvent, potentially affecting the rate of neutralization and, consequently, the overall reaction rate. The pH of the reaction medium is crucial; oximation is generally favored under weakly acidic conditions (pH ~4-5), where there is enough free amine to act as a nucleophile and sufficient protonation of the carbonyl oxygen to increase its electrophilicity.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Reaction Yield 1. Incomplete Reaction: The reaction may not have reached completion due to slow kinetics in the chosen solvent. 2. Poor Solubility: One or more reactants may not be fully dissolved. 3. Side Reactions: The co-solvent may be promoting undesired reaction pathways. 4. Incorrect pH: The pH of the reaction medium may not be optimal for the reaction.1. Monitor the reaction: Use techniques like TLC, HPLC, or NMR to track the consumption of starting materials. Consider increasing the reaction time or temperature. 2. Select a different co-solvent: Choose a co-solvent or a co-solvent mixture that provides better solubility for all reactants. 3. Change the solvent type: If you suspect side reactions, switching from a protic to an aprotic solvent (or vice-versa) may help. 4. Adjust the pH: If using the hydrochloride salt, ensure you are adding a suitable base to achieve a weakly acidic pH.
Inconsistent Reaction Rates 1. Variable Water Content: The amount of water in your co-solvent may not be consistent between experiments. 2. Temperature Fluctuations: Inconsistent temperature control can lead to variability in reaction rates. 3. Impure Solvents or Reagents: Impurities can act as inhibitors or catalysts.1. Use anhydrous solvents: If water is not an intended part of the reaction medium, use freshly dried solvents. If using an aqueous co-solvent system, precisely control the water content. 2. Ensure stable temperature control: Use a reliable thermostat or oil bath. 3. Use high-purity reagents and solvents: Ensure the purity of your this compound, carbonyl compound, and solvents.
Product Precipitation 1. Poor Product Solubility: The product may be insoluble in the chosen co-solvent system. 2. Change in Polarity: As the reaction proceeds, the polarity of the reaction mixture may change, causing the product to precipitate.1. Choose a co-solvent that solubilizes the product: Consider the polarity of your expected product when selecting a solvent. 2. Use a co-solvent mixture: A mixture of solvents can sometimes maintain the solubility of all components throughout the reaction.

Quantitative Data on Co-Solvent Effects

Table 1: Effect of Solvent on Oximation Reaction Yield and Time for O-Isopropylhydroxylamine Hydrochloride

SolventDielectric Constant (approx.)Typical Reaction TimeTypical Yield (%)Notes
Ethanol24.51-4 hours85-95A good general protic solvent that facilitates the dissolution of reactants.
Methanol32.71-3 hours80-95Similar to ethanol, sometimes offering faster reaction rates due to higher polarity.
Water80.12-6 hours70-90A "green" solvent choice, but product isolation can be more challenging.
Tetrahydrofuran (THF)7.53-8 hours75-85An aprotic solvent that can be useful for substrates sensitive to protic conditions.
Dichloromethane (DCM)9.14-12 hours70-80An aprotic solvent, often used for reactions with sensitive functional groups.

Note: Reaction times and yields are highly dependent on the specific carbonyl substrate and reaction conditions (temperature, concentration, etc.).

Experimental Protocols

Protocol 1: General Procedure for Oximation and Monitoring by Thin Layer Chromatography (TLC)
  • Reactant Preparation: In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) in the chosen co-solvent.

  • Addition of this compound: Add this compound hydrochloride (1.1 to 1.5 equivalents) to the solution.

  • Base Addition: If using the hydrochloride salt, add a suitable base (e.g., sodium acetate, pyridine, or sodium carbonate, 1.1 to 2 equivalents) to neutralize the acid.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by TLC by spotting the reaction mixture against the starting carbonyl compound. A less polar spot corresponding to the oxime product should appear over time as the starting material spot diminishes.

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction (e.g., by adding water) and extract the product with an appropriate organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Kinetic Analysis of Oximation by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the carbonyl compound in the desired deuterated co-solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

    • Prepare a separate stock solution of this compound hydrochloride and the chosen base in the same deuterated co-solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the carbonyl compound stock solution to identify a characteristic peak that is well-resolved from other signals.

  • Initiate the Reaction: In an NMR tube, combine the carbonyl compound stock solution with the this compound/base stock solution at a controlled temperature. Quickly acquire the first ¹H NMR spectrum. This will be your t=0 time point.

  • Time-Course Measurement: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the characteristic peak of the starting material and a characteristic peak of the product in each spectrum.

    • Calculate the concentration of the starting material and product at each time point based on the relative integrals.

    • Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs).

Visualizations

Reaction_Pathway Reactants Carbonyl Compound + This compound Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime Product + H₂O Intermediate->Product Dehydration

Caption: General reaction pathway for oxime formation.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Reactants Prepare Reactant Solutions in Co-Solvent Prep_NMR Prepare NMR Tube Prep_Reactants->Prep_NMR Initiate Initiate Reaction in NMR Tube Prep_NMR->Initiate Acquire Acquire Time-Resolved NMR Spectra Initiate->Acquire Integrate Integrate Peaks Acquire->Integrate Plot Plot Concentration vs. Time Integrate->Plot Calculate Calculate Rate Constant Plot->Calculate

Caption: Workflow for kinetic analysis using NMR spectroscopy.

Logical_Relationship CoSolvent Co-Solvent Choice Polarity Polarity (Protic vs. Aprotic) CoSolvent->Polarity Solubility Reactant/Product Solubility CoSolvent->Solubility Viscosity Viscosity CoSolvent->Viscosity ReactionRate Reaction Rate Polarity->ReactionRate Selectivity Selectivity/ Side Products Polarity->Selectivity Solubility->ReactionRate Viscosity->ReactionRate

Caption: Key co-solvent properties influencing reaction outcomes.

Purification strategies for O-Methylhydroxylamine labeled biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Methylhydroxylamine labeled biomolecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the labeling and purification of biomolecules using this compound, leading to the formation of an oxime linkage.

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH for oxime bond formation.The formation of oximes is often optimal under mildly acidic conditions (around pH 4.5).[1] Consider adjusting the reaction buffer to this pH range.
Steric hindrance around the carbonyl or aminooxy group.If possible, introduce a spacer arm (e.g., PEG) to reduce steric hindrance.[2]
Inefficient reaction kinetics.Aniline can be used as a catalyst to increase the reaction rate at physiological pH.[1][3]
Bioconjugate Degradation Acid-catalyzed hydrolysis of the oxime bond.Store and use the bioconjugate in a neutral buffer (pH 7.0-7.4).[1] Avoid acidic conditions.
Presence of competing molecules.Ensure thorough purification to remove any unreacted aldehydes/ketones or hydroxylamines that could lead to reversible reactions.[4]
Precipitation of Biomolecule During Labeling Change in protein solubility due to the attached label.Lower the molar ratio of the labeling reagent to the biomolecule.[5] Perform the reaction at a lower temperature (e.g., 4°C).
Buffer incompatibility.Ensure the chosen buffer is suitable for both the biomolecule and the labeling reaction. Avoid buffers containing primary amines like Tris, which can compete with the labeling reaction.[6]
Difficulty in Purifying the Labeled Biomolecule Incomplete separation of unreacted labeling reagent.Use size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff to remove small molecule impurities.[5][7]
Aggregation of the labeled biomolecule.Optimize purification conditions, such as buffer composition and temperature. Consider using additives like non-ionic detergents to prevent aggregation.
Loss of Biological Activity Modification of critical functional sites on the biomolecule.Reduce the molar excess of the labeling reagent to decrease the degree of labeling.[7] Consider site-specific labeling strategies if random labeling is affecting activity.
Denaturation during labeling or purification.Perform reactions and purification steps at lower temperatures. Ensure the pH and buffer conditions are compatible with maintaining the biomolecule's native conformation.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is an oxime linkage and why is it used in bioconjugation?

An oxime linkage is a covalent bond formed between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or a ketone).[1] It is widely used in bioconjugation due to its high specificity and the mild reaction conditions required for its formation.[1]

Q2: How stable is an oxime linkage compared to other linkages?

Oxime linkages are generally more stable than hydrazones, especially at physiological pH.[3][8] They are considered highly stable across a broad pH range, making them suitable for applications requiring long-term stability.[9]

Linkage TypeRelative Stability at Physiological pH (7.4)Key Features
Oxime HighMore stable than hydrazones; stable over a broad pH range.[8][9]
Hydrazone Moderate to LowSusceptible to hydrolysis, especially under acidic conditions.[8][9]
Thioether Very HighHighly stable.[9]
Amide Very HighConsidered the gold standard for stability.[9]
Maleimide-thiol Low to ModerateCan undergo retro-Michael reaction, leading to cleavage.[2]
Triazole (from SPAAC) Very HighExceptionally stable and bioorthogonal.[2]
Experimental Procedures

Q3: What is a general protocol for labeling a protein with this compound?

While specific protocols vary depending on the biomolecule and the labeling reagent, a general workflow is as follows:

  • Prepare the Biomolecule: Dissolve the protein in a suitable buffer, typically at a slightly acidic to neutral pH. Ensure the buffer does not contain primary amines.[6]

  • Prepare the Labeling Reagent: Dissolve the this compound derivative in an appropriate solvent.

  • Reaction: Add the labeling reagent to the protein solution. The reaction is typically carried out at room temperature for several hours.[6] Aniline can be used as a catalyst.[1]

  • Quenching (Optional): The reaction can be stopped by adding a quenching reagent.

  • Purification: Remove unreacted labeling reagent and byproducts using methods like size-exclusion chromatography, dialysis, or HPLC.[5][7]

Q4: How can I confirm the successful labeling of my biomolecule?

Several analytical techniques can be used to confirm labeling:

  • Mass Spectrometry (MS): To confirm the mass increase corresponding to the attached label.[10][11]

  • High-Performance Liquid Chromatography (HPLC): A shift in retention time compared to the unlabeled biomolecule can indicate successful conjugation.[1][12]

  • SDS-PAGE: An increase in the apparent molecular weight on the gel can be observed.[7]

  • UV-Vis Spectroscopy: If the label has a chromophore, the degree of labeling can be determined.[13]

Stability and Storage

Q5: What factors affect the stability of the oxime linkage?

The primary factors influencing oxime bond stability are:

  • pH: The bond is more stable at neutral pH (around 7.4) and susceptible to acid-catalyzed hydrolysis at lower pH.[1]

  • Chemical Structure: Electron-withdrawing groups near the C=N bond can increase stability. Ketone-derived oximes are generally more stable than those derived from aldehydes.[1][8]

Q6: How should I store my this compound labeled biomolecule?

For optimal stability, store the purified bioconjugate in a neutral buffer (pH 7.0-7.4) at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[1] Avoid acidic storage conditions.

Experimental Workflows and Diagrams

Below are diagrams illustrating key experimental workflows.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (Protein, etc.) Reaction Incubation (Room Temp, hours) Biomolecule->Reaction Labeling_Reagent This compound Reagent Labeling_Reagent->Reaction Buffer Reaction Buffer (pH 4.5-7.4) Buffer->Reaction Purification Purification (SEC, Dialysis, HPLC) Reaction->Purification Analysis Characterization (MS, HPLC, SDS-PAGE) Purification->Analysis

Caption: General workflow for labeling and purifying biomolecules.

troubleshooting_logic Start Problem with Labeled Biomolecule Low_Yield Low Labeling Yield? Start->Low_Yield Degradation Bioconjugate Degradation? Low_Yield->Degradation No Check_pH Optimize Reaction pH (Acidic) Low_Yield->Check_pH Yes Activity_Loss Loss of Activity? Degradation->Activity_Loss No Check_Storage_pH Check Storage Buffer pH (Neutral) Degradation->Check_Storage_pH Yes Reduce_Labeling Lower Labeling Ratio Activity_Loss->Reduce_Labeling Yes Check_Catalyst Add Aniline Catalyst Check_pH->Check_Catalyst Check_Purity Ensure High Purity Check_Storage_pH->Check_Purity Site_Specific Consider Site-Specific Labeling Reduce_Labeling->Site_Specific

Caption: Troubleshooting decision tree for common issues.

References

Addressing solubility issues of O-Methylhydroxylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with O-Methylhydroxylamine (also known as Methoxyamine) and its hydrochloride salt in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound and its hydrochloride salt?

This compound hydrochloride typically presents as a white to off-white crystalline solid. It is generally considered soluble in water.[1][2] The resulting aqueous solution is acidic, with a pH below 7.0.[1][2] The free base, this compound, is a colorless liquid that is miscible with water.

Q2: I am observing precipitation when dissolving this compound hydrochloride in my aqueous buffer. What are the common causes?

Precipitation of this compound hydrochloride in aqueous buffers can be attributed to several factors:

  • High Final Concentration: The desired concentration may exceed the solubility limit of the compound in the specific buffer system and under the experimental conditions (e.g., pH, temperature, ionic strength).

  • Buffer Composition: The presence of certain salts or other components in your buffer could reduce the solubility of this compound hydrochloride.

  • Low Temperature: The solubility of many compounds, including this compound hydrochloride, can decrease at lower temperatures. Storing a concentrated solution at 4°C or below may lead to crystallization or precipitation.

  • Incorrect pH: While this compound hydrochloride dissolves to form an acidic solution, the final pH of your experimental solution can influence its stability and solubility.

Q3: How should I prepare stock solutions of this compound hydrochloride?

For aqueous-based experiments, it is often recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock can then be diluted into your aqueous experimental buffer.

Q4: What factors can affect the stability of this compound in my prepared solutions?

The stability of this compound in aqueous solutions can be influenced by several environmental factors:

  • Temperature: Higher temperatures can accelerate the degradation of chemical compounds.

  • pH: The pH of the solution can significantly impact the rate of degradation for many drugs and chemical compounds. Extreme acidic or alkaline conditions can often lead to hydrolysis or other degradation pathways.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds.

  • Oxygen: The presence of dissolved oxygen can promote oxidation of susceptible compounds.

It is advisable to prepare fresh solutions for your experiments whenever possible and to store stock solutions under appropriate conditions (e.g., at -20°C or -80°C) to minimize degradation.

Troubleshooting Guide: Addressing Precipitation Issues

This guide provides a systematic approach to resolving precipitation of this compound hydrochloride in your experimental buffer.

Visual Troubleshooting Workflow

G cluster_0 Troubleshooting Precipitation cluster_1 Detailed Actions start Precipitation Observed in Aqueous Buffer stock_prep Step 1: Review Stock Solution Preparation start->stock_prep buffer_cond Step 2: Evaluate Buffer Conditions stock_prep->buffer_cond If stock is fully dissolved stock_action Ensure complete dissolution in organic solvent (e.g., DMSO). Use gentle warming or sonication if necessary. stock_prep->stock_action co_solvent Step 3: Consider Co-solvents buffer_cond->co_solvent If buffer conditions are optimal buffer_action Test solubility in a simpler buffer (e.g., PBS). Empirically determine the maximum soluble concentration. buffer_cond->buffer_action exp_design Step 4: Re-evaluate Experimental Design co_solvent->exp_design If precipitation persists co_solvent_action Introduce a water-miscible co-solvent (e.g., ethanol, PEG 400) to the final buffer. co_solvent->co_solvent_action proceed Proceed with Experiment exp_design->proceed If issue is resolved design_action Lower the final concentration of this compound. Adjust the experimental protocol. exp_design->design_action

Caption: A workflow for troubleshooting this compound precipitation.

Data Summary

Qualitative Solubility of this compound and its Hydrochloride Salt
CompoundFormWaterPolar Organic Solvents (e.g., Ethanol, Methanol)Non-Polar Solvents (e.g., Ether, Toluene)
This compoundLiquidMiscibleSolubleInsoluble
This compound HydrochlorideSolidSolubleSolubleInsoluble

Note: "Soluble" and "Miscible" are qualitative terms. The exact solubility can vary depending on the specific solvent, temperature, and pH.

General Factors Affecting Stability of this compound in Aqueous Solution
FactorPotential ImpactRecommendation
Temperature Increased temperature may accelerate degradation.Store stock solutions at low temperatures (-20°C or -80°C). Prepare working solutions fresh and use them promptly.
pH Highly acidic or alkaline conditions may promote hydrolysis or other degradation pathways.Maintain the pH of the solution within a range that is optimal for both the compound's stability and the experimental requirements.
Light Exposure to UV or ambient light may cause photodegradation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Oxygen Dissolved oxygen can lead to oxidation.For long-term storage of sensitive solutions, consider degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile, dry vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 100 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

  • Visual Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Protocol 2: Determining the Maximum Soluble Concentration in an Aqueous Buffer

This protocol helps to empirically determine the highest concentration of this compound hydrochloride that will remain in solution in your specific experimental buffer.

G cluster_0 Determining Maximum Soluble Concentration start Prepare a series of dilutions of the DMSO stock in the pre-warmed aqueous buffer. incubate Incubate the dilutions at the experimental temperature (e.g., room temperature or 37°C) for a set time (e.g., 30 minutes). start->incubate inspect Visually inspect each dilution against a dark background for any signs of precipitation (cloudiness, particles). incubate->inspect result The highest concentration that remains completely clear is the maximum working concentration. inspect->result

Caption: Workflow for determining the maximum soluble concentration.

  • Preparation of Dilutions: Prepare a series of dilutions of your this compound hydrochloride DMSO stock solution in your pre-warmed experimental buffer. It is crucial to keep the final DMSO concentration constant across all dilutions (e.g., 0.5%). Also, include a "buffer + DMSO" only control.

  • Incubation: Incubate the tubes at the intended experimental temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30 minutes).

  • Visual Inspection: Carefully inspect each tube against a dark background for any signs of precipitation, such as cloudiness or visible particles.

  • Determination: The highest concentration that remains completely clear is considered the maximum working concentration under those specific conditions.

References

Validation & Comparative

O-Methylhydroxylamine vs. Ethoxyamine: A Comparative Guide to Derivatization Efficiency for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of gas chromatography-mass spectrometry (GC-MS) based analysis, particularly in metabolomics and steroid profiling, derivatization is a critical step to enhance the volatility and thermal stability of analytes containing polar functional groups like carbonyls. O-Methylhydroxylamine (methoxyamine) is a widely used reagent for the derivatization of aldehydes and ketones. This guide provides an objective comparison of this compound with its close analog, ethoxyamine, in terms of derivatization efficiency, supported by available experimental data and established chemical principles.

At a Glance: Key Differences and Considerations

FeatureThis compound (Methoxyamine)Ethoxyamine
Structure CH₃ONH₂CH₃CH₂ONH₂
Reactivity Generally high, widely documented.Expected to have slightly lower reactivity due to steric hindrance from the ethyl group.
Derivative Volatility Methoximes are volatile and suitable for GC-MS.Ethoximes are expected to be slightly less volatile than methoximes due to higher molecular weight.
Derivative Stability Methoxime derivatives are generally stable for GC-MS analysis.[1]Ethoxime derivatives are expected to have comparable or slightly different stability profiles.
Availability of Protocols Numerous well-established protocols are available.[1][2][3]Limited specific protocols are published; however, protocols for methoxyamine can be adapted.
Commercial Availability Readily available from major chemical suppliers.Readily available from major chemical suppliers.

Derivatization Efficiency: A Deeper Dive

The efficiency of a derivatization reaction is a composite of several factors, including reaction kinetics (how fast the reaction proceeds) and the reaction yield (the amount of product formed).

Reaction Kinetics

The reaction between a hydroxylamine (B1172632) derivative and a carbonyl group to form an oxime is a nucleophilic addition-elimination reaction. The rate of this reaction is influenced by the nucleophilicity of the nitrogen atom in the hydroxylamine and the steric hindrance around the reactive sites.

  • This compound: The methyl group is a small, electron-donating group, which enhances the nucleophilicity of the nitrogen atom, contributing to its high reactivity.

  • Ethoxyamine: The ethyl group is slightly larger than the methyl group, which may introduce a minor degree of steric hindrance, potentially leading to a slightly slower reaction rate compared to methoxyamine. However, the ethyl group is also electron-donating, so the electronic effect on reactivity is expected to be similar.

While hydroxylamine itself is more reactive than methoxyamine, the resulting unsubstituted oximes can be less stable. The choice between different O-alkylhydroxylamines often involves a trade-off between reactivity and the stability of the resulting derivative.

Reaction Yield

High reaction yields are crucial for accurate quantification in analytical chemistry. For methoxyamine, optimized protocols consistently result in high derivatization yields, making it a reliable choice for quantitative studies.[4] For ethoxyamine, while specific yield data is scarce, it is expected to achieve high yields under optimized conditions, similar to methoxyamine.

Stability of Derivatives

The stability of the resulting oxime derivatives is critical to prevent degradation during sample preparation and analysis. Methoxime derivatives are known to be stable enough for GC-MS analysis when stored under appropriate conditions (e.g., at 4°C).[1] The stability of ethoxime derivatives is anticipated to be comparable to that of methoximes. The slightly larger ethyl group might offer some additional steric protection to the C=N bond, potentially influencing its stability, though this has not been extensively documented.

Experimental Protocols

Detailed and optimized protocols for derivatization using this compound are widely available.[1][2][3] In the absence of specific, validated protocols for ethoxyamine, the established methods for methoxyamine can serve as a strong starting point for method development.

Standard Protocol for Methoxyamination

This two-step protocol involves methoximation followed by silylation, a common workflow in metabolomics.[2][5]

1. Methoxyamination:

  • Dry the sample extract completely under a stream of nitrogen or in a vacuum concentrator.

  • Add 50 µL of a 20 mg/mL solution of this compound hydrochloride in pyridine.

  • Incubate at 37°C for 90 minutes with shaking.[2]

2. Silylation:

  • Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 37°C for 30 minutes with shaking.

  • The sample is then ready for GC-MS analysis.

Proposed Protocol for Ethoximation

This proposed protocol is an adaptation of the standard methoxyamination procedure. Optimization of incubation times and temperatures would be necessary for specific applications.

1. Ethoximation:

  • Dry the sample extract completely.

  • Add 50 µL of a 20 mg/mL solution of ethoxyamine hydrochloride in pyridine.

  • Incubate at a slightly elevated temperature (e.g., 40-50°C) for 90-120 minutes with shaking to compensate for potentially slower reaction kinetics.

2. Silylation:

  • Follow the same silylation procedure as for methoxyamination.

Visualizing the Workflow and Comparison

To better illustrate the derivatization process and the logical comparison between the two reagents, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Extract Sample Extract Dried Extract Dried Extract Sample Extract->Dried Extract Drying Oximation Oximation Dried Extract->Oximation Silylation Silylation Oximation->Silylation Analyte Protection Derivatized Sample Derivatized Sample Silylation->Derivatized Sample GC-MS Analysis GC-MS Analysis Derivatized Sample->GC-MS Analysis

Caption: General experimental workflow for two-step derivatization in GC-MS analysis.

G Reagent Derivatization Reagent This compound Ethoxyamine Properties Property Reactivity Derivative Volatility Derivative Stability Comparison Comparison High, well-documented Slightly lower (theoretically) Good Slightly lower (theoretically) Good, well-documented Good (theoretically) Properties:f1->Comparison:f1 Properties:f1->Comparison:f2 Properties:f2->Comparison:f3 Properties:f2->Comparison:f4 Properties:f3->Comparison:f5 Properties:f3->Comparison:f6

Caption: Logical comparison of this compound and Ethoxyamine properties.

Conclusion and Recommendations

This compound is the current gold standard for the derivatization of carbonyl compounds in GC-MS analysis due to its high reactivity, the formation of stable derivatives, and the availability of extensively optimized protocols.[1][2][3] For routine and validated methods, this compound remains the reagent of choice.

Ethoxyamine presents a viable alternative, and its use may be explored in specific research contexts, for instance, where a different retention time or mass shift is desirable for resolving co-eluting compounds. However, the lack of direct comparative data means that its adoption would require thorough in-house validation and optimization.

For researchers and drug development professionals, the selection between these two reagents should be guided by the specific analytical needs:

  • For established, high-throughput applications: this compound is the recommended reagent.

  • For novel research and method development: Ethoxyamine could be investigated as an alternative, with the understanding that protocol optimization will be necessary.

Future studies directly comparing the derivatization efficiency of a series of O-alkylhydroxylamines would be highly valuable to the analytical community.

References

A Comparative Guide to Alternatives for O-Methylhydroxylamine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is fundamental to innovation in therapeutics, diagnostics, and basic research. O-Methylhydroxylamine is a widely utilized reagent for the formation of stable oxime bonds with aldehydes and ketones. However, the landscape of bioconjugation chemistries is continually evolving, offering a range of alternatives with distinct advantages in terms of reaction kinetics, stability, and versatility. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed methodologies to inform the selection of the most appropriate tool for specific research needs.

The primary alternatives to this compound for reaction with carbonyl groups (aldehydes and ketones) can be broadly categorized into hydrazine-based reagents and other alkoxyamines. Additionally, it is valuable to compare oxime ligation with other mainstream bioconjugation techniques that target different functional groups but achieve the same goal of linking molecules.

Direct Alternatives for Carbonyl Conjugation: Hydrazines and Other Alkoxyamines

Hydrazine (B178648) derivatives react with aldehydes and ketones to form hydrazone linkages. This chemistry is a close relative to oxime ligation but with key differences in the stability of the resulting bond.

Key Characteristics:

  • Reaction Mechanism: Similar to oxime formation, the reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N bond.

  • Stability: Hydrazone bonds are generally less stable than oxime bonds, particularly under acidic conditions, which can be advantageous for applications requiring pH-sensitive cleavage, such as drug release in endosomal compartments.[1] The rate constant for oxime hydrolysis has been shown to be almost 1000-fold lower than for simple hydrazones.[1]

  • Reaction Kinetics: The formation of hydrazones is often faster than oxime formation at neutral pH in the absence of catalysts.[2]

Common Hydrazine Reagents:

  • Simple Hydrazines: Form less stable hydrazones.

  • Acylhydrazides: Form more stable acylhydrazones compared to simple hydrazones.[1]

  • Specialized Hydrazine Reagents (e.g., HyNic/4FB): Systems like the HydraLink™ chemistry utilize aromatic hydrazine moieties (like 6-hydrazinonicotinamide, HyNic) that react with aromatic aldehydes (like 4-formylbenzamide, 4FB) to form a stable bis-aryl hydrazone.[3] This system offers efficient and flexible conjugation.[3]

The structure of the alkoxyamine can be modified to alter its properties, such as solubility and reactivity.

  • Longer-Chain O-Alkylhydroxylamines (e.g., O-Decylhydroxylamine): These reagents are more hydrophobic than this compound.[4] This increased hydrophobicity can be advantageous for applications involving nonpolar environments, such as the modification of biological membranes.[4] Conversely, shorter-chain, more hydrophilic analogues are better suited for standard aqueous bioconjugation.[4]

  • Catalysts for Enhanced Oxime Ligation: A significant consideration when using alkoxyamines is the reaction rate, which can be slow at physiological pH.[2][5] The discovery of aniline (B41778) and its derivatives (e.g., m-phenylenediamine) as catalysts has been a major advancement, allowing for a significant increase in reaction rates, making oxime ligation more efficient for bioconjugation.[2][6] m-Phenylenediamine (B132917) has been shown to be up to 15 times more efficient than aniline as a catalyst.[6]

Comparative Data: Stability and Kinetics

The choice between an oxime and a hydrazone linkage often comes down to the required stability of the final conjugate.

Linkage TypeRelative Hydrolytic StabilitySecond-Order Rate Constant (at neutral pH, uncatalyzed)Key Features
Oxime Very High[1][7]~0.01 M⁻¹s⁻¹ or below[2]Exceptionally stable across a broad pH range, making it ideal for applications requiring long-term stability in vivo.[1][8]
Hydrazone Low to Moderate[1]Generally faster than oxime formation[2]Susceptible to hydrolysis in acidic environments, which can be utilized for controlled release.[1][9]
Acetylhydrazone Moderate[1]Slower than simple hydrazone formation[2]More stable than simple hydrazones.[1]
Trimethylhydrazonium Very High[2]-Exceptionally stable, even exceeding the hydrolytic stability of oximes.[2]

Note: Reaction rates and stability can be influenced by the specific reactants and reaction conditions.

Experimental Protocols

This protocol describes a typical procedure for conjugating an alkoxyamine to a carbonyl-containing molecule.

Materials:

  • Carbonyl-containing biomolecule (e.g., protein modified to display an aldehyde or ketone)

  • Alkoxyamine reagent (e.g., this compound hydrochloride)

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer or acetate (B1210297) buffer, pH 4.5-7)[8]

  • Aniline or m-phenylenediamine catalyst (optional, stock solution in DMSO or reaction buffer)[2][6]

  • Organic co-solvent (e.g., DMSO), if required for solubility[4]

  • Purification tools (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Dissolve the carbonyl-containing biomolecule in the reaction buffer to a desired concentration.

  • Dissolve the alkoxyamine reagent in the reaction buffer. A 10- to 50-fold molar excess of the alkoxyamine is typically used.

  • If using a catalyst, add it to the reaction mixture. Aniline is often used at a concentration of 10-100 mM.[2]

  • Combine the biomolecule and alkoxyamine solutions. If necessary, add any organic co-solvent.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as mass spectrometry or HPLC.

  • Upon completion, remove the excess reagents and byproducts by dialysis or chromatography.

This protocol outlines a general procedure for forming a hydrazone linkage.

Materials:

  • Carbonyl-containing biomolecule

  • Hydrazine reagent (e.g., a hydrazide)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Aniline catalyst (optional, can also accelerate hydrazone formation)[10]

  • Purification tools

Procedure:

  • Dissolve the carbonyl-containing biomolecule in the reaction buffer.

  • Dissolve the hydrazine reagent in the reaction buffer. A molar excess of the hydrazine is typically added.

  • Combine the solutions and incubate at room temperature for 1-4 hours.

  • If desired, the resulting hydrazone bond can be stabilized by reduction with sodium cyanoborohydride (NaCNBH₃) to form a stable alkylhydrazine linkage.[2]

  • Purify the conjugate to remove excess reagents.

Alternative Bioconjugation Chemistries

While not direct replacements for reacting with carbonyls, these methods are important alternatives for overall bioconjugation strategies.

ChemistryReactive GroupsBond FormedKey AdvantagesKey Considerations
NHS Ester Chemistry N-Hydroxysuccinimide Ester + AmineAmideWell-established, high reactivity, stable bond.[11][12]Susceptible to hydrolysis in aqueous solutions, potential for lack of site-specificity with multiple lysines.[12][13]
Maleimide-Thiol Coupling Maleimide + Thiol (Cysteine)ThioetherHigh selectivity for thiols, fast reaction rates.[12]The thioether bond can undergo retro-Michael addition, leading to conjugate instability.[12]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cyclooctyne + AzideTriazoleBioorthogonal, copper-free, high selectivity.[11][12]Reagents can be expensive, and kinetics may be slower than copper-catalyzed click chemistry.[12]

Logical and Experimental Workflows

Below are diagrams illustrating the logical workflow for selecting a bioconjugation strategy and a typical experimental workflow for oxime ligation.

Bioconjugation_Strategy_Selection start Define Bioconjugation Goal req Identify Key Requirements (Stability, Kinetics, Bioorthogonality) start->req stability Is a stable or cleavable linker required? req->stability stable High Stability Needed stability->stable Stable cleavable Cleavable Linker Needed stability->cleavable Cleavable kinetics Are fast kinetics critical? stable->kinetics hydrazone Consider Hydrazone Ligation cleavable->hydrazone fast Yes kinetics->fast Fast slow_ok No kinetics->slow_ok Slower is OK bioortho Is the reaction for a living system? fast->bioortho oxime Consider Oxime Ligation (with catalyst for speed) fast->oxime slow_ok->bioortho slow_ok->oxime yes_bio Yes bioortho->yes_bio Yes no_bio No bioortho->no_bio No spaac Consider SPAAC yes_bio->spaac other Consider NHS/Maleimide no_bio->other

Caption: Decision tree for selecting a bioconjugation strategy.

Oxime_Ligation_Workflow prep_biomolecule 1. Prepare Carbonyl-Containing Biomolecule reaction 3. Mix Reactants and Incubate prep_biomolecule->reaction prep_reagent 2. Prepare Alkoxyamine Solution (and catalyst if used) prep_reagent->reaction monitor 4. Monitor Reaction Progress (e.g., MS, HPLC) reaction->monitor purify 5. Purify the Conjugate (e.g., Dialysis, SEC) monitor->purify characterize 6. Characterize Final Product purify->characterize

Caption: Experimental workflow for oxime ligation.

Conclusion

While this compound remains a robust tool for bioconjugation, a comprehensive understanding of the available alternatives is crucial for optimizing experimental design. Hydrazine-based reagents offer a valuable option for applications requiring cleavable linkages, with the caveat of lower stability. The use of catalysts can significantly accelerate oxime ligation, mitigating one of its primary drawbacks. For applications in living systems or those requiring the utmost specificity, bioorthogonal methods like SPAAC present a powerful, albeit sometimes more complex, alternative. The selection of the ideal reagent and methodology should be guided by a careful consideration of the specific requirements for stability, reaction kinetics, and biocompatibility of the final conjugate.

References

A Comparative Analysis of Carbonyl-Reactive Labeling Reagents: O-Methylhydroxylamine, Girard's Reagent T, and Dansyl Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, metabolomics, and drug development, the accurate detection and quantification of carbonyl-containing molecules—such as post-translationally modified proteins and keto-steroids—are paramount for understanding biological processes and identifying disease biomarkers. Chemical derivatization is a key strategy to enhance the analytical sensitivity and specificity of these molecules, particularly in mass spectrometry. This guide provides a comprehensive comparison of three widely used carbonyl-reactive labeling reagents: O-Methylhydroxylamine, Girard's Reagent T, and Dansyl Hydrazine (B178648).

Performance Comparison of Labeling Reagents

The choice of a labeling reagent is dictated by the specific requirements of the experiment, including the nature of the analyte, the analytical platform, and the desired sensitivity. The following table summarizes the key performance characteristics of this compound, Girard's Reagent T, and Dansyl Hydrazine.

FeatureThis compoundGirard's Reagent TDansyl Hydrazine
Reactive Group AminooxyHydrazideHydrazine
Target Functional Group Aldehydes and KetonesAldehydes and KetonesAldehydes and Ketones
Reaction Product OximeHydrazoneHydrazone
Key Advantage Forms highly stable oxime linkage.[1]Introduces a pre-charged quaternary ammonium (B1175870) group, enhancing ionization efficiency in mass spectrometry.[2][3]Fluorescent tag enables detection by both fluorescence spectroscopy and mass spectrometry.[1][4]
Labeling Efficiency Generally high, but can be influenced by steric hindrance.[5][6]High, with reactions often driven to completion with excess reagent.[2]High, with reaction times typically around 2 hours at room temperature.[7]
Product Stability Oximes are generally more stable than hydrazones, particularly against hydrolysis.[1]Hydrazones are relatively stable, but can be less stable than oximes under certain conditions.Hydrazones can be less stable than oximes, especially at acidic pH.[8]
Detection Method Primarily Mass SpectrometryMass SpectrometryFluorescence Spectroscopy, Mass Spectrometry
Solubility This compound hydrochloride is highly soluble in water.[5]Water-soluble.Soluble in organic solvents, requires co-solvents for aqueous reactions.
Common Applications Proteomics (labeling of carbonylated proteins), metabolomics, bioconjugation.[5]Steroid analysis, detection of formyl-nucleosides, general carbonyl quantification.[2][3][9]Derivatization of aldehydes and ketones for chromatographic analysis, labeling of polysaccharides.[1][4]

Reaction Mechanisms and Experimental Workflows

The fundamental reaction for all three reagents involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N double bond.

G General Carbonyl Labeling Workflow cluster_sample Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., plasma, cell lysate) Extraction Extraction of Analytes Sample->Extraction Labeling Addition of Labeling Reagent Extraction->Labeling Incubation Incubation (Optimized time, temp, pH) Labeling->Incubation Purification Purification of Labeled Analytes Incubation->Purification Analysis LC-MS/MS or Fluorescence Detection Purification->Analysis Data Data Analysis and Quantification Analysis->Data

A generalized workflow for the labeling and analysis of carbonyl-containing molecules.

Below are the specific reaction mechanisms for each reagent.

G Labeling Reaction Mechanisms cluster_mha This compound cluster_grt Girard's Reagent T cluster_dh Dansyl Hydrazine MHA_start R-C(=O)-R' + H2N-O-CH3 MHA_intermediate [Intermediate] MHA_start->MHA_intermediate Nucleophilic attack MHA_end R-C(=N-O-CH3)-R' + H2O MHA_intermediate->MHA_end Dehydration GRT_start R-C(=O)-R' + H2N-NH-C(=O)-CH2-N+(CH3)3 GRT_intermediate [Intermediate] GRT_start->GRT_intermediate Nucleophilic attack GRT_end R-C(=N-NH-C(=O)-CH2-N+(CH3)3)-R' + H2O GRT_intermediate->GRT_end Dehydration DH_start R-C(=O)-R' + H2N-NH-Dansyl DH_intermediate [Intermediate] DH_start->DH_intermediate Nucleophilic attack DH_end R-C(=N-NH-Dansyl)-R' + H2O DH_intermediate->DH_end Dehydration

Reaction of carbonyl compounds with the three labeling reagents.

Application in a Biological Context: Oxidative Stress Signaling

The detection of carbonylated proteins is a key indicator of oxidative stress, a state implicated in numerous diseases. The following diagram illustrates a simplified pathway where reactive oxygen species (ROS) lead to protein carbonylation, which can then be detected using carbonyl-reactive labeling reagents.

Oxidative Stress and Protein Carbonylation Detection cluster_pathway Biological Pathway cluster_detection Analytical Detection cluster_outcome Outcome Stress Cellular Stress (e.g., UV, Pathogens) ROS Increased ROS (Reactive Oxygen Species) Stress->ROS Protein Native Protein ROS->Protein Oxidative Damage Carbonyl_Protein Carbonylated Protein Protein->Carbonyl_Protein Labeling Labeling with Carbonyl-Reactive Reagent Carbonyl_Protein->Labeling MS Mass Spectrometry Analysis Labeling->MS Biomarker Biomarker of Oxidative Stress MS->Biomarker

Detection of protein carbonylation as a marker of oxidative stress.

Experimental Protocols

General Protocol for Carbonyl Labeling for Mass Spectrometry Analysis

Materials:

  • Biological sample (e.g., protein extract, steroid sample)

  • Labeling Reagent (this compound hydrochloride, Girard's Reagent T, or Dansyl Hydrazine)

  • Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4 for this compound and Girard's Reagent T; for Dansyl Hydrazine, a buffer with an organic co-solvent like acetonitrile (B52724) may be needed)

  • Quenching solution (e.g., acetone (B3395972) or other carbonyl-containing compound)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS grade solvents

Procedure:

  • Sample Preparation: Extract and quantify the protein or metabolite of interest from the biological sample. For protein samples, a buffer exchange step may be necessary to remove interfering substances.

  • Labeling Reaction:

    • Dissolve the labeling reagent in the appropriate reaction buffer to a final concentration of 10-50 mM.

    • Add the labeling reagent solution to the sample at a molar excess (e.g., 100-fold) to ensure complete reaction.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Add a quenching solution to consume any excess labeling reagent.

  • Sample Cleanup: Remove excess reagent and other reaction components using SPE cartridges or another suitable purification method.

  • LC-MS/MS Analysis: Analyze the labeled sample by LC-MS/MS. For Girard's Reagent T and Dansyl Hydrazine labeled samples, positive ion mode is typically used. For this compound, the polarity will depend on the analyte.

Specific Protocol for this compound Labeling of Carbonylated Proteins

Materials:

  • Protein extract

  • This compound hydrochloride

  • 100 mM Sodium Phosphate Buffer, pH 7.4

  • Trypsin (for bottom-up proteomics)

  • C18 SPE cartridges

Procedure:

  • Protein Quantification: Determine the protein concentration of the sample using a standard protein assay.

  • Labeling:

    • Dissolve this compound hydrochloride in 100 mM sodium phosphate buffer (pH 7.4) to a final concentration of 50 mM.

    • Add the this compound solution to the protein sample.

    • Incubate at 37°C for 2 hours.

  • Proteolytic Digestion (for bottom-up proteomics):

    • Reduce and alkylate the protein sample.

    • Perform in-solution or in-gel digestion with trypsin overnight at 37°C.

  • Desalting: Desalt the peptide mixture using C18 SPE cartridges.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

Specific Protocol for Girard's Reagent T Derivatization of Ketosteroids

Materials:

  • Steroid extract

  • Girard's Reagent T

  • Methanol/Acetic Acid (9:1, v/v)

  • SPE cartridges for steroid purification

Procedure:

  • Sample Preparation: Extract steroids from the biological matrix using an appropriate method (e.g., liquid-liquid extraction).

  • Derivatization:

    • Dissolve the dried steroid extract in the methanol/acetic acid solution.

    • Add Girard's Reagent T to the sample.

    • Incubate at 60°C for 1 hour.

  • Purification: Purify the derivatized steroids using SPE.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS in positive ion mode.

Specific Protocol for Dansyl Hydrazine Labeling of Aldehydes and Ketones

Materials:

  • Analyte sample containing aldehydes or ketones

  • Dansyl Hydrazine

  • Acetonitrile/Acetic Acid (95:5, v/v)

  • SPE cartridges for cleanup

Procedure:

  • Sample Preparation: Prepare the sample in a suitable solvent.

  • Labeling:

    • Dissolve Dansyl Hydrazine in acetonitrile to a concentration of 1 mg/mL.

    • Add the Dansyl Hydrazine solution to the sample along with a small amount of acetic acid to catalyze the reaction.

    • Incubate at room temperature for 2 hours in the dark.

  • Cleanup: Remove excess reagent using SPE.

  • Analysis:

    • For fluorescence detection, use an excitation wavelength of ~340 nm and an emission wavelength of ~525 nm.

    • For mass spectrometry, analyze in positive ion mode.

Conclusion

This compound, Girard's Reagent T, and Dansyl Hydrazine each offer distinct advantages for the labeling of carbonyl-containing molecules. This compound provides highly stable oxime products, making it suitable for applications requiring robust chemical linkages. Girard's Reagent T is exceptionally well-suited for mass spectrometry-based analyses due to its charge-carrying moiety that significantly enhances ionization efficiency. Dansyl Hydrazine offers the versatility of both fluorescent and mass spectrometric detection. The selection of the optimal reagent will depend on the specific analytical goals, the nature of the target molecule, and the available instrumentation. The protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their experimental design.

References

Validating O-Methylhydroxylamine Labeling Specificity by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of protein carbonylation, a critical marker of oxidative stress, the specific and efficient labeling of carbonyl groups is paramount for accurate identification and quantification by mass spectrometry. O-Methylhydroxylamine (methoxyamine) is a commonly used reagent for this purpose, reacting with aldehydes and ketones to form stable oximes. However, ensuring the specificity of this labeling and understanding its performance relative to other available reagents is crucial for reliable experimental outcomes. This guide provides a comparative overview of this compound labeling, detailing experimental protocols and presenting a framework for its validation.

Comparative Analysis of Carbonyl Labeling Reagents

The selection of a labeling reagent can significantly impact the outcome of a protein carbonylation study. This compound offers the advantage of being a small molecule, which can minimize steric hindrance and potentially improve reaction efficiency with sterically hindered carbonyls. However, other reagents with different chemical properties are also widely used. The following table summarizes the key characteristics of this compound compared to two common alternatives: Biotin Hydrazide and Girard's Reagent P.

FeatureThis compound (Methoxyamine)Biotin HydrazideGirard's Reagent P
Reactive Group Alkoxyamine (-ONH₂)Hydrazide (-CONHNH₂)Hydrazide with a quaternary ammonium (B1175870) group
Reaction Product OximeHydrazoneHydrazone
Key Advantage Small size, minimal mass addition (29 Da)Enables avidin-based affinity enrichmentIntroduces a permanent positive charge, enhancing ionization efficiency in MS
Considerations Lacks an affinity tag for enrichmentLarger tag size may cause steric hindranceLarger mass addition (148 Da)
Optimal Reaction pH AcidicSlightly acidic to neutralAcidic
Enrichment Strategy None inherent; requires antibody-based or other methods for enrichment of modified peptidesAvidin/streptavidin affinity chromatographyStrong cation exchange (SCX) chromatography

Experimental Protocols

Detailed and reproducible protocols are essential for validating labeling specificity. Below are methodologies for this compound labeling of carbonylated proteins and a general workflow for subsequent mass spectrometric analysis.

Protocol 1: this compound Labeling of Carbonylated Proteins

This protocol is adapted from methodologies for derivatizing small molecules and proteins for mass spectrometry analysis.

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • This compound hydrochloride (Methoxyamine HCl)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend the protein pellet in a lysis buffer containing 8 M urea and 100 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • This compound Labeling:

    • Add this compound hydrochloride to a final concentration of 50 mM.

    • Adjust the pH to ~4.5 with formic acid.

    • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Protein Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

    • Analyze the peptides by LC-MS/MS. In the mass spectrometer settings, define a variable modification corresponding to the mass of the methoxyamine label (+29.0105 Da) on aspartic acid, glutamic acid, lysine (B10760008), proline, arginine, and threonine residues (common sites of carbonylation).

Validation of Labeling Specificity

Ensuring that this compound reacts specifically with carbonyl groups and not with other amino acid side chains is critical for data integrity. A multi-pronged approach is recommended for validation.

Control Reactions:
  • Negative Control: Treat a non-oxidized protein sample with this compound. The absence of labeled peptides will indicate that the reagent does not react with native amino acid residues.

  • Positive Control: Use a protein standard with known carbonylation sites and label it with this compound to confirm the labeling efficiency and correct identification of modified peptides.

Mass Spectrometry Data Analysis:
  • Search for Off-Target Modifications: In your database search, include potential modifications on nucleophilic amino acids such as lysine (primary amine), cysteine (thiol), and serine/threonine (hydroxyl) to check for non-specific labeling.

  • Isotopic Labeling: For a more advanced validation, 18O-labeling can be employed. The incorporation of an 18O atom into the carbonyl group during oxidative stress, followed by labeling with this compound, can help distinguish true carbonylation events from potential artifacts.

Visualizing the Validation Workflow

A clear experimental workflow is essential for validating the specificity of this compound labeling. The following diagram, generated using the DOT language for Graphviz, outlines the key steps in this process.

G cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis cluster_output Output start Protein Sample (Oxidized and Control) denature Denaturation, Reduction, Alkylation start->denature labeling This compound Labeling denature->labeling digest Tryptic Digestion labeling->digest cleanup C18 Desalting digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms db_search Database Search (Variable Modification for Oxime) lcms->db_search validation Specificity Validation (Off-target search) db_search->validation result Validated Carbonylated Peptides validation->result

Workflow for validating this compound labeling specificity.

Potential Side Reactions and Mitigation

While this compound is highly selective for carbonyl groups, the potential for side reactions with other nucleophilic amino acid side chains should be considered, particularly under non-optimal pH conditions. The primary amino group of lysine and the thiol group of cysteine are the most likely off-targets. Maintaining a slightly acidic pH (around 4.5-5.5) during the labeling reaction favors the formation of the oxime with carbonyls while minimizing reactions with other nucleophiles.

Conclusion

This compound is a valuable tool for the mass spectrometric analysis of protein carbonylation. Its small size and high reactivity make it an attractive choice for labeling aldehydes and ketones on proteins. However, rigorous validation of its labeling specificity is essential for generating reliable and reproducible data. By employing appropriate control experiments, detailed mass spectrometry data analysis, and an optimized labeling protocol, researchers can confidently identify and quantify carbonylated proteins, advancing our understanding of the role of oxidative stress in health and disease.

O-Methylhydroxylamine compared to other alkoxyamines for oxime formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, drug delivery, and synthetic chemistry, the formation of a stable oxime linkage is a cornerstone technique. The reaction between a hydroxylamine (B1172632) derivative and a carbonyl compound (an aldehyde or ketone) provides a robust and reliable covalent bond. Among the various hydroxylamine reagents, O-alkylhydroxylamines, such as O-Methylhydroxylamine, are frequently employed. This guide provides an objective comparison of this compound with other alkoxyamines and unsubstituted hydroxylamine for oxime formation, supported by available experimental data and established chemical principles.

Performance Comparison

The choice of hydroxylamine reagent can significantly impact the rate of oxime formation, the stability of the resulting oxime bond, and the overall yield of the conjugation reaction. While direct, side-by-side quantitative kinetic data for a wide range of alkoxyamines under identical conditions is not extensively documented in peer-reviewed literature, a qualitative and semi-quantitative comparison can be drawn from existing studies.

Generally, the reactivity of hydroxylamines in oxime formation is influenced by the steric bulk and electronic effects of the substituent on the oxygen atom.

Key Performance Metrics:

AlkoxyamineRelative ReactivityKey Characteristics
Hydroxylamine (NH₂OH) HighGenerally the most reactive due to the absence of steric hindrance around the nucleophilic nitrogen.[1]
This compound (CH₃ONH₂) ** ModerateA commonly used reagent that balances reactivity with the stability of the resulting O-methyl oxime.[1]
O-Ethylhydroxylamine (C₂H₅ONH₂) Moderate to LowSlightly more sterically hindered than this compound, which may lead to slower reaction rates.
O-Benzylhydroxylamine (C₆H₅CH₂ONH₂) LowSignificantly more sterically hindered, leading to slower reaction kinetics compared to smaller alkoxyamines.[2]
O-tert-Butylhydroxylamine ((CH₃)₃CONH₂) **Very LowThe bulky tert-butyl group provides significant steric hindrance, resulting in very slow oxime formation.

Note: The relative reactivities are inferred from general principles of organic chemistry and isolated data points in the literature. Direct kinetic studies under standardized conditions are needed for a precise quantitative comparison.

Physicochemical Properties

The physical and chemical properties of the alkoxyamine can also influence its suitability for a particular application, especially in the context of bioconjugation where aqueous solubility is often a critical factor.

AlkoxyamineMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
Hydroxylamine 33.0358 (at 22 mmHg)Very high
This compound 47.0649-50High
O-Ethylhydroxylamine 61.0868High
O-Benzylhydroxylamine 123.15117 (at 15 mmHg)Low

Stability of the Resulting Oxime

A critical advantage of oxime linkages is their high stability, particularly in comparison to other C=N bonds like hydrazones. Studies have shown that in aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[3][4] The stability of the oxime bond is influenced by several factors:

  • Nature of the Carbonyl Precursor: Oximes derived from ketones generally exhibit greater stability than those formed from aldehydes.[3]

  • Electronic Effects: The electronic properties of substituents near the C=N-O linkage play a crucial role.

  • Steric Hindrance: Bulky groups around the oxime bond can sterically hinder the approach of water molecules, thereby slowing down hydrolysis.[3]

  • pH of the Medium: Oxime hydrolysis is catalyzed by acid. They exhibit maximum stability in the pH range of 4-5.

Experimental Protocols

To quantitatively compare the performance of this compound with other alkoxyamines, a well-controlled kinetic study is essential. The following protocol outlines a general method for determining the rate of oxime formation using ¹H NMR spectroscopy.

Objective: To determine the second-order rate constant for the formation of an oxime from an aldehyde or ketone and a series of alkoxyamines.

Materials:

  • Aldehyde or ketone substrate

  • This compound hydrochloride

  • Other alkoxyamine hydrochlorides (e.g., O-ethylhydroxylamine HCl, O-benzylhydroxylamine HCl)

  • Hydroxylamine hydrochloride

  • Deuterated buffer solution (e.g., phosphate (B84403) buffer in D₂O, pD 7.0)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the aldehyde or ketone substrate in the deuterated buffer.

    • Prepare individual stock solutions of each hydroxylamine hydrochloride derivative in the deuterated buffer. The concentration should be accurately known.

    • Prepare a stock solution of the internal standard in the deuterated buffer.

  • Reaction Setup:

    • In an NMR tube, combine the aldehyde/ketone stock solution and the internal standard stock solution.

    • Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.

    • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the aldehyde/ketone.

  • Initiate the Reaction and Data Acquisition:

    • Add a known volume of the alkoxyamine stock solution to the NMR tube to initiate the reaction.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the aldehyde/ketone reactant and the oxime product in each spectrum.

    • Calculate the concentration of the reactant and product at each time point relative to the internal standard.

    • Plot the concentration of the reactant versus time.

    • Determine the initial reaction rate from the slope of the curve at t=0.

    • Calculate the second-order rate constant (k) using the rate law: Rate = k[aldehyde/ketone][alkoxyamine].

Visualizing the Process

Oxime Formation Pathway

The formation of an oxime proceeds via a two-step mechanism involving the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond.

Caption: General reaction pathway for oxime formation.

Experimental Workflow for Comparative Kinetics

A logical workflow is crucial for obtaining reliable comparative data.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_data Data Processing prep_carbonyl Prepare Carbonyl Stock Solution mix_reactants Mix Carbonyl and Buffer in NMR Tube prep_carbonyl->mix_reactants prep_alkoxyamines Prepare Alkoxyamine Stock Solutions initiate_reaction Add Alkoxyamine to Initiate prep_alkoxyamines->initiate_reaction prep_buffer Prepare Deuterated Buffer prep_buffer->mix_reactants acquire_t0 Acquire t=0 ¹H NMR Spectrum mix_reactants->acquire_t0 acquire_t0->initiate_reaction acquire_spectra Acquire Spectra Over Time initiate_reaction->acquire_spectra integrate_peaks Integrate Reactant and Product Peaks acquire_spectra->integrate_peaks calculate_conc Calculate Concentrations integrate_peaks->calculate_conc plot_data Plot Concentration vs. Time calculate_conc->plot_data determine_rate Determine Rate Constants plot_data->determine_rate

Caption: Workflow for comparing alkoxyamine reactivity.

Conclusion

This compound represents a versatile and widely used reagent for oxime formation, offering a good balance of reactivity and the stability of the resulting conjugate. For applications requiring faster kinetics, unsubstituted hydroxylamine may be a more suitable choice, though handling and stability of the reagent itself should be considered. For modifications of sterically hindered carbonyls or when slower, more controlled ligation is desired, larger alkoxyamines like O-benzylhydroxylamine can be employed. The choice of the optimal alkoxyamine is ultimately dependent on the specific requirements of the application, including the nature of the carbonyl substrate, the desired reaction rate, and the solvent system. The provided experimental framework offers a starting point for the rational selection and evaluation of these valuable reagents in various scientific and therapeutic contexts.

References

A Comparative Guide to O-Methylhydroxylamine for Cross-Reactivity Analysis in Complex Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of protein carbonylation, a critical marker of oxidative stress, the choice of labeling reagent is paramount for accurate and reliable results. O-Methylhydroxylamine (MHA), also known as methoxyamine, is a widely used reagent for the derivatization of carbonyl groups on proteins. However, understanding its cross-reactivity in the complex environment of a cell lysate is crucial for interpreting experimental data. This guide provides an objective comparison of MHA with alternative methods, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of Carbonyl Labeling Reagents

The following table summarizes the key performance characteristics of this compound and its primary alternatives: 2,4-Dinitrophenylhydrazine (DNPH) and Biotin (B1667282) Hydrazide. This comparison is based on their reactivity, specificity, and ease of use in proteomic workflows.

FeatureThis compound (MHA)2,4-Dinitrophenylhydrazine (DNPH)Biotin Hydrazide
Reaction Principle Forms a stable methyloxime adduct with carbonyls.Forms a stable dinitrophenylhydrazone adduct with carbonyls.[1][2]Forms a stable hydrazone adduct with carbonyls, incorporating a biotin tag.[3]
On-Target Reactivity Reacts efficiently with aldehydes and ketones.[4]Broadly reactive with protein carbonyls.[1][2]Readily reacts with carbonyl groups.[3]
Known Off-Target Reactivity Can potentially react with other electrophilic species, though specific proteome-wide off-targets are not extensively documented.Can react with sulfenic acids, potentially leading to an overestimation of carbonylation.[5]The hydrazone linkage can be reversible, and hydrazides can potentially react with other cellular nucleophiles under certain conditions.
Detection Methods Typically requires a tagged version of MHA (e.g., with biotin) for enrichment and detection by mass spectrometry or western blot.Spectrophotometry (375 nm), ELISA with anti-DNP antibodies, Western blot with anti-DNP antibodies.[1][6]Avidin/streptavidin-based detection (Western blot, ELISA) and enrichment for mass spectrometry.[3]
Advantages Forms a stable oxime bond.Well-established methods with commercially available kits and antibodies.[6]Enables efficient enrichment of carbonylated proteins/peptides for mass spectrometry analysis.
Disadvantages Limited direct detection methods without tagged versions. Potential for off-target reactions that are not well-characterized.Potential for non-specific reactions (e.g., with sulfenic acids). The derivatization is often performed under harsh acidic conditions.[7]The hydrazone bond can be less stable than the oxime bond formed by hydroxylamines.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for the derivatization of protein carbonyls in cell lysates using MHA, DNPH, and Biotin Hydrazide.

Protocol 1: this compound (Methoxyamine) Labeling for Mass Spectrometry

This protocol is a representative workflow for labeling carbonylated proteins with a biotinylated alkoxyamine derivative for subsequent enrichment and analysis by mass spectrometry.

  • Cell Lysis and Protein Extraction:

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Protein Derivatization:

    • To 1 mg of protein lysate, add a biotinylated alkoxyamine probe (e.g., Aminooxy-biotin) to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 2-4 hours with gentle agitation.

  • Removal of Excess Probe:

    • Precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubate at -20°C for 30 minutes.

    • Centrifuge to pellet the protein and wash the pellet with ice-cold acetone to remove the unreacted probe.

  • Protein Digestion and Enrichment:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

    • Dilute the sample to reduce the urea (B33335) concentration and digest with trypsin overnight.

    • Enrich the biotinylated peptides using streptavidin-agarose beads.

  • Mass Spectrometry Analysis:

    • Elute the enriched peptides from the beads and analyze by LC-MS/MS to identify the carbonylated proteins and modification sites.

Protocol 2: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization and Western Blot Detection

This protocol outlines the widely used method for detecting total protein carbonylation using DNPH followed by immunoblotting.

  • Cell Lysis and Protein Quantification:

    • Prepare cell lysate as described in Protocol 1.

  • DNPH Derivatization:

    • To 10-20 µg of protein, add an equal volume of 10 mM DNPH in 2 M HCl.

    • Incubate at room temperature for 15-30 minutes in the dark.

    • Add an equal volume of 20% trichloroacetic acid (TCA) to precipitate the protein.

  • Protein Pellet Washing:

    • Centrifuge to pellet the protein and discard the supernatant.

    • Wash the pellet twice with ethanol:ethyl acetate (B1210297) (1:1, v/v) to remove free DNPH.

  • Sample Preparation for Electrophoresis:

    • Resuspend the protein pellet in a sample buffer compatible with SDS-PAGE.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against DNP.

    • Detect with a suitable HRP-conjugated secondary antibody and chemiluminescence substrate.

Protocol 3: Biotin Hydrazide Labeling and Enrichment

This protocol details the use of biotin hydrazide for tagging and enriching carbonylated proteins.

  • Cell Lysis and Protein Quantification:

    • Prepare cell lysate as described in Protocol 1.

  • Biotin Hydrazide Labeling:

    • To 1 mg of protein lysate, add biotin hydrazide to a final concentration of 5 mM.

    • Incubate at room temperature for 2 hours.

  • Removal of Excess Biotin Hydrazide:

    • Remove unreacted biotin hydrazide by dialysis or using a desalting column.

  • Enrichment of Biotinylated Proteins:

    • Incubate the labeled lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads for analysis by Western blot or in-gel digestion followed by mass spectrometry.

Visualizing Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of protein carbonylation, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_downstream Downstream Analysis Cell_Lysate Complex Cell Lysate Protein_Quant Protein Quantification Cell_Lysate->Protein_Quant MHA This compound (or tagged version) Protein_Quant->MHA DNPH DNPH Protein_Quant->DNPH Biotin_Hydrazide Biotin Hydrazide Protein_Quant->Biotin_Hydrazide Enrichment_MS Enrichment & Mass Spectrometry MHA->Enrichment_MS WB_ELISA Western Blot / ELISA DNPH->WB_ELISA Spectrophotometry Spectrophotometry DNPH->Spectrophotometry Biotin_Hydrazide->Enrichment_MS Apoptosis_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Protein_Carbonylation Protein Carbonylation Oxidative_Stress->Protein_Carbonylation Mitochondria Mitochondrial Dysfunction Protein_Carbonylation->Mitochondria induces Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis executes MAPK_JNK_Pathway Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 activates Protein_Carbonylation Protein Carbonylation Oxidative_Stress->Protein_Carbonylation MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Transcription_Factors->Cellular_Response regulates Protein_Carbonylation->ASK1 can modulate activity

References

A Comparative Review of O-Methylhydroxylamine-Mediated Ligation and Other Leading Bioorthogonal Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology, drug development, and life sciences research, the ability to perform specific chemical reactions within a living system without interfering with native biochemical processes is paramount. This capability, termed bioorthogonal chemistry, has revolutionized how scientists visualize, track, and manipulate biomolecules in their natural environment. O-Methylhydroxylamine, through the formation of oxime bonds with aldehydes and ketones, represents a well-established and robust bioorthogonal ligation strategy. This guide provides an objective comparison of this compound-mediated oxime ligation with other prominent bioorthogonal chemistries, namely Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, and the Staudinger Ligation. This comparison is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the most suitable chemistry for their specific applications.

Quantitative Performance Comparison

The selection of a bioorthogonal reaction is often dictated by a balance between reaction kinetics, the stability of the resulting linkage, and the biocompatibility of the reagents. The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction, as it reflects the reaction's speed at given reactant concentrations. Faster kinetics are particularly crucial for applications involving the labeling of low-abundance biomolecules or for capturing rapid dynamic processes.

Reaction ChemistryBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Resulting LinkageKey AdvantagesKey Limitations
Oxime Ligation Aldehyde/Ketone + this compound (Aminooxy)~10⁻³ - 1 (can be accelerated with catalysts)OximeHigh stability of the resulting oxime bond, especially at neutral pH; small and relatively simple functional groups.[1][2]Slower kinetics compared to SPAAC and iEDDA, often requiring catalysts (e.g., aniline) which can have toxicity concerns; potential for reversibility under acidic conditions.[3][4]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO, BCN) + Azide~10⁻¹ - 1TriazoleExcellent biocompatibility due to the absence of a cytotoxic copper catalyst; widely used for live-cell imaging.[5]Slower kinetics than iEDDA; the strained alkyne reagents can be bulky, potentially perturbing the system under study.[5][6]
Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine + Strained Alkene (e.g., TCO)~10³ - 10⁶DihydropyridazineExceptionally fast reaction kinetics, allowing for rapid labeling at low concentrations; highly bioorthogonal.[3][7]Tetrazine reagents can have limited stability in aqueous media and may react with endogenous thiols; strained alkenes can be hydrophobic.[5][8]
Staudinger Ligation Azide + Phosphine (B1218219)~10⁻³Amide (traceless) or Aza-ylideThe first developed bioorthogonal reaction; the "traceless" version forms a native amide bond.[3]Very slow kinetics; phosphine reagents are susceptible to air oxidation.[9]

Mechanistic Overview and Experimental Workflows

Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimizing experimental designs. The following diagrams illustrate the fundamental principles of bioorthogonal ligation and the specific mechanisms of the compared chemistries.

Bioorthogonal_Ligation_Workflow General Bioorthogonal Ligation Workflow Metabolic_Labeling Metabolic Labeling Biomolecule Biomolecule of Interest Genetic_Incorporation Genetic Incorporation Chemical_Modification Chemical Modification Labeled_Biomolecule Biomolecule with Bioorthogonal Handle Biomolecule->Labeled_Biomolecule Incorporation Conjugated_Biomolecule Covalently Labeled Biomolecule Labeled_Biomolecule->Conjugated_Biomolecule Bioorthogonal Ligation Probe Probe with Complementary Bioorthogonal Handle Probe->Conjugated_Biomolecule Analysis Downstream Analysis (e.g., Imaging, Proteomics) Conjugated_Biomolecule->Analysis

A general workflow for bioorthogonal labeling.

Reaction_Mechanisms Mechanisms of Key Bioorthogonal Reactions cluster_oxime Oxime Ligation cluster_spaac SPAAC cluster_iedda iEDDA Aldehyde R-CHO (Aldehyde/Ketone) Oxime R-CH=N-OR' (Oxime) Aldehyde->Oxime + R'-ONH₂ Aminooxy R'-ONH₂ (this compound derivative) H2O + H₂O Azide_SPAAC R-N₃ (Azide) Triazole Triazole Azide_SPAAC->Triazole + Strained Alkyne Cyclooctyne Strained Alkyne Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Tetrazine->Dihydropyridazine + Strained Alkene Alkene Strained Alkene N2 + N₂

Comparison of reaction mechanisms.

Detailed Experimental Protocols

The successful application of bioorthogonal chemistries relies on well-defined and optimized experimental procedures. Below are representative protocols for determining reaction kinetics and for a typical protein labeling experiment.

Protocol 1: Determination of Second-Order Rate Constants

This protocol describes a general method for determining the second-order rate constant (k₂) of a bioorthogonal reaction using techniques like NMR spectroscopy or UV-Vis spectrophotometry by monitoring the change in reactant concentration over time under pseudo-first-order conditions.

Materials:

  • Reactant 1 (e.g., this compound derivative, strained alkyne, or strained alkene)

  • Reactant 2 (e.g., aldehyde, azide, or tetrazine)

  • Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Spectrometer (NMR or UV-Vis)

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of both reactants in a suitable solvent (e.g., DMSO or the reaction buffer).

  • Reaction Setup: In a quartz cuvette or NMR tube, prepare a solution of Reactant 1 at a known concentration in the reaction buffer.

  • Initiation of Reaction: To initiate the reaction, add a stock solution of Reactant 2 to the solution of Reactant 1, ensuring that Reactant 2 is in at least 10-fold molar excess to establish pseudo-first-order kinetics.

  • Data Acquisition: Immediately begin acquiring spectra at regular time intervals. For UV-Vis, monitor the change in absorbance at a wavelength where one of the reactants or the product has a unique spectral signature. For NMR, monitor the disappearance of a characteristic peak of the limiting reactant.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (or absorbance) of the limiting reactant versus time.

    • The slope of the resulting linear fit corresponds to the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the excess reactant: k₂ = k_obs / [Reactant 2]₀.

Protocol 2: Labeling of a Protein with this compound Chemistry

This protocol outlines a general procedure for labeling a protein containing a genetically encoded p-acetylphenylalanine (pAcF), which provides a ketone handle for oxime ligation.

Materials:

  • Protein of interest containing pAcF (e.g., 10 mg/mL in PBS)

  • This compound-functionalized probe (e.g., a fluorescent dye)

  • Aniline (B41778) catalyst stock solution (e.g., 1 M in DMSO)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Solution Preparation: Prepare a solution of the pAcF-containing protein in PBS at a concentration of 1-10 mg/mL.

  • Reagent Addition: Add the this compound-functionalized probe to the protein solution. A 10- to 50-fold molar excess of the probe is typically used.

  • Catalyst Addition: Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature (or 37°C) for 2-12 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Upon completion, purify the labeled protein from excess probe and catalyst using a desalting or SEC column equilibrated with PBS.

  • Characterization: Confirm the successful labeling and purity of the protein conjugate using techniques such as UV-Vis spectroscopy (to determine labeling efficiency), SDS-PAGE, and mass spectrometry.

Concluding Remarks

The choice of a bioorthogonal ligation strategy is a critical decision in experimental design. This compound-mediated oxime ligation offers a reliable and robust method for bioconjugation, particularly when high stability of the final product is desired. While its kinetics are slower than some of the more recently developed "click" chemistries, the reaction can be effectively accelerated with catalysts.

For applications requiring extremely rapid labeling, especially in dynamic in vivo settings, the iEDDA reaction between a tetrazine and a strained alkene is often the superior choice due to its exceptionally high second-order rate constants.[3][7] SPAAC provides a well-balanced alternative, offering good biocompatibility and moderate kinetics without the need for a potentially toxic catalyst.[5] The Staudinger ligation, while historically significant, is now less commonly used for most applications due to its slow reaction rate.[3]

Ultimately, the optimal bioorthogonal chemistry depends on the specific biological question, the nature of the biomolecule of interest, and the experimental constraints. By considering the quantitative data, mechanistic principles, and experimental protocols presented in this guide, researchers can make informed decisions to select the most appropriate tool to advance their scientific endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of O-Methylhydroxylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and handling protocols. O-Methylhydroxylamine and its salts, while valuable reagents, are classified as hazardous materials requiring meticulous disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step logistical information for the proper management and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be aware of its associated hazards. It is harmful if swallowed, may be corrosive to metals, causes severe skin burns and eye damage, and can provoke an allergic skin reaction.[1] Adherence to proper personal protective equipment (PPE) standards is the first line of defense.

Table 1: Essential Safety and Disposal Data for this compound

Parameter Guideline Citations
GHS Hazard Statements H290, H302, H314, H317, H400 [1]
Required Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles and face shield, lab coat, closed-toe footwear. [1][2][3]
Handling Environment A well-ventilated area or under a chemical fume hood. [2][3][4]
Spill Containment Solid: Dampen with water to prevent dusting. Liquid: Use inert absorbent material. [3][5][6]
Primary Disposal Method Licensed chemical destruction plant or controlled incineration. [2]

| Prohibited Disposal Methods | Do not discharge into sewer systems, drains, soil, or any waterway. |[2][3][4] |

Experimental Protocols for Waste Management

The following protocols provide detailed methodologies for managing spills and accumulating waste for final disposal.

Protocol 1: Small-Scale Spill Management

This protocol addresses incidental spills of this compound or its hydrochloride salt within a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE) as specified in Table 1.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • For solid spills: Water in a squirt bottle.

  • For solid spills: Absorbent paper towels.[5][6]

  • Two sealable, vapor-tight plastic bags or a suitable sealed container.[5][6]

  • Hazardous waste labels.

  • Soap and water solution.

Procedure:

  • Ensure Safety: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated. If not already worn, don the appropriate PPE (gloves, goggles, face shield, lab coat).

  • Contain the Spill:

    • For Liquid Spills: Cover the spill with an inert absorbent material.[3]

    • For Solid Spills (e.g., this compound hydrochloride): Gently dampen the solid material with a small amount of water to prevent dust from becoming airborne.[5][6] Do not oversaturate.

  • Collect the Material:

    • Carefully sweep or scoop the absorbed liquid or dampened solid into a suitable, sealable container.[3][4]

    • Use absorbent paper dampened with water to pick up any remaining residue.[5][6]

  • Package the Waste: Place all contaminated materials (absorbent, paper towels, gloves) into a vapor-tight plastic bag or a designated hazardous waste container.[5][6] Seal it securely. It is good practice to double-bag the waste.

  • Decontaminate the Area: Wash the spill surface thoroughly with a soap and water solution.[5][6]

  • Label and Store: Clearly label the waste container as "Hazardous Waste: this compound" and include the date. Store the sealed container in a designated satellite accumulation area until pickup by environmental health and safety (EHS) personnel.

  • Personal Decontamination: Remove and dispose of contaminated PPE as hazardous waste. Thoroughly wash hands and any affected skin areas with soap and water.[3]

Protocol 2: Accumulation and Disposal of Chemical Waste

This protocol outlines the procedure for collecting and preparing this compound waste for professional disposal.

Procedure:

  • Designate a Waste Container: Use a dedicated, properly labeled, and corrosive-resistant container for collecting this compound waste.[1] The container must have a tightly sealing lid.

  • Segregate Waste: Do not mix this compound waste with incompatible materials such as strong bases, acid anhydrides, or acid chlorides.[4]

  • Collect Waste: Carefully transfer waste solutions or solids into the designated container. Avoid splashing or creating dust. This should be done in a chemical fume hood.

  • Secure Storage: Keep the waste container tightly closed when not in use.[2] Store it in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area. The storage area should be locked or otherwise secured.[2][3]

  • Arrange for Disposal: The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction facility.[2] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[3] Always consult with your EHS department and adhere to all federal, state, and local regulations.[3][7]

  • Disposal of Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (or equivalent).[2] The rinsate must be collected as hazardous waste. After rinsing, the container can be offered for recycling or reconditioning.[2] Alternatively, it can be punctured to prevent reuse and disposed of according to institutional policies.[2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the safe management and disposal of this compound.

G This compound Disposal Workflow start Start: Handling this compound spill_check Is there a spill? start->spill_check spill_size Major or Minor Spill? spill_check->spill_size Yes waste_check Is the material waste? spill_check->waste_check No minor_spill Follow Minor Spill Management Protocol (P1) spill_size->minor_spill Minor major_spill Evacuate Area & Call EHS Immediately spill_size->major_spill Major minor_spill->waste_check end End major_spill->end accumulate_waste Follow Waste Accumulation Protocol (P2) waste_check->accumulate_waste Yes proper_use Continue Proper Handling & Safe Storage waste_check->proper_use No professional_disposal Arrange for Professional Disposal via Licensed Vendor accumulate_waste->professional_disposal professional_disposal->end proper_use->end

Caption: Workflow for this compound handling and disposal decisions.

References

Personal protective equipment for handling O-Methylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of O-Methylhydroxylamine (also known as Methoxyamine) and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Exposure Control

This compound hydrochloride is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It causes severe skin burns and serious eye damage.[1][2][3][4][5] It may also cause an allergic skin reaction, respiratory irritation, and is suspected of causing cancer.[2][4]

Exposure Limit Data

Currently, there are no established occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) for this compound hydrochloride.[3][6] Therefore, exposure should be minimized to the lowest possible level through engineering controls, administrative controls, and personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).To prevent skin contact, which can cause severe burns and dermatitis.[1][4][6]
Eye & Face Protection Splash-proof safety goggles and a face shield.[3][4][6]To protect against splashes that can cause serious eye damage or blindness.[2][6]
Skin & Body Protection A lab coat is a minimum requirement. For handling larger quantities or in case of potential splashing, disposable Tyvek-type protective clothing or sleeves should be worn.[7][8]To protect the skin from burns and allergic reactions.[2][4] Contaminated clothing must be removed immediately and washed before reuse.[1][3][6]
Respiratory Protection For weighing or handling the solid that may generate dust, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[7][8] In situations with high potential for exposure or in emergencies, a self-contained breathing apparatus (SCBA) should be used.[1][8]To prevent inhalation, which can cause severe respiratory tract irritation.[2][6]

Operational Plan: Step-by-Step Handling Protocol

Following a strict, procedural workflow is essential for the safe handling of this compound.

Preparation & Handling

  • Consult SDS: Always review the Safety Data Sheet (SDS) before starting any work.[6]

  • Engineering Controls: All handling operations should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[1][2][3] A safety shower and eye wash station must be readily accessible.[4]

  • Don PPE: Put on the required personal protective equipment as detailed in the table above.

  • Handling: Avoid direct contact with the chemical.[1][3] Minimize the creation of dust when handling the solid form.[3] Use non-sparking tools.[1]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, such as a refrigerator.[1][7] It is hygroscopic and may be air-sensitive.[2][6]

Spill & Emergency Procedures

  • Small Spills (Solid):

    • Evacuate non-essential personnel and ensure adequate ventilation.[1][3]

    • Wearing appropriate PPE, dampen the spilled material with water to prevent dust formation.[7]

    • Carefully transfer the dampened material and any contaminated absorbent paper into a suitable, sealed container for disposal.[7][8]

    • Wash the contaminated surface with a soap and water solution.[7][8]

  • Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][6][7] Seek immediate medical attention.[3][4][6]

    • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3][6] Seek immediate medical attention.[3][4][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[1][3][9] Seek immediate medical attention.[3][4]

    • Ingestion: Do NOT induce vomiting.[1][3][8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[3][4]

Disposal Plan

  • Waste Classification: this compound and its containers must be treated as hazardous waste.[3]

  • Collection: Collect waste material, including contaminated PPE and spill cleanup materials, in a suitable, labeled, and tightly sealed container.[1][3][7]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[3][10] Do not allow the chemical to enter drains or the environment.[1][2][3]

Visualized Workflows and Safety Controls

To further clarify the procedural steps and safety hierarchy, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Verify Fume Hood & Safety Shower/Eyewash prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh/Measure Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container Tightly handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Collect & Seal Hazardous Waste clean1->clean2 clean3 Doff & Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 end End of Process clean4->end

Caption: A step-by-step workflow for safely handling this compound.

G A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Ventilation) A->B If hazard cannot be removed C Administrative Controls (e.g., SOPs, Training) B->C To support engineering controls D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Respirator) C->D Final barrier to exposure

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。